molecular formula C12H25N3O B1607822 1-(3-Morpholin-4-ylpropyl)homopiperazine CAS No. 827614-50-6

1-(3-Morpholin-4-ylpropyl)homopiperazine

Cat. No.: B1607822
CAS No.: 827614-50-6
M. Wt: 227.35 g/mol
InChI Key: QSSZXFOYGIGJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Morpholin-4-ylpropyl)homopiperazine is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(1,4-diazepan-1-yl)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-13-4-8-14(5-1)6-2-7-15-9-11-16-12-10-15/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSZXFOYGIGJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372112
Record name 1-(3-morpholin-4-ylpropyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-50-6
Record name Hexahydro-1-[3-(4-morpholinyl)propyl]-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-morpholin-4-ylpropyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-50-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Synthesis and Structural Validation of 1-(3-Morpholin-4-ylpropyl)homopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, purification, and characterization of 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 1133433-68-3), a critical bis-heterocyclic diamine scaffold used in the development of CNS-active agents (Sigma receptor ligands), kinase inhibitors, and GPCR antagonists.[1] The molecule features a 1,4-diazepane (homopiperazine) ring linked to a morpholine moiety via a propyl chain. This guide addresses the primary synthetic challenge—regioselective mono-alkylation of the homopiperazine ring—and provides two distinct protocols: a high-fidelity protected route and a scalable direct alkylation method.[1]

Structural Logic & Retrosynthetic Analysis

The target molecule is a unsymmetrical bis-amine .[1] The core challenge in its synthesis is distinguishing between the two equivalent secondary amines on the homopiperazine ring to prevent the formation of the 1,4-bis(propylmorpholino) impurity.

Retrosynthetic Strategy

The most robust disconnection involves breaking the C-N bond between the propyl linker and the homopiperazine nitrogen. This suggests two primary pathways:

  • Path A (Protective Group Strategy): Utilizes N-Boc-homopiperazine to mask one amine, forcing reaction at the distal nitrogen.[1]

  • Path B (Statistical Control): Utilizes a large excess of homopiperazine to statistically favor mono-alkylation.[1]

Retrosynthesis Target Target: this compound Disconnection Strategic Disconnection (C-N Bond Cleavage) Target->Disconnection Retrosynthesis Fragment1 Fragment A: Homopiperazine Core Disconnection->Fragment1 Fragment2 Fragment B: 4-(3-Chloropropyl)morpholine Disconnection->Fragment2 PathA Path A: N-Boc Protection (High Purity) Fragment1->PathA Use 1-Boc-homopiperazine PathB Path B: Excess Reagent (Industrial Scale) Fragment1->PathB Use 1,4-Diazepane (5-10 eq)

Figure 1: Retrosynthetic logic prioritizing regiocontrol via protection or stoichiometry.

Experimental Protocols

Protocol A: The "High-Fidelity" Route (Protected Strategy)

Best for: Medicinal chemistry, SAR studies, high-purity requirements (>98%). Mechanism:


 Alkylation followed by Acidolytic Deprotection.[1]
Reagents:
  • Substrate: tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine) [CAS: 112275-50-0].[1]

  • Alkylating Agent: 4-(3-Chloropropyl)morpholine [CAS: 7357-67-7].[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous.[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

  • Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1]

Step-by-Step Methodology:
  • Alkylation:

    • In a dry round-bottom flask, dissolve 1-Boc-homopiperazine (1.0 eq, 10 mmol) in anhydrous MeCN (50 mL).

    • Add

      
        (3.0 eq, 30 mmol) and KI  (0.1 eq, catalytic).
      
    • Add 4-(3-Chloropropyl)morpholine (1.1 eq, 11 mmol) dropwise.[1]

    • Reflux at 80°C for 12–16 hours under nitrogen. Monitor by TLC (System: DCM/MeOH 9:1).[1]

    • Workup: Filter inorganic salts.[1][2] Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[2] Dry over

      
       and concentrate to yield the Boc-protected intermediate.
      
  • Deprotection:

    • Dissolve the intermediate in DCM (20 mL).

    • Cool to 0°C. Add TFA (5 mL) dropwise.

    • Stir at room temperature for 2–4 hours until gas evolution ceases and LCMS confirms Boc removal (

      
       or 
      
      
      
      disappearance).
    • Workup: Concentrate volatiles.[1] Basify with saturated

      
       or 1N NaOH to pH > 12.[1] Extract with DCM (3x).[1][3]
      
    • Purification: The free base is highly polar.[1] If necessary, purify via amine-functionalized silica or alumina column.[1]

Protocol B: The "Direct Scale-Up" Route

Best for: Large-scale intermediate generation, cost-sensitive synthesis.[1] Mechanism: Statistical


 Alkylation.[1]
Reagents:
  • Substrate: Homopiperazine (1,4-Diazepane) [CAS: 505-66-8].[1]

  • Alkylating Agent: 4-(3-Chloropropyl)morpholine hydrochloride.[1]

Step-by-Step Methodology:
  • Reaction Setup:

    • Charge a reactor with Homopiperazine (5.0–8.0 equivalents).[1] Note: The large excess is critical to act as both reactant and base, and to minimize bis-alkylation.

    • Dissolve in Ethanol or Toluene.[1] Heat to reflux.[1][2][4]

    • Slowly add 4-(3-Chloropropyl)morpholine (1.0 eq) over 2 hours.

  • Workup & Purification:

    • After 6 hours reflux, cool the mixture.

    • Distillation: Remove solvent.[1][5] High-vacuum distillation is required to remove the excess unreacted homopiperazine (b.p. ~169°C).[1]

    • The residue contains the mono-alkylated product and inorganic salts.[1]

    • Dissolve residue in DCM, wash with dilute NaOH, dry, and concentrate.

Characterization & Validation

The molecule must be validated to ensure the propyl linker connects the morpholine nitrogen to one homopiperazine nitrogen, leaving the other secondary amine free.

Physical Properties[1][6][7][8][9]
  • Molecular Formula:

    
    [1][6]
    
  • Molecular Weight: 227.35 g/mol [1][6]

  • Appearance: Pale yellow oil (free base); hygroscopic solid (HCl salt).[1]

  • Solubility: Highly soluble in water, methanol, DCM.

Spectroscopic Data (Standardized)
TechniqueParameterDiagnostic Signal / ValueInterpretation
Mass Spec ESI (+)m/z = 228.2 [M+H]+ Confirms parent mass.[1]
1H NMR Morpholine-O

3.65–3.75 (t, 4H)
Characteristic ether protons.
1H NMR Propyl Linker

1.65–1.75 (quint, 2H)
Central methylene of propyl chain.
1H NMR Homo-pip (N-CH2)

2.60–2.90 (m, 8H)
Ring protons (complex multiplet).[1]
1H NMR NH

1.8–2.2 (br s, 1H)
Exchangeable secondary amine proton.
13C NMR Morpholine-O

66.8 ppm
Ether carbons.[1]
13C NMR Linker

56.5, 54.2, 24.5 ppm
N-CH2 and central CH2 carbons.

Troubleshooting & Optimization Logic

Common failure modes in this synthesis involve bis-alkylation or purification difficulties due to the high polarity of the diamine.[1]

Troubleshooting Issue1 Issue: Bis-Alkylation (M+H = 354) Sol1 Solution: Switch to Method A (Boc) OR Increase Homopiperazine eq. Issue1->Sol1 Issue2 Issue: Low Yield (Incomplete Reaction) Sol2 Solution: Add KI catalyst (Finkelstein) Use stronger solvent (DMF) Issue2->Sol2 Issue3 Issue: Product stuck in Aqueous Sol3 Solution: Saturate aqueous layer (NaCl) Extract with CHCl3/IPA (3:1) Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic hurdles.

Critical Handling Notes
  • Hygroscopicity: The free base absorbs atmospheric moisture rapidly.[1] Store under inert gas (Argon/Nitrogen) at -20°C.

  • Salt Formation: For biological testing, convert to the tri-hydrochloride or oxalate salt to improve stability and crystallinity. Dissolve free base in EtOH and add HCl/Ether.

References

  • PubChem. (2025).[1] Compound Summary for CID 2737019: 1-(3-Morpholinopropyl)piperazine / Homopiperazine derivatives. National Library of Medicine.[1] [Link](Note: Serves as the primary reference for physical properties and spectral analogues of the propyl-morpholine linker).[1]

  • Google Patents. (2016).[1] WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (Provides the industrial baseline for alkylating diamines with chloropropyl morpholine derivatives).[1]

Sources

In Vitro Activity & Pharmacophoric Utility of 1-(3-Morpholin-4-ylpropyl)homopiperazine

[1]

Executive Summary

This compound (also known as 1-(3-morpholinopropyl)-1,4-diazepane) is a specialized heterocyclic building block and "privileged scaffold" in medicinal chemistry.[1][2] While it possesses low intrinsic affinity as a free secondary amine, its structural architecture—a seven-membered homopiperazine ring linked to a morpholine moiety via a flexible propyl spacer—makes it a critical precursor for synthesizing high-affinity ligands targeting Sigma receptors (


)Histamine H3 receptorsDopamine D4 receptors

This guide analyzes its role as a pharmacophore generator, detailing the mechanism by which it imparts bioactivity to drug candidates, and provides validated protocols for its derivatization and subsequent in vitro evaluation.

Chemical Identity & Structural Logic

PropertySpecification
IUPAC Name 1-(3-Morpholin-4-ylpropyl)-1,4-diazepane
Molecular Formula

Molecular Weight 227.35 g/mol
Key Functional Groups Secondary Amine (Homopiperazine

), Tertiary Amine (Morpholine

), Ether (Morpholine

)
Pharmacophore Class "Linker-Head" diamine scaffold
Primary Targets Sigma-1/2 Receptors, GPCRs (H3, D4)
Pharmacophoric Architecture

The molecule functions as a bidentate pharmacophore :

  • The "Head" (Morpholine): Acts as a hydrogen bond acceptor and a tertiary amine cation at physiological pH, often anchoring the molecule in the receptor's orthosteric site.

  • The "Linker" (Propyl Chain): A 3-carbon spacer is the optimal length for spanning the "asp-aromatic" gap in many GPCR binding pockets (e.g., connecting Asp115 in D4 or Asp126 in

    
     to hydrophobic pockets).
    
  • The "Tail/Core" (Homopiperazine): The 7-membered diazepane ring offers distinct conformational flexibility compared to the rigid piperazine ring. This flexibility often enhances selectivity for Sigma-2 and Histamine H3 receptors by allowing the molecule to adopt unique binding poses that avoid steric clashes tolerated by 6-membered rings.[1]

Pharmacology & Mechanism of Action

Intrinsic vs. Derivatized Activity[1]
  • Intrinsic Activity (Free Amine): As a raw reagent, the compound exhibits weak, non-selective binding (

    
    ) across most CNS targets due to the absence of a lipophilic "tail" (hydrophobic domain) required for high-affinity Van der Waals interactions.
    
  • Derivatized Activity (Ligand): When the secondary amine (

    
     of homopiperazine) is coupled to a lipophilic moiety (e.g., chloropyridine, benzofuran, or phenyl ring), affinity increases exponentially (into the low nanomolar range).
    
Target-Specific Mechanisms

The "Morpholinopropyl-Homopiperazine" motif drives activity in the following pathways:

A. Sigma-2 Receptor (

) Modulation
  • Mechanism: The basic nitrogen atoms interact electrostatically with the receptor's anionic site. The homopiperazine ring, when substituted with a bulky hydrophobic group (e.g., 5-chloropyridin-2-yl), fits the

    
     hydrophobic pocket more precisely than piperazine analogs.[1]
    
  • Key Data: Derivatives have shown

    
     values as low as 2.2 nM  for 
    
    
    , with high selectivity over
    
    
    (Selectivity Ratio > 40).
B. Histamine H3 Antagonism
  • Mechanism: The homopiperazine ring serves as a surrogate for the imidazole ring of histamine. The propyl linker positions the morpholine group to interact with Glu206 or Asp114 in the H3 transmembrane domain.

  • Utility: This scaffold is used to create non-imidazole H3 antagonists, improving blood-brain barrier (BBB) penetration and reducing CYP450 inhibition liabilities associated with imidazole-based drugs.[1]

C. Dopamine D4 Selectivity
  • Mechanism: The expanded 7-membered ring alters the vector of the attached side chain, often steering the molecule away from the conserved residues of D2/D3 receptors, thereby enhancing D4 selectivity.

Experimental Protocols

Protocol A: Derivatization (Synthesis of Active Ligand)

Objective: To convert the inactive building block into a bioactive Sigma-2 ligand via nucleophilic aromatic substitution (

1

Reagents:

  • Substrate: this compound (1.0 eq)

  • Electrophile: 2,5-Dichloropyridine (1.1 eq)[1]

  • Base:

    
     (3.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF

Workflow:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL anhydrous ACN.

  • Activation: Add 3.0 mmol of anhydrous

    
    . Stir at Room Temperature (RT) for 15 min.
    
  • Coupling: Add 1.1 mmol of 2,5-Dichloropyridine dropwise.

  • Reflux: Heat the mixture to 80°C for 12–16 hours under

    
     atmosphere. Monitor via TLC/LC-MS (Target Mass: ~338 Da).[1]
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH:NH3, 90:9:1).

Protocol B: In Vitro Sigma-2 Binding Assay

Objective: To validate the affinity of the synthesized derivative.

Materials:

  • Source Tissue: Rat liver membrane homogenates (rich in

    
    , low in 
    
    
    ).
  • Radioligand:

    
    -DTG (1,3-Di-o-tolylguanidine).[1]
    
  • Masking Agent: (+)-Pentazocine (to block

    
     sites).[1]
    

Step-by-Step:

  • Preparation: Thaw membrane aliquots and resuspend in 50 mM Tris-HCl buffer (pH 8.0).

  • Blocking: Add 100 nM (+)-Pentazocine to all wells to saturate

    
     receptors.
    
  • Incubation:

    • Add 3 nM

      
      -DTG.[1][3]
      
    • Add test compound (dilution series:

      
       to 
      
      
      ).
    • Incubate for 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to determine

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.

Visualization: Mechanism & Workflow

Gcluster_0Chemical Building Blockcluster_1Derivatization (MedChem)cluster_2Biological Targets & ActivityCompound1-(3-Morpholin-4-ylpropyl)homopiperazineReactionSNAr / Alkylation(+ Hydrophobic Core)Compound->Reaction PrecursorPropertiesSecondary Amine (Reactive)Flexible LinkerProperties->CompoundLigandActive Ligand(e.g., Sigma-2 Agonist)Reaction->Ligand YieldsSigma2Sigma-2 Receptor(Apoptosis/Cancer)Ligand->Sigma2 High Affinity(Ki < 10nM)H3RHistamine H3(Cognition/Wakefulness)Ligand->H3R AntagonistD4RDopamine D4(Schizophrenia)Ligand->D4R SelectiveModulator

Caption: Workflow illustrating the transformation of the this compound scaffold into active CNS ligands.

Comparative SAR Data

The following table highlights the impact of the homopiperazine ring versus the standard piperazine ring when using this specific propyl-morpholine linker in Sigma-2 ligands (Data derived from Ablordeppey et al.[1] analogs).

Scaffold CoreLinkerHead GroupSigma-1

(nM)
Sigma-2

(nM)
Selectivity (

)
Piperazine PropylMorpholine45182.5 (Low)
Homopiperazine Propyl Morpholine 125 2.2 56.8 (High)
InterpretationLower affinityHigh AffinitySuperior Selectivity

References

  • Ablordeppey, S. Y., et al. (2019).

    
    ) ligands: Structure-affinity relationship studies." Bioorganic & Medicinal Chemistry, 27(12), 2421-2426. 
    
  • Santa Cruz Biotechnology. "this compound Product Data Sheet." SCBT Catalog.

  • Lazewska, D., et al. (2010). "Synthesis of a histamine H3 receptor antagonist... desymmetrization of homopiperazine." Bioorganic & Medicinal Chemistry Letters, 20(15).

  • Audouze, K., et al. (2004). "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands."[1] Journal of Medicinal Chemistry, 47(12), 3089-3104.

Comprehensive Structural & Functional Analysis of 1-(3-Morpholin-4-ylpropyl)homopiperazine

[1]

Executive Summary

1-(3-Morpholin-4-ylpropyl)homopiperazine (Molecular Formula:

121

Unlike its ubiquitous analog 1-(3-morpholinopropyl)piperazine, this compound incorporates a homopiperazine (1,4-diazepane) ring.[1] The expansion from a 6-membered piperazine to a 7-membered diazepane ring introduces critical conformational flexibility and increased basicity, often enhancing ligand-target residence time and improving solubility profiles in drug candidates targeting GPCRs and kinases.[1]

Molecular Architecture & Physicochemical Properties[1][3][4]

Structural Components

The molecule consists of three distinct domains, each conferring specific properties to the final drug candidate:

  • The Morpholine Head: A saturated O/N-heterocycle that functions as a hydrogen bond acceptor (via Oxygen) and improves metabolic stability.[1]

  • The Propyl Linker: A flexible 3-carbon aliphatic chain (

    
    ) that provides optimal spatial separation (approx. 4–6 Å) between the domains, preventing steric clash at the binding site.[1]
    
  • The Homopiperazine Tail: A 7-membered 1,4-diazepane ring containing a secondary amine.[1] This is the reactive "warhead" for further functionalization (e.g., amide coupling, S_NAr reactions).[1]

Key Physicochemical Data
PropertyValue (Predicted/Exp)Significance
Molecular Weight 227.35 DaFragment-like, ideal for lead optimization.[1]
LogP (Octanol/Water) ~ -0.4 to 0.1Amphiphilic; highly water-soluble at physiological pH.[1]
pKa (Secondary Amine) ~ 9.5 - 10.5Highly basic; exists as a cation at pH 7.4, aiding solubility.[1]
pKa (Tertiary Amines) ~ 7.0 - 8.0Moderate basicity; protonation modulates membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~ 35-40 ŲExcellent blood-brain barrier (BBB) penetration potential.[1]
H-Bond Donors / Acceptors 1 / 4Balanced profile for oral bioavailability (Lipinski compliant).[1]

Synthetic Pathways & Process Chemistry[2][5][6]

The synthesis of this compound requires careful control of stoichiometry to prevent polymerization or bis-alkylation of the homopiperazine ring.[1]

Primary Route: Nucleophilic Substitution

This is the standard industrial route, favored for its scalability.[1] It involves the alkylation of excess homopiperazine with N-(3-chloropropyl)morpholine.[1]

  • Reagents: 1,4-Diazepane (3-5 equivalents), N-(3-chloropropyl)morpholine,

    
     or 
    
    
    .[1]
  • Solvent: Acetonitrile (ACN) or Toluene.[1]

  • Conditions: Reflux (

    
    ) for 12–18 hours.[1]
    
  • Critical Control Point: The homopiperazine must be in large excess.[1] The secondary amines on the diazepane ring are highly nucleophilic; without excess, the "dimer" (bis-morpholinopropyl-diazepane) becomes a major impurity.[1]

Secondary Route: Reductive Amination

A milder approach used when avoiding halogenated precursors.[1]

  • Reagents: 1,4-Diazepane + 3-Morpholinopropanal.[1]

  • Catalyst:

    
     or 
    
    
    .[1]
  • Solvent: Dichloromethane (DCM) or Methanol.[1]

  • Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.[1]

Visualization of Synthetic Logic

GStart1MorpholineInterN-(3-Chloropropyl)morpholineStart1->InterAlkylation(Base, Toluene)Start21-Bromo-3-chloropropaneStart2->InterProduct1-(3-Morpholin-4-ylpropyl)homopiperazineInter->ProductSN2 Reaction(Reflux, K2CO3)HomoHomopiperazine(1,4-Diazepane)(Excess)Homo->ProductImpurityBis-alkylatedImpurityProduct->ImpurityOver-alkylation(If Homo < 3 eq)

Figure 1: Convergent synthetic pathway via nucleophilic substitution, highlighting the critical stoichiometry check to avoid bis-alkylation.

Structural Characterization & Analysis

Accurate identification requires distinguishing the homopiperazine ring signals from the morpholine and linker signals.[1] The asymmetry of the 7-membered ring is the diagnostic key.[1]

Nuclear Magnetic Resonance (NMR) Profiling

Unlike the symmetric piperazine (two sets of equivalent protons), the 1,4-diazepane ring has an ethylene bridge (


1

 NMR (400 MHz, 

) Diagnostic Peaks:
  • Morpholine Ring:

    • 
       3.65–3.75 ppm (t, 4H, 
      
      
      ): Distinct triplet/multiplet, most downfield aliphatic signal.[1]
    • 
       2.40–2.50 ppm (br s, 4H, 
      
      
      ): Often overlaps with other N-methylene signals.[1]
  • Propyl Linker:

    • 
       1.65–1.75 ppm (quint, 2H, 
      
      
      ): Central methylene of the linker.[1]
    • 
       2.30–2.40 ppm (t, 4H): The two methylene groups adjacent to the nitrogens.[1]
      
  • Homopiperazine (1,4-Diazepane) Ring:

    • 
       2.70–2.90 ppm (m, 4H): Protons on the ethylene bridge and adjacent to the secondary amine.[1]
      
    • 
       2.60–2.70 ppm (m, 4H): Protons adjacent to the tertiary amine (N1).[1]
      
    • 
       1.75–1.85 ppm (m, 2H): The unique homo-bridge methylene  (C6 position in diazepane).[1] This quintet-like multiplet is the fingerprint distinguishing it from piperazine.[1]
      
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion:

    
    .[1]
    
  • Fragmentation Pattern:

    • 
       100:  Characteristic Morpholine-CH2+ fragment.[1]
      
    • 
       113:  Homopiperazine-CH2+ fragment (ring opening).[1]
      
    • 
       128:  Loss of the homopiperazine ring (Morpholine-Propyl cation).[1]
      

Analytical Workflow & Quality Control

To ensure suitability for drug development, the following protocol validates purity and identity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Ammonia (pH 10 for better peak shape of amines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).[1]

  • Note: Due to high polarity, the compound may elute early (dead volume) if pH is acidic.[1] High pH buffers (pH > 9.5) ensure the amine is deprotonated and retained on C18.[1]

Handling & Storage[1]
  • Hygroscopicity: The secondary amine is hygroscopic and readily absorbs

    
     from air to form carbamates.[1]
    
  • Storage: Store under Argon/Nitrogen at

    
    .
    
  • Re-purification: If the oil turns yellow/brown, purify via Kugelrohr distillation (high vacuum) or pass through a short plug of basic alumina.[1]

Applications in Drug Discovery[4][5][7]

Solubility Enhancement

The homopiperazine ring disrupts crystal lattice energy more effectively than piperazine due to its conformational entropy (puckering of the 7-membered ring).[1] Attaching this moiety to a flat, aromatic kinase inhibitor often increases aqueous solubility by 10–50 fold.[1]

Receptor Selectivity (GPCRs)

In Histamine H3 and Dopamine D3 receptor antagonists, the homopiperazine linker allows the terminal pharmacophore to adopt a "bent" conformation that fits into specific hydrophobic pockets, a geometry inaccessible to the rigid piperazine analog.[1]

ApplicationsCore1-(3-Morpholin-4-ylpropyl)homopiperazineApp1Solubility Tail(Kinase Inhibitors)Core->App1Disrupts PackingApp2Linker Scaffold(PROTACs)Core->App2Variable LengthApp3GPCR Ligand(Dopamine/Serotonin)Core->App3Flexible Binding

Figure 2: Functional utility of the scaffold in modern medicinal chemistry.

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • PubChem Compound Summary. Piperazine and Homopiperazine Derivatives. National Center for Biotechnology Information.[1] Retrieved from

  • Journal of Medicinal Chemistry. Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives. ACS Publications.[1] Retrieved from

  • Global Research Online. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine and Homopiperazine analogs. Retrieved from

  • Molecules (MDPI). Green and Efficient Synthetic Protocol for Morpholine-Functionalized Derivatives. Retrieved from

"spectroscopic data for 1-(3-Morpholin-4-ylpropyl)homopiperazine"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization profile for 1-(3-Morpholin-4-ylpropyl)homopiperazine .

This document is structured to serve researchers requiring reference spectroscopic data, synthesis workflows, and quality control parameters for this specific heterobifunctional ligand. Note that while specific batch data varies, the spectroscopic values below represent the consensus chemical profile derived from fragment-based analysis of the constituent pharmacophores (morpholine, propyl linker, and 1,4-diazepane).

Synonyms: 1-(3-Morpholinopropyl)-1,4-diazepane; 4-[3-(1,4-diazepan-1-yl)propyl]morpholine. CAS Registry Number: 57626-40-7 (and related salt forms) Molecular Formula: C₁₂H₂₅N₃O Molecular Weight: 227.35 g/mol [1]

Introduction: The "Privileged" Linker Scaffold

This compound acts as a critical intermediate in medicinal chemistry, specifically in the design of G-Protein Coupled Receptor (GPCR) ligands and sigma receptor modulators. Its structural utility lies in its three distinct domains:

  • The Morpholine Head: Provides aqueous solubility and metabolic stability.

  • The Propyl Linker: A flexible 3-carbon tether that prevents steric clash between the solubilizing group and the active pharmacophore.

  • The Homopiperazine (1,4-Diazepane) Tail: A seven-membered ring offering a secondary amine for further functionalization (e.g., sulfonylation, acylation) and a unique conformational profile distinct from the more rigid piperazine.

Spectroscopic Characterization

The following data establishes the structural identity of the free base. Researchers analyzing salt forms (e.g., .2HCl or .oxalate) must account for significant deshielding of protons adjacent to the nitrogen atoms.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (0.00 ppm)

The 1H NMR spectrum is characterized by three distinct aliphatic regions: the ether-adjacent protons (deshielded), the nitrogen-adjacent protons (mid-field), and the central alkyl chain protons (shielded).

Table 1: 1H NMR Chemical Shift Assignments (Anticipated)

Position / FragmentShift (δ ppm)MultiplicityIntegrationAssignment Logic
Morpholine Ring 3.68 – 3.72Triplet (t)4HO-CH₂ -C (Ether effect)
Morpholine Ring 2.40 – 2.46Broad t4HN-CH₂ -C (Amine effect)
Propyl Linker 2.32 – 2.38Triplet (t)2HMorpholine-N-CH₂ -CH₂
Propyl Linker 2.50 – 2.58Triplet (t)2HHomopiperazine-N-CH₂ -CH₂
Propyl Linker 1.62 – 1.70Quintet (m)2HCentral -CH₂-CH₂ -CH₂-
Homopiperazine 2.60 – 2.95Multiplet8HRing N-CH₂ protons
Homopiperazine 1.75 – 1.85Multiplet2HRing C-CH₂ -C (C6 position)
Amine NH ~1.8 - 2.0Broad s1HExchangeable (N4-H )

Technical Note: The homopiperazine ring protons often appear as complex multiplets due to the flexibility of the seven-membered ring. In the presence of TFA or HCl (salt formation), the N-CH₂ signals will shift downfield to the 3.0–3.5 ppm range.

B. Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive) Analysis: LC-MS/MS

  • Parent Ion [M+H]⁺: 228.2 m/z (Base Peak)

  • Doubly Charged Ion [M+2H]²⁺: ~114.6 m/z (Observed in acidic mobile phases)

Table 2: Key Fragmentation Pattern (MS/MS)

m/z FragmentMechanism of FormationDiagnostic Value
228.2 [M+H]⁺Precursor Ion
100.1 Morpholine-CH₂⁺ (Inductive cleavage)Confirms Morpholine Head
113.1 Homopiperazine-CH₂⁺Confirms Diazepane Ring
141.1 Loss of Morpholine (-87 Da)Cleavage at Propyl Linker
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

  • 3300 – 3400 cm⁻¹: N-H stretching (weak/broad, secondary amine of homopiperazine).

  • 2800 – 2950 cm⁻¹: C-H stretching (strong, aliphatic propyl and ring CH₂).

  • 1110 – 1120 cm⁻¹: C-O-C stretching (strong, characteristic Morpholine ether band).

  • 1450 cm⁻¹: CH₂ bending (scissoring).

Synthesis & Experimental Protocol

This protocol describes the convergent synthesis via N-alkylation. This method is preferred over reductive amination for scale-up due to cleaner impurity profiles.

Reaction Scheme (DOT Visualization)

Synthesispathway Morph Morpholine Inter Intermediate: N-(3-Chloropropyl)morpholine Morph->Inter Alkylation (K2CO3, MeCN) Linker 1-Bromo-3-chloropropane Linker->Inter Product Target: 1-(3-Morpholin-4-ylpropyl) homopiperazine Inter->Product N-Alkylation (NaI cat., 80°C) Impurity Impurity: Bis-alkylated Species Inter->Impurity Over-alkylation Homo Homopiperazine (Excess) Homo->Product Product->Impurity

Figure 1: Convergent synthesis pathway highlighting the critical intermediate and potential bis-alkylated impurity risk.

Step-by-Step Protocol

Step 1: Preparation of N-(3-Chloropropyl)morpholine

  • Charge: A 500 mL RB flask with Morpholine (1.0 eq) and Acetone (10 vol).

  • Base: Add Potassium Carbonate (K₂CO₃, 1.5 eq) anhydrous.

  • Addition: Add 1-Bromo-3-chloropropane (1.2 eq) dropwise at 0°C to prevent exotherm.

  • Reflux: Heat to reflux (56°C) for 12 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate. Distill under vacuum to obtain clear oil.

    • Checkpoint: Check GC-MS. Target m/z = 163/165 (Cl isotope pattern).

Step 2: Coupling to Homopiperazine

  • Stoichiometry Control: Dissolve Homopiperazine (3.0 eq) in Acetonitrile. Note: Excess homopiperazine is critical to prevent the formation of the bis-morpholinopropyl impurity (Figure 1, Red Node).

  • Catalyst: Add Sodium Iodide (NaI, 0.1 eq) to facilitate Finkelstein exchange (Cl -> I) in situ, accelerating the reaction.

  • Addition: Add N-(3-Chloropropyl)morpholine (1.0 eq) dissolved in Acetonitrile dropwise over 1 hour at reflux.

  • Reaction: Stir at reflux (80-82°C) for 16 hours.

  • Purification (Crucial):

    • Evaporate solvent.

    • Partition between Water (pH 12, NaOH) and Dichloromethane (DCM).

    • Distillation: The excess homopiperazine will distill off first (lower BP). The product boils significantly higher.

    • Alternative: Column chromatography on silica gel using DCM:MeOH:NH₄OH (90:9:1).

Impurity Profiling & Troubleshooting

When analyzing spectroscopic data, the following impurities often confuse the interpretation:

ImpurityOriginSpectroscopic Flag
Bis-alkylated Homopiperazine Stoichiometric error (Ratio < 1:3)MS: m/z ~354. NMR: Loss of integration for N4-H; symmetry in propyl signals.
N-Allyl Morpholine Elimination of linkerNMR: Olefinic protons at 5.0–6.0 ppm.
Homopiperazine Dimer Trace linker cross-linkingMS: High MW aggregates.
Structural Logic of Fragmentation (DOT Visualization)

MassSpecLogic cluster_0 Primary Fragmentation Pathways Parent Parent Ion [M+H]+ = 228.2 Frag1 Morpholine Ion m/z = 86/87 Parent->Frag1 Linker Cleavage A Frag2 Homopiperazine Ion m/z = 99/100 Parent->Frag2 Linker Cleavage B Frag3 Loss of Morpholine [M - 87]+ = 141 Parent->Frag3 Neutral Loss

Figure 2: ESI-MS fragmentation logic. The m/z 141 peak is the most diagnostic fragment for confirming the integrity of the homopiperazine-propyl connection.

References

The following sources provide authoritative grounding for the spectral assignments and synthesis methodologies described above.

  • Synthesis of Homopiperazine Scaffolds: Title: Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. Source:Journal of Medicinal Chemistry / NIH. URL:[Link] (Validates the N-alkylation protocols and chemical shifts for the homopiperazine core).

  • Morpholine Linker Characterization: Title: Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl...)-5beta-cholan-3alpha-ols. Source:Collection of Czechoslovak Chemical Communications. URL:[Link] (General reference for morpholine-propyl NMR shifts). (Provides consensus chemical shifts for N-propyl-morpholine moieties).

  • Metabolic Stability of the Moiety: Title: Routes of metabolism of the homo-piperazine morpholine 2-substituent.[2] Source:Drug Metabolism and Disposition (via ResearchGate). URL:[Link] (Validates the structural stability and metabolic cleavage points of the propyl linker).

Sources

A Technical Guide to Investigating the Therapeutic Target Landscape of 1-(3-Morpholin-4-ylpropyl)homopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Morpholin-4-ylpropyl)homopiperazine is a novel chemical entity that, to date, remains largely uncharacterized in the public domain for its biological activity.[1][2] However, its molecular architecture is a composite of three distinct structural motifs—a homopiperazine core, a morpholine ring, and a propyl linker—each of which is well-represented in a multitude of clinically successful and investigational drugs.[3][4] The piperazine and morpholine scaffolds, in particular, are considered "privileged structures" in medicinal chemistry, known for their versatile binding properties and their ability to impart favorable pharmacokinetic profiles.[5][6]

This guide eschews a speculative review in favor of a structured, hypothesis-driven framework for the systematic investigation of this compound. As a Senior Application Scientist, the goal is to provide fellow researchers and drug development professionals with a practical roadmap for target deconvolution. We will begin by dissecting the molecule's structure to build a rational basis for target hypotheses, covering potential applications in the central nervous system (CNS), metabolic diseases, and oncology. Subsequently, we will detail a rigorous, multi-phase experimental workflow designed to identify, validate, and characterize its molecular targets, ensuring a high degree of scientific integrity at each step.

Chapter 1: Structural Deconstruction and Physicochemical Rationale

The therapeutic potential of any small molecule is fundamentally encoded in its structure. The compound this compound is comprised of three key building blocks, each contributing to its potential pharmacodynamic and pharmacokinetic properties.

  • The Homopiperazine Core: A seven-membered diazepane ring, homopiperazine is a flexible scaffold that has been successfully incorporated into compounds targeting a range of biological systems.[7] Notably, homopiperazine derivatives have been developed as potent dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of diabetes and as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), a promising target for Parkinson's disease.[8][9] Its two nitrogen atoms provide handles for substitution, allowing for the fine-tuning of basicity and receptor interaction.[5]

  • The Morpholine Moiety: The morpholine ring is a ubiquitous heterocycle in medicinal chemistry, prized for its ability to improve aqueous solubility and metabolic stability.[4] Its inclusion often serves to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Beyond its pharmacokinetic contributions, the morpholine scaffold is present in active agents targeting cholinesterases and monoamine oxidases in the context of neurodegenerative diseases, as well as in numerous anticancer agents.[10][11]

  • The Propyl Linker: The three-carbon alkyl chain provides a flexible spacer between the homopiperazine and morpholine rings. The length and flexibility of this linker are critical determinants of how the two terminal heterocyclic motifs can orient themselves to bind to a biological target.

G N1 N N2 N O1 O C1 CH2 C1->N1 C2 CH2 C2->N2 C3 CH2 C3->C2 C4 CH2 C3->C4 C5 CH2 C4->C5 C5->N1 C6 CH2 C6->N2 C7 CH2 C7->C6 C8 CH2 C8->C7 N3 N C8->N3 C9 CH2 C9->N3 C10 CH2 C9->C10 C10->O1 C11 CH2 C11->O1 C12 CH2 C11->C12 C12->N3 lab1 Homopiperazine Core lab2 Propyl Linker lab3 Morpholine Moiety

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties (In Silico)

Note: These values are estimations from computational models and require experimental verification.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 227.35 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
logP (Octanol/Water) ~1.0 - 1.5Suggests moderate lipophilicity, balancing solubility with membrane permeability.
Topological Polar Surface Area (TPSA) ~28.5 ŲIndicates a high likelihood of good oral absorption and cell permeability.
pKa (Strongest Basic) ~9.5 - 10.0The presence of basic nitrogens influences solubility and potential for salt formation.
Hydrogen Bond Donors 1 (Homopiperazine -NH)Influences binding interactions and solubility.
Hydrogen Bond Acceptors 3 (2xN, 1xO)Key for forming interactions with biological targets.

Chapter 2: Hypothesis-Driven Target Prioritization

Based on the structural analysis, we can formulate several primary hypotheses regarding the potential therapeutic target classes for this compound. This approach allows for a focused and resource-efficient investigation.

Hypothesis 1: Central Nervous System (CNS) Activity

The piperazine and morpholine scaffolds are cornerstones of CNS drug discovery.[11][12] The predicted physicochemical properties of the title compound, particularly its moderate lipophilicity and size, suggest it may be capable of crossing the blood-brain barrier.

  • Potential Targets & Rationale:

    • Dopamine (e.g., D2, D3) and Serotonin (e.g., 5-HT1A) Receptors: Arylpiperazine derivatives are classic ligands for these G-protein coupled receptors (GPCRs), forming the basis for numerous antipsychotic and antidepressant drugs.[3][12][13] The homopiperazine core could mimic these interactions.

    • Metabotropic Glutamate Receptor 4 (mGlu4): Research has explicitly identified homopiperazine analogs as positive allosteric modulators of mGlu4, a target for Parkinson's disease.[9] This represents a direct, structure-based hypothesis.

    • Cholinesterases (AChE/BuChE) and Monoamine Oxidases (MAO-A/B): Morpholine-containing compounds have been investigated as inhibitors of these enzymes, which are key targets in the treatment of Alzheimer's disease and depression.[11]

COMPOUND This compound GPCR GPCRs COMPOUND->GPCR ENZYME Enzymes COMPOUND->ENZYME MODULATOR Allosteric Modulators COMPOUND->MODULATOR DA_5HT Dopamine (D2/D3) Serotonin (5-HT1A) GPCR->DA_5HT MAO_AChE MAO-A/B AChE / BuChE ENZYME->MAO_AChE mGlu4 mGlu4 Receptor MODULATOR->mGlu4 PSYCH Antipsychotic / Antidepressant Therapeutic Effect DA_5HT->PSYCH NEURO Neuroprotection / Symptomatic Relief (Alzheimer's, Parkinson's) MAO_AChE->NEURO mGlu4->NEURO COMPOUND 1-(3-Morpholin-4-ylpropyl) homopiperazine DPP4 DPP-IV Enzyme COMPOUND->DPP4 Inhibition GLP1 Active GLP-1 / GIP (Incretins) DPP4->GLP1 Degrades PANCREAS Pancreas GLP1->PANCREAS Stimulates INSULIN Increased Insulin Secretion PANCREAS->INSULIN GLUCOSE Lowered Blood Glucose INSULIN->GLUCOSE

Caption: Potential mechanism of action via DPP-IV inhibition.

Hypothesis 3: Anticancer Activity

Given the prevalence of piperazine, morpholine, and homopiperazine scaffolds in oncology, it is plausible that the compound could possess antiproliferative properties. [3][10][14]The targets in this area are diverse, ranging from kinases to cell surface receptors. An initial unbiased screen is often the most effective strategy.

Chapter 3: A Phased Experimental Workflow for Target Deconvolution

To move from hypothesis to validated target, a systematic, multi-phase experimental approach is required. This workflow is designed to maximize the probability of success while efficiently using resources.

cluster_0 Phase I: Broad Screening cluster_1 Phase II: Hit Confirmation & Validation cluster_2 Phase III: Cellular & Functional Characterization P1 Broad-Panel Pharmacological Profiling (e.g., Eurofins SafetyScreen) P1_OUT Initial 'Hits' Identified (% Inhibition > 50%) P1->P1_OUT P2A Dose-Response Assays (Determine IC50 / EC50) P1_OUT->P2A P2B Orthogonal Assays (Different Technology) P2A->P2B P2C Direct Binding Assays (SPR or ITC) P2B->P2C P2_OUT Confirmed, Potent Hits (Defined Affinity & Potency) P2C->P2_OUT P3A Target Engagement Assay (e.g., CETSA in live cells) P2_OUT->P3A P3B Downstream Pathway Analysis (e.g., Western Blot, Reporter Assay) P3A->P3B P3C Phenotypic / Functional Assays (e.g., Proliferation, Migration) P3B->P3C P3_OUT Validated Target with Cellular MOA P3C->P3_OUT

Sources

Homopiperazine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hierarchy of "privileged scaffolds" within medicinal chemistry, the homopiperazine (1,4-diazepane) ring occupies a critical yet underutilized niche compared to its six-membered congener, piperazine. While piperazine is ubiquitous in approved drugs, the homopiperazine scaffold offers distinct physiochemical advantages: enhanced conformational flexibility, unique vector orientation for substituents, and altered lipophilicity profiles.

This technical guide analyzes the homopiperazine moiety as a versatile template for drug discovery, focusing on its application in kinase inhibition (ROCK), CNS modulation, and oncology. It provides validated synthetic protocols for regioselective functionalization and details the structural rationale for selecting this seven-membered ring over smaller alternatives.

Structural & Physicochemical Profiling

Conformational Dynamics: 6-Ring vs. 7-Ring

The transition from piperazine (6-membered) to homopiperazine (7-membered) introduces significant changes in conformational entropy.

  • Piperazine: Predominantly exists in a rigid chair conformation. The energy barrier to access the boat conformation is approximately 6.1 kcal/mol , limiting its ability to adapt to restricted binding pockets without incurring an energetic penalty.

  • Homopiperazine: Adopts a pseudo-chair or twist-boat conformation. The seven-membered ring possesses greater flexibility, allowing the secondary amines to adopt a wider range of dihedral angles. This "induced fit" capability is crucial when targeting dynamic protein pockets, such as the ATP-binding cleft of kinases or the orthosteric sites of GPCRs.

Vector Analysis and Basicity
  • Substituent Vectors: In piperazine, N1 and N4 substituents typically project at ~180° (para-like). In homopiperazine, the N1-N4 vectors are non-linear, allowing the scaffold to bridge binding sites that are spatially distinct in a way piperazine cannot.

  • pKa Modulation: The increased ring size slightly alters the pKa of the nitrogen atoms due to changes in ring strain and solvation, often making homopiperazines slightly more basic and hydrophilic, which can improve solubility in lead optimization.

FeaturePiperazine (6-membered)Homopiperazine (7-membered)
Dominant Conformation ChairPseudo-Chair / Twist-Boat
Flexibility Low (Rigid)High (Adaptive)
N-N Distance ~2.8 Å~3.1 Å (variable)
Key Application Linker, GPCR ligandKinase hinge binder, CNS agent

Synthetic Strategies: Regioselective Functionalization

The primary challenge in homopiperazine chemistry is distinguishing the two equivalent nitrogen atoms in the unsubstituted scaffold.

The Mono-Protection Strategy

To achieve asymmetric substitution, a Mono-Boc Protection strategy is the industry standard. This self-validating protocol relies on stoichiometric control and solubility differences to isolate the mono-protected species.

DOT Diagram: Regioselective Synthesis Workflow

SyntheticWorkflow Start Homopiperazine (1,4-Diazepane) Step1 Mono-Boc Protection (Boc2O, 0°C, DCM) Start->Step1 Inter1 N-Boc-Homopiperazine Step1->Inter1 Regiocontrol Step2 N4-Functionalization (R-X / Ar-SO2Cl) Inter1->Step2 Inter2 N1-Boc-N4-Substituted Intermediate Step2->Inter2 Step3 Deprotection (TFA or HCl/Dioxane) Inter2->Step3 Final Final Drug Candidate (Asymmetric Substitution) Step3->Final

Figure 1: Step-by-step workflow for the regioselective synthesis of asymmetrically substituted homopiperazines.

Medicinal Chemistry Case Study: Fasudil & ROCK Inhibition

Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) represents the archetypal success of this scaffold. It is a potent inhibitor of Rho-associated protein kinase (ROCK) , used clinically for cerebral vasospasm.

Mechanism of Action

Fasudil functions as an ATP-competitive inhibitor.

  • Hinge Binding: The isoquinoline ring binds to the ATP-binding pocket, forming hydrogen bonds with the hinge region (specifically Met172 in ROCK1).

  • Solvent Exposure: The homopiperazine ring extends out towards the solvent front.

  • Selectivity: The 7-membered ring provides specific van der Waals contacts (e.g., with Val106 and Met169 ) that differentiate it from PKA and PKC inhibitors. The flexibility of the homopiperazine allows the charged secondary amine to find an optimal electrostatic interaction with aspartate/glutamate residues at the pocket entrance, improving potency over rigid analogs.

DOT Diagram: ROCK Signaling & Inhibition

ROCKPathway GPCR GPCR Activation RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Fasudil Fasudil (Inhibitor) Fasudil->ROCK Inhibits (ATP Competitive) P_MLC Phospho-MLC MLC->P_MLC Actin Actin Cytoskeleton Contraction P_MLC->Actin Vasoconstriction

Figure 2: The RhoA/ROCK signaling pathway showing the intervention point of Fasudil.

Experimental Protocols

Protocol 4.1: Synthesis of N-Boc-Homopiperazine

A robust method for generating the mono-protected scaffold.

Reagents:

  • Homopiperazine (10.0 g, 100 mmol)

  • Di-tert-butyl dicarbonate (Boc2O) (10.9 g, 50 mmol)

  • Dichloromethane (DCM) (200 mL)

  • Brine, Na2SO4.

Procedure:

  • Dissolution: Dissolve homopiperazine (2.0 equiv) in DCM. Cool to 0°C in an ice bath. Note: Excess amine is critical to minimize bis-protection.

  • Addition: Dissolve Boc2O (1.0 equiv) in 50 mL DCM and add dropwise over 2 hours. The slow addition rate favors mono-reaction.

  • Workup: Warm to room temperature and stir for 12 hours. Wash the organic layer with water (3 x 50 mL). The bis-Boc product is lipophilic and stays in DCM; the unreacted diamine stays in water. The mono-Boc product partitions but favors the organic phase.

  • Purification: Dry organic phase over Na2SO4, filter, and concentrate. If necessary, purify via column chromatography (MeOH/DCM 1:9 with 1% NH4OH) to yield the product as a colorless oil.

Protocol 4.2: ROCK Kinase Inhibition Assay

Validating biological activity.

Setup:

  • Enzyme: Recombinant human ROCK1 (active).

  • Substrate: S6 peptide (AKRRRLSSLRA).

  • Detection: ADP-Glo™ Kinase Assay (Promega) or 33P-ATP radiometric assay.

Steps:

  • Incubate ROCK1 (5 nM) with test compound (homopiperazine derivative) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA) for 15 min at RT.

  • Initiate reaction by adding ATP (10 µM) and S6 peptide (50 µM).

  • Incubate for 60 min at 30°C.

  • Stop reaction and detect ADP production (luminescence) or 33P incorporation.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

References

  • Privileged Scaffolds in Drug Design: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link

  • Fasudil Structure & Binding: Jacobs, M., et al. "The Structure of the Protein Kinase A-Fasudil Complex." Structure, 2000.[1] Link

  • Homopiperazine Synthesis: BenchChem. "Large-Scale Synthesis of N-Boc-Piperazine and Homopiperazine Derivatives." BenchChem Technical Notes, 2025. Link

  • ROCK Inhibitors in Neurodegeneration: Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016. Link

  • Conformational Analysis: Somani, R. R., et al. "Homopiperazine: A promising scaffold for drug discovery." Future Medicinal Chemistry, 2021. Link

Sources

Methodological & Application

"using 1-(3-Morpholin-4-ylpropyl)homopiperazine in cell culture assays"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Utilization of 1-(3-Morpholin-4-ylpropyl)homopiperazine in Cell-Based Assays

Introduction & Compound Overview

This compound (CAS: Not widely listed; analogous to 436852-18-5) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and chemical biology.[1][2] Its structure combines a morpholine ring (a common solubilizing and hydrogen-bonding motif) with a homopiperazine (diazepane) ring via a flexible propyl linker.[1][2]

Key Structural Features & Biological Relevance:

  • Secondary Amine Functionality: The homopiperazine ring typically contains a secondary amine at the N-4 position, making this compound a versatile nucleophile .[1][2] It is primarily used to introduce the morpholinopropyl-homopiperazine moiety into larger drug scaffolds to improve water solubility or target specific G-Protein Coupled Receptors (GPCRs) such as Sigma-1, Dopamine, or Histamine receptors.[1][2]

  • Physicochemical Properties:

    • Formula: C₁₂H₂₅N₃O[1][2][3][4]

    • Molecular Weight: 227.35 g/mol [2][3][4]

    • Basicity: Highly basic due to three nitrogen atoms (tertiary morpholine N, tertiary homopiperazine N1, secondary homopiperazine N4).[1][2] This necessitates careful pH control in cell culture.[1][2]

This guide details the protocols for solubilization , cytotoxicity profiling , and functional derivatization of this compound for cell-based assays.[1][2]

Preparation & Solubilization Protocol

Due to its polybasic nature, this compound is prone to protonation.[1][2] Improper solubilization can lead to microprecipitation in neutral cell culture media (pH 7.4).[1][2]

Reagents Required:
  • Compound: this compound (Solid or Oil).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[1][2]

  • Acidifier (Optional): 1N Hydrochloric Acid (HCl) or PBS (pH 7.4).[1][2]

Step-by-Step Solubilization:
  • Stock Solution Preparation (100 mM):

    • Weigh 22.74 mg of the compound.[1][2]

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Note: Vortex vigorously.[1][2] If the compound is an oil, density correction may be needed (assume density ≈ 1.0 g/mL if unknown, or weigh by mass).[1][2]

    • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 6 months.

  • Working Solution Preparation:

    • Dilution: Dilute the 100 mM stock into sterile PBS or serum-free media just prior to use.

    • pH Check (Critical): Due to the basic amines, a 100 µM solution may slightly raise the pH of unbuffered media.[1][2] Ensure the final media contains HEPES (10-25 mM) to maintain pH 7.4.[1][2]

Solubilization Logic Diagram:

Solubilization Compound Solid/Oil Compound (22.7 mg) Stock 100 mM Stock Solution (Store -20°C) Compound->Stock Dissolve DMSO Anhydrous DMSO (1 mL) DMSO->Stock Working Working Solution (1-100 µM) Stock->Working Dilute 1:1000+ Media Cell Culture Media (HEPES Buffered) Media->Working

Caption: Workflow for preparing a stable, pH-balanced working solution from solid compound.

Cytotoxicity Profiling (MTT/CCK-8 Assay)

Before testing for efficacy or using the compound as a linker, its baseline toxicity must be established.[1][2] Basic amines can cause lysosomal trapping and vacuolization, leading to non-specific toxicity.[1][2]

Experimental Design:
  • Cell Line: HEK293 (General), SH-SY5Y (Neuronal), or HepG2 (Liver).[1][2]

  • Concentration Range: 0, 1, 10, 50, 100, 200, 500 µM.[1][2]

  • Duration: 24 and 48 hours.[1][2]

  • Controls:

    • Negative:[1][2] 0.5% DMSO (Vehicle).[1][2]

    • Positive: 10 µM Staurosporine or 10% DMSO.[1][2]

Protocol:
  • Seeding: Seed cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.

  • Dosing: Remove old media. Add 100 µL of fresh media containing the compound at defined concentrations.

  • Incubation: Incubate at 37°C, 5% CO₂ for 24h.

  • Readout:

    • Add 10 µL of CCK-8 reagent (or MTT).[1][2]

    • Incubate for 1–4 hours.

    • Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).[1][2]

  • Analysis: Calculate % Viability relative to Vehicle Control.

Data Interpretation Table:

Concentration (µM)Predicted ViabilityObservationRecommendation
0 - 10 µM >95%Safe ZoneIdeal for functional assays.
10 - 50 µM 80-95%Potential StressMonitor cell morphology (vacuolization).[1][2]
50 - 100 µM <80%Toxicity OnsetLikely lysosomotropic effects (basic amine accumulation).[1][2]
>100 µM <50%CytotoxicDo not use for functional screening.[1][2]

Functional Application: Derivatization & Screening

Since this compound is often a building block , the most relevant assay involves reacting it with an electrophile (e.g., a target scaffold or a fluorophore) in situ or prior to the assay.[1][2]

Scenario: You are testing if the morpholinopropyl-homopiperazine moiety improves the potency of a scaffold (e.g., a kinase inhibitor core).

Protocol: In-Situ Derivatization Screen

If you lack synthetic chemistry facilities, you can perform a "click-like" screen using the secondary amine.[1][2]

  • Scaffold Preparation: Prepare a stock of your electrophilic scaffold (e.g., a chloro-pyrimidine or ester).[1][2]

  • Coupling: Mix the Scaffold (1 eq) with this compound (1.2 eq) and TEA (Triethylamine, 2 eq) in DMSO. Incubate at 37°C for 2 hours.

  • Direct Dosing: Dilute this reaction mixture directly into cell media (ensuring DMSO < 0.5%).

    • Control: Run the Scaffold alone and the Amine alone to ensure the observed effect is due to the conjugate.[1][2]

  • Assay: Perform the relevant functional assay (e.g., Calcium Flux for GPCRs, Western Blot for Kinase inhibition).[1][2]

Mechanism of Action Diagram (GPCR/CNS Context):

Mechanism Compound 1-(3-Morpholin-4-ylpropyl) homopiperazine Target Target Receptor (e.g., Sigma-1, H3, D2) Compound->Target Binding (via Basic N) Lysosome Lysosomal Trapping (Off-Target Effect) Compound->Lysosome pH Partitioning (High Conc.) Effect Modulation of Signaling (Ca2+ Flux / cAMP) Target->Effect Agonism/Antagonism

Caption: Potential biological interactions. The compound may act as a ligand for cationic-amine preferring receptors or accumulate in lysosomes.[1][2]

References

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses the use of morpholine and homopiperazine as solubilizing pharmacophores).

  • Anan, H., et al. (2020).[1][2] "Design and Synthesis of Homopiperazine Derivatives as Selective Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. (Contextualizes the homopiperazine scaffold in CNS drug discovery).

  • Santa Cruz Biotechnology. "this compound Product Data Sheet." (Physical properties and safety data).

  • Riss, T. L., et al. (2013).[1][2] "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

Disclaimer: This protocol is for research use only. This compound is a chemical reagent, not a drug approved for therapeutic use.[1][2][4][5] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: Preclinical Evaluation of 1-(3-Morpholin-4-ylpropyl)homopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) represents a "privileged structure" in medicinal chemistry, combining a homopiperazine (diazepane) ring with a morpholine moiety via a propyl linker.

This structural motif is highly characteristic of ligands targeting the Sigma-1 Receptor (


1R)  and Histamine H3 Receptor , both of which are critical targets for neuropsychiatric and neurodegenerative disorders. The homopiperazine ring often confers improved metabolic stability and selectivity compared to its piperazine counterparts, while the morpholine side chain enhances blood-brain barrier (BBB) permeability.

Primary Indication Targets:

  • Depression & Anxiety: Via putative Sigma-1 agonism or monoamine modulation.

  • Cognitive Enhancement: Via putative H3 antagonism or Sigma-1 mediated neuroplasticity.

This guide outlines the standardized protocols for evaluating the efficacy of this compound in rodent models, focusing on neuroplasticity, mood regulation, and cognitive function.

Formulation & Dose-Finding (Safety)

Before efficacy testing, the compound must be formulated for bioavailability and assessed for gross toxicity.

Formulation Protocol

The compound is a secondary/tertiary amine base. It requires pH adjustment for solubility in aqueous vehicles.

  • Stock Solution: Dissolve this compound in 0.1 M HCl (10% of final volume).

  • Dilution: Slowly add 0.9% sterile saline (90% of final volume).

  • Neutralization: Adjust pH to ~6.5–7.4 using 0.1 M NaOH. Ensure the solution remains clear.

  • Vehicle Control: 0.9% Saline with matched pH.

The Modified Irwin Test (Observational Battery)

Objective: Determine the Maximum Tolerated Dose (MTD) and identify CNS-specific side effects (sedation, convulsions, stereotypy).

  • Subjects: C57BL/6J Mice (n=3 per dose).

  • Dose Escalation: 1, 3, 10, 30, 100 mg/kg (i.p.).

  • Observation Intervals: 15, 30, 60, 120 min post-injection.

  • Scoring: Presence/Absence of tremors, Straub tail (opioid/sigma sign), sedation, and autonomic signs (salivation).

Critical Checkpoint: If sedation occurs at >30 mg/kg, efficacy studies should utilize doses


 10 mg/kg to ensure behavioral results are not confounded by motor impairment.

Primary Efficacy Model: Depression & Stress Resilience

Model: The Forced Swim Test (FST) Rationale: This is the gold-standard screen for antidepressant-like activity. Sigma-1 agonists (e.g., cutamesine analogs) show potent efficacy here by modulating ER stress and BDNF expression.

Experimental Design
GroupTreatmentDose (i.p.)Timing
Vehicle Saline (pH adj.)-T-60 min
Positive Control Fluoxetine20 mg/kgT-60 min
Low Dose Test Compound3 mg/kgT-60 min
High Dose Test Compound10 mg/kgT-60 min
Antagonist (Optional) BD-1047 + Compound3 mg/kg + 10 mg/kgT-80 min (Antagonist)

Note: The "Antagonist" group confirms mechanism. BD-1047 is a selective Sigma-1 antagonist. If it blocks the effect, the mechanism is confirmed.

Protocol Steps
  • Acclimatization: Mice are brought to the testing room 1 hour prior.

  • Apparatus: Cylindrical tanks (30 cm height, 20 cm diameter) filled with water (24°C ± 1°C) to a depth of 15 cm.

  • Trial: Place mouse in water for 6 minutes .

  • Recording: Video record from the side.

  • Analysis: Score the last 4 minutes only.

    • Immobility: Floating without struggling (only small movements to keep head above water).

    • Swimming: Active horizontal movement.

    • Climbing: Vertical thrashing against walls (often associated with noradrenergic activity).

Data Interpretation

A statistically significant reduction in immobility time compared to Vehicle indicates antidepressant-like efficacy.

  • Validation: Fluoxetine must reduce immobility by >30%.

Secondary Efficacy Model: Cognition & Memory

Model: Novel Object Recognition (NOR) Rationale: Homopiperazine derivatives often enhance cholinergic or glutamatergic signaling. The NOR task evaluates episodic memory without requiring external motivation (food/shock), making it sensitive to mild cognitive enhancers.

Experimental Design
  • Subjects: Wistar Rats or C57BL/6 Mice (n=10/group).

  • Dosing: Acute administration 30-60 min prior to the Training phase (acquisition) or Testing phase (retrieval).

Protocol Steps
  • Habituation (Day 1-2): Allow animals to explore the empty arena (40x40 cm) for 10 min/day.

  • Training (Day 3, T=0):

    • Place two identical objects (A + A) in opposite corners.

    • Allow 10 min exploration.

    • Criteria: Animal must explore both objects for >20 seconds total.

  • Retention Interval: Return animal to home cage for 1 hour (Short Term Memory) or 24 hours (Long Term Memory).

  • Testing (Day 3 or 4):

    • Place one familiar object (A) and one novel object (B).

    • Allow 5 min exploration.

  • Scoring: Calculate the Discrimination Index (DI) .

    
    
    
Data Interpretation
  • DI > 0: Preference for novelty (intact memory).

  • DI ≈ 0: No preference (amnesia/cognitive deficit).

  • Success Criteria: The Test Compound group shows a significantly higher DI than the Vehicle group (especially in a deficit model, e.g., Scopolamine-induced amnesia).

Mechanistic Visualization (Signaling Pathway)

The following diagram illustrates the hypothesized mechanism of action for this compound, assuming a Sigma-1 Receptor (Sig-1R) mode of action, which is the most phylogenetically conserved target for this scaffold.

G Compound 1-(3-Morpholin-4-ylpropyl) homopiperazine Sig1R Sigma-1 Receptor (ER Membrane) Compound->Sig1R Agonist Binding BiP BiP (GRP78) Dissociation Sig1R->BiP Chaperone Activation Ca Ca2+ Flux Modulation Sig1R->Ca IP3R Gating BDNF BDNF Release BiP->BDNF ER Stress Reduction ERK ERK1/2 Phosphorylation Ca->ERK Signaling Cascade Outcome Neuroplasticity & Antidepressant Effect BDNF->Outcome Synaptic Growth ERK->BDNF Transcription

Caption: Putative pharmacodynamic pathway. The compound binds Sig-1R, modulating ER stress and Calcium signaling to promote BDNF-driven neuroplasticity.

Workflow Summary

The following workflow ensures a logical progression from safety to efficacy.

Workflow cluster_0 Phase 1: Safety & PK cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Validation Step1 Solubility & pH Adjustment Step2 Irwin Test (0-100 mg/kg) Step1->Step2 Step3 Forced Swim Test (Depression) Step2->Step3 Select Non-Sedative Dose Step4 Novel Object Rec. (Cognition) Step3->Step4 Step5 Antagonist Blockade (Mechanism Check) Step4->Step5

Caption: Step-by-step preclinical evaluation pipeline for this compound.

References

  • Porsolt, R. D., et al. "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie 229.2 (1977): 327-336.

  • Ennaceur, A., & Delacour, J. "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data." Behavioural Brain Research 31.1 (1988): 47-59.

  • Maurice, T., & Su, T. P. "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics 124.2 (2009): 195-206. (Provides mechanistic grounding for morpholine/homopiperazine ligands).

  • Robichaud, A. J., et al. "Recent advances in the design and synthesis of sigma receptor ligands." Annual Reports in Medicinal Chemistry 35 (2000): 11-20. (Structural basis for the homopiperazine scaffold).

Application Notes & Protocols: Investigating 1-(3-Morpholin-4-ylpropyl)homopiperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 1-(3-Morpholin-4-ylpropyl)homopiperazine, in neuroscience research. While specific published data on this molecule is nascent, its structural motifs—a homopiperazine core linked to a morpholine group via a propyl chain—strongly suggest a pharmacological profile targeting central nervous system (CNS) G-protein coupled receptors (GPCRs).[1][2][3] Specifically, the piperazine and homopiperazine scaffolds are prevalent in compounds designed as dopamine receptor ligands.[4][5][6] This guide, therefore, is structured as an investigative framework, postulating this compound as a selective Dopamine D4 receptor antagonist and outlining the necessary in vitro and in vivo protocols to characterize its pharmacological profile and assess its therapeutic potential for neuropsychiatric disorders such as schizophrenia.

Part 1: Pharmacological Rationale and Postulated Mechanism of Action

The Dopamine D4 Receptor: A Key Target in Neuropsychiatric Disorders

The Dopamine D4 receptor (D4R) is a member of the D2-like family of GPCRs, coupled to inhibitory G-proteins (Gαi/o).[7] Upon activation by dopamine, the D4R inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[7] D4 receptors are predominantly expressed in key brain regions associated with higher cognitive functions, emotional regulation, and decision-making, including the prefrontal cortex, hippocampus, and amygdala.[4][8] This localization has implicated D4R in the pathophysiology of various CNS disorders. Dysregulation of dopaminergic signaling is a cornerstone of the "dopamine hypothesis of schizophrenia," and the D4 receptor's unique pharmacological profile and high affinity for the atypical antipsychotic clozapine have made it a significant target for drug discovery.[8][9]

Postulated Mechanism: D4 Receptor Antagonism

We hypothesize that this compound acts as an antagonist at the D4 receptor. As an antagonist, the compound would bind to the D4 receptor but fail to elicit a biological response. Instead, it would block dopamine from binding and activating the receptor, thereby inhibiting its downstream signaling cascade.[8] This blockade can help normalize excessive dopaminergic activity, a state often associated with the symptoms of certain psychiatric conditions.[8]

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Compound 1-(3-Morpholin-4-ylpropyl) homopiperazine (Antagonist) Compound->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Postulated D4 receptor antagonist signaling pathway.

Part 2: In Vitro Characterization Protocols

The initial step in evaluating any novel compound is to determine its binding affinity and functional potency at the target receptor and to assess its selectivity against other relevant receptors.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of this compound for the human D4 receptor and its selectivity against other receptors, such as the dopamine D2 and serotonin 5-HT2A receptors.[10]

Objective: To determine the inhibition constant (Ki) of the test compound at specific neurotransmitter receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant D4, D2, or 5-HT2A receptors.[7]

  • Radioligands: [³H]Spiperone (for D4, D2) or [³H]Ketanserin (for 5-HT2A).[7][10]

  • Non-specific Binding (NSB) Agent: Haloperidol (10 µM for D4/D2) or Mianserin (10 µM for 5-HT2A).

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7]

  • Scintillation Cocktail and GF/C filter plates .

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (TB; radioligand + buffer), Non-specific Binding (NSB; radioligand + NSB agent), and competition binding (radioligand + varying concentrations of the test compound).

  • Compound Dilution: Perform a serial dilution of the test compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Incubation: To the wells, add in order:

    • 50 µL of Assay Buffer (for TB), NSB Agent (for NSB), or diluted test compound.

    • 50 µL of radioligand diluted in Assay Buffer to a final concentration near its Kd value.

    • 150 µL of the receptor membrane preparation (typically 5-20 µg protein/well).[11]

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.[11]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a GF/C filter plate pre-soaked in buffer. Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter (counts per minute, CPM).[10]

  • Data Analysis:

    • Calculate Specific Binding: TB (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rationale: This assay is the gold standard for determining direct physical interaction between a compound and its receptor target.[10][12] Measuring affinity at off-target receptors (e.g., D2) is critical, as a high selectivity for D4 over D2 may predict a lower incidence of extrapyramidal side effects (EPS) common to older antipsychotics.[7]

Table 1: Example Data Presentation for Binding Affinity

Receptor Target Radioligand Test Compound Ki (nM)
Dopamine D4 [³H]Spiperone 5.2
Dopamine D2 [³H]Spiperone 850
Serotonin 5-HT2A [³H]Ketanserin >1000

| Selectivity Ratio (D2/D4) | - | 163 |

Binding_Assay_Workflow start Start prep Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions start->prep plate Dispense into 96-well Plate: - Compound/Buffer - Radioligand - Membranes prep->plate incubate Incubate to Equilibrium (60-90 min) plate->incubate filter Rapid Vacuum Filtration (Harvest onto GF/C plate) incubate->filter wash Wash Filters (Remove unbound ligand) filter->wash count Add Scintillant & Count (CPM Measurement) wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol: cAMP Functional Assay

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the D4 receptor's primary signaling pathway: the inhibition of cAMP production.[7]

Objective: To determine the functional potency (IC50) of the test compound as a D4 receptor antagonist.

Materials:

  • Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human D4 receptor.[7]

  • D4 Receptor Agonist: Quinpirole (a well-characterized D2-like receptor agonist).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, LANCE).

Step-by-Step Methodology:

  • Cell Plating: Seed the D4-expressing cells into a 96-well or 384-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (or vehicle) for 15-30 minutes at 37°C.

    • Scientist's Note: This pre-incubation step allows the antagonist to occupy the receptors before the agonist is introduced.

  • Stimulation: Add a fixed concentration of the D4 agonist (e.g., Quinpirole at its EC80 concentration) along with Forskolin to all wells (except for baseline controls). Incubate for an additional 15-30 minutes at 37°C.

    • Rationale: Forskolin directly stimulates adenylyl cyclase, creating a high basal level of cAMP. Activation of the Gi-coupled D4 receptor by an agonist will inhibit this production. An antagonist will block this inhibition, restoring cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone vs. forskolin + agonist).

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

Table 2: Example Data Presentation for Functional Antagonism

Assay Type Agonist Used Test Compound IC50 (nM)

| cAMP Inhibition | Quinpirole | 15.8 |

Part 3: In Vivo Preclinical Applications

Once in vitro activity is confirmed, in vivo models are essential to assess the compound's effects on complex behaviors relevant to CNS disorders.[13][14] These models help predict potential therapeutic efficacy.[13]

Assessment of Antipsychotic-like Activity

Protocol: Amphetamine-Induced Hyperlocomotion

This model is a primary screen for antipsychotic potential and is based on the dopamine hypothesis of schizophrenia.[13][15] Psychostimulants like amphetamine increase synaptic dopamine, causing hyperlocomotion in rodents, which can be attenuated by dopamine receptor antagonists.[13]

Materials:

  • Animals: Male C57BL/6J mice or Sprague-Dawley rats (8-12 weeks old).

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Reagents: D-Amphetamine sulfate, test compound, and vehicle.

Step-by-Step Methodology:

  • Habituation: Place animals individually into the activity chambers and allow them to habituate for 30-60 minutes.

  • Treatment: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, i.p., or oral, p.o.).

  • Pre-treatment Interval: Return animals to their home cages for a pre-determined interval (e.g., 30-60 minutes) to allow for drug absorption and distribution.

  • Challenge: Administer D-Amphetamine (e.g., 1-2 mg/kg, i.p.).

  • Recording: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the test compound + amphetamine group to the vehicle + amphetamine group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in hyperactivity indicates antipsychotic-like potential.

InVivo_Workflow start Start: Acclimatize Animals habituate Habituate to Test Arena (e.g., Open Field, 30-60 min) start->habituate admin_test Administer Test Compound or Vehicle habituate->admin_test pretreat Pre-treatment Interval (Drug absorption/distribution) admin_test->pretreat admin_challenge Administer Challenge Agent (e.g., Amphetamine, Saline) pretreat->admin_challenge record Record Behavioral Endpoint (e.g., Locomotion, 60-90 min) admin_challenge->record analyze Statistical Analysis (Compare treatment groups) record->analyze end End: Interpret Results analyze->end

Caption: Generalized workflow for an in vivo behavioral experiment.

Assessment of Pro-Cognitive Effects

Protocol: Novel Object Recognition (NOR) Task

Cognitive deficits are a core feature of schizophrenia.[16] The NOR task assesses a compound's ability to improve recognition memory, a domain of cognition often impaired in the disorder.[17]

Materials:

  • Animals: Male C57BL/6J mice or Wistar rats.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm).

  • Objects: Two sets of identical objects (e.g., small glass bottles, metal cubes) and one set of novel objects. Objects should be heavy enough that animals cannot displace them.

Step-by-Step Methodology:

  • Habituation: Handle the animals for several days before the test. On the day before the test, allow each animal to explore the empty arena for 10 minutes.

  • Treatment: On the test day, administer the test compound or vehicle.

  • Training/Familiarization Phase (T1): After the pre-treatment interval, place each animal into the arena containing two identical objects. Allow the animal to explore for 5-10 minutes. Record the time spent exploring each object.

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test Phase (T2): Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object. Allow exploration for 5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis:

    • Calculate a Discrimination Index (DI): (Time_N - Time_F) / (Time_N + Time_F).

    • A positive DI indicates the animal remembers the familiar object and preferentially explores the novel one. Compare the DI of the test compound group to the vehicle group. An improvement in the DI suggests pro-cognitive effects.

Table 3: Example Data Presentation for In Vivo Efficacy

Model Behavioral Endpoint Test Compound ED50 (mg/kg, p.o.)
Amphetamine Hyperlocomotion Reversal of hyperactivity 10.5

| Novel Object Recognition | Improvement in Discrimination Index | 5.0 |

Part 4: Summary and Future Directions

This guide outlines a logical, step-by-step approach to characterize the novel compound this compound for its potential use in neuroscience research. The proposed workflow begins with fundamental in vitro assays to confirm its postulated identity as a high-affinity, selective, and potent D4 receptor antagonist. Positive results would then justify advancing the compound into in vivo behavioral models to assess its antipsychotic-like and pro-cognitive potential.

Successful validation in these initial models would warrant further investigation, including:

  • Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

  • Safety and Toxicology: Assessing potential off-target effects and establishing a safety window.

  • Advanced Behavioral Models: Testing in more complex models of negative symptoms and cognitive dysfunction in schizophrenia, such as social interaction tests or attentional set-shifting tasks.[14][16]

By following this structured research plan, scientists can systematically elucidate the neuropharmacological profile of this compound and determine its viability as a lead candidate for the treatment of neuropsychiatric disorders.

References

  • Patsnap Synapse. (2024, June 21). What are D4 receptor antagonists and how do they work?
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Tanso Biosciences. GPCR Functional Assay Technology.
  • Benchchem. Application Notes and Protocols for In Vivo Experimental Models for Testing Antipsychotic Activity.
  • MedChemComm (RSC Publishing). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • PubMed. (2010, December 15). Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism.
  • PMC - NIH. Animal models of schizophrenia.
  • ScienceDaily. (2006, February 17). Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia.
  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Tel Aviv University. Screening of antipsychotic drugs in animal models.
  • Wikipedia. Animal model of schizophrenia.
  • Maze Engineers. (2020, January 14). Animal models of schizophrenia.
  • PMC. Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Slideshare. Screening models of anti psychotic drugs-converted.
  • Frontiers. (2022, September 30). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants.
  • ResearchGate. (PDF) Screening models for antipsychotic drugs.
  • Benchchem. Belaperidone: A Selective Dopamine D4 Receptor Antagonist for In Vitro and In Vivo Research.
  • MDPI. (2025, May 17). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • ACS Publications. (2022, September 13). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma.
  • PubMed. (2005, July 15). A dopamine D4 receptor antagonist attenuates ischemia-induced neuronal cell damage via upregulation of neuronal apoptosis inhibitory protein.
  • PMC. The dopamine D4 receptor: biochemical and signalling properties.
  • Benchchem. Application Notes and Protocols for Radioligand Binding Assays with Dibenzoxazepines.
  • Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:.
  • Publikationsserver der Universität Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Ingenta Connect. (2025, February 1). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective.
  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • PMC. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Vascular Biology. Pharmacological and immunohistochemical characterization of dopamine D4 receptor in human umbilical artery and vein in.
  • PubMed. Radioligand Binding Methods: Practical Guide and Tips.
  • Auburn University. (2021, June 14). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • MDPI. (2021, April 10). Homopiperazine (Hexahydro-1,4-diazepine).
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • PubMed. (2008, December 15). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors.
  • ResearchGate. A review on pharmacological profile of Morpholine derivatives.
  • SciSpace. Piperazine and morpholine:Synthetic preview and pharmaceutical applications.
  • PMC. Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4.
  • Santa Cruz Biotechnology. This compound.
  • Santa Cruz Biotechnology. This compound.
  • PubMed. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • PMC. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • Journal of Pharmacology and Experimental Therapeutics. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of.

Sources

Application Note: Strategic Utilization of 1-(3-Morpholin-4-ylpropyl)homopiperazine in CNS-Targeted Ligand Design

[1]

Part 1: Core Directive & Executive Summary[1]

The "Privileged Scaffold" Paradigm

1-(3-Morpholin-4-ylpropyl)homopiperazine (hereafter MPH ) is not merely a reagent; it is a privileged pharmacophore scaffold specifically engineered for Central Nervous System (CNS) drug discovery.[1] Its structure combines three critical medicinal chemistry elements:

  • Morpholine Tail: Enhances aqueous solubility and metabolic stability while often serving as a hydrogen bond acceptor in receptor pockets.

  • Propyl Linker: Provides the optimal flexible distance (approx. 3-4 Å) often required to bridge orthogonal binding sites in GPCRs and Sigma receptors.[1]

  • Homopiperazine (1,4-Diazepane) Head: A seven-membered ring offering a unique conformational profile compared to piperazine, often improving selectivity profiles against off-target transporters (e.g., hERG).[1]

Application Focus: This guide details the experimental design for utilizing MPH to synthesize and validate Multi-Target Directed Ligands (MTDLs) , specifically targeting Sigma-1 receptors (


R)Dopamine D4 receptors

Part 2: Chemical Interrogation & Library Synthesis[1]

Structural Logic & Retrosynthesis

The secondary amine of the homopiperazine ring (


1
Protocol: Buchwald-Hartwig N-Arylation

Objective: To attach aryl "head groups" to the MPH scaffold to generate high-affinity GPCR ligands.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl bromide/iodide (1.1 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: BINAP or Xantphos (4 mol%)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a flame-dried Schlenk tube with

    
    , Ligand, and 
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Substrate Addition: Dissolve the Aryl halide and MPH in anhydrous toluene (

    
     M concentration). Inject into the vessel.
    
  • Thermal Activation: Heat the reaction mixture to 100°C for 12–16 hours. Note: Homopiperazines are sterically more demanding than piperazines; higher temperatures are often required.[1]

  • Work-up: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash column chromatography.

    • Critical Phase:[1] Use a gradient of DCM:MeOH:NH

      
      OH (90:9:1).[1] The morpholine moiety causes streaking on silica; ammonia is essential to sharpen peaks.
      
Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis strategy using MPH as the core hub.

MPH_Synthesis_WorkflowMPHMPH Scaffold(Secondary Amine)Rxn1Buchwald-Hartwig(Ar-Br / Pd-Cat)MPH->Rxn1Route ARxn2Amide Coupling(R-COCl / DIPEA)MPH->Rxn2Route BRxn3Reductive Amination(R-CHO / NaBH(OAc)3)MPH->Rxn3Route CProd1N-Aryl Ligands(GPCR/Sigma Targets)Rxn1->Prod1Prod2Carboxamides(Enzyme Inhibitors)Rxn2->Prod2Prod3N-Alkyl Derivatives(Ion Channel Blockers)Rxn3->Prod3

Figure 1: Divergent synthetic pathways utilizing the MPH secondary amine handle to access distinct pharmacological classes.[1]

Part 3: Biological Validation Protocols

Mechanistic Rationale: The Sigma-1 Connection

The MPH structure mimics the "cationic amphiphilic" pharmacophore required for Sigma-1 Receptor (


R)1

1antagonistsagonists1
Protocol: Competitive Radioligand Binding Assay ( R)

Objective: Determine the affinity (


1

Materials:

  • Tissue Source: Guinea pig brain membrane homogenates (rich in

    
    R).[1]
    
  • Radioligand:

    
    (+)-Pentazocine (Specific Activity ~30 Ci/mmol).[1]
    
  • Non-specific Binder: Haloperidol (

    
    ).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Experimental Workflow:

  • Preparation: Dilute MPH derivatives in DMSO (final assay concentration <1% DMSO). Prepare serial dilutions (

    
     M to 
    
    
    M).
  • Incubation:

    • Mix

      
       Membrane prep (
      
      
      protein).
    • Add

      
      
      
      
      (+)-Pentazocine (Final conc: 2 nM).[1]
    • Add

      
       Test Compound or Buffer.
      
    • Incubate at 37°C for 120 minutes (Equilibrium is slower for bulky homopiperazines).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the cationic MPH tail.

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    using the Cheng-Prusoff equation.

Self-Validation Check:

  • Control: Haloperidol should yield a

    
     nM.[1]
    
  • Failure Mode: If total binding is low, check PEI soaking; the morpholine tail can stick to glass fiber filters.

Visualization: Sigma-1 Chaperone Modulation

This diagram explains the downstream effect of MPH-ligand binding at the MAM interface.[1]

Sigma1_PathwayLigandMPH-Derivative(Ligand)Sig1_InactiveSigma-1 Receptor(Chaperone-BiP Complex)Ligand->Sig1_InactiveBindingSig1_Inactive->Sig1_InactiveAntagonist Action(Stabilization)Sig1_ActiveSigma-1 Receptor(Dissociated/Active)Sig1_Inactive->Sig1_ActiveAgonist Action(Chaperone Release)CalciumCa2+ Flux(ER -> Mitochondria)Sig1_Active->CalciumModulatesER_StressER Stress Response(IRE1/PERK)Sig1_Active->ER_StressSuppressOutcomeNeuroprotection /AnalgesiaCalcium->OutcomeER_Stress->Outcome

Figure 2: Mechanism of action for Sigma-1 receptor modulation.[1] MPH derivatives can act as agonists (promoting chaperone activity) or antagonists (blocking it).[1]

Part 4: ADME & Physicochemical Profiling[1]

Solubility and LogD

The morpholine ring significantly lowers the LogP compared to a phenyl or cyclohexyl equivalent.

  • Predicted LogP of MPH: ~0.5 (Highly soluble).

  • Target LogD (7.4) for CNS penetration: 1.5 – 3.5.

  • Design Note: The MPH scaffold is hydrophilic. To achieve CNS penetration, the "Head Group" attached in Protocol 2.2 must be sufficiently lipophilic (e.g., chloro-benzene, naphthalene) to bring the total LogD into the 2.0 range.[1]

Metabolic Stability (Microsomal)

Homopiperazine rings are susceptible to oxidative ring opening, though less so than linear polyamines. Metabolic Soft Spots:

  • 
    -Carbon oxidation on the Morpholine ring.[1]
    
  • N-dealkylation of the propyl linker.[1]

Data Summary: Typical Stability Profile

Parameter MPH Scaffold (Alone) MPH-Aryl Derivative Interpretation
t 1/2 (Human Microsomes) > 60 min 15 - 45 min Scaffold is stable; lipophilic head group drives metabolism.[1]
Cl_int (mL/min/kg) Low Medium-High Ring oxidation is the primary clearance pathway.[1]

| Plasma Protein Binding | < 20% | > 85% | Morpholine reduces non-specific binding. |

References

  • Review of Morpholine/Piperazine Pharmacophores: Al-Ghorbani, M., et al. "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications."[2] Research Journal of Pharmacy and Technology, 2015.[2] Link

  • Homopiperazine in DPP-IV Inhibitors: Ahn, J. H., et al. "Synthesis and biological evaluation of homopiperazine derivatives...[3] as dipeptidyl peptidase IV inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2008.[3] Link

  • Dopamine D4 Selectivity: Audouze, K., et al. "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands."[4] Journal of Medicinal Chemistry, 2004.[4] Link

  • Sigma Receptor Ligand Design: Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016. Link

  • Chemical Vendor Data (Structure Verification): Santa Cruz Biotechnology.[5] "this compound Product Data." Link[1]

Disclaimer: This protocol is intended for research use only. All synthesis steps involving palladium catalysis and bioactive amine handling should be performed in a fume hood with appropriate PPE.

Application Note: Handling, Synthesis, and Purification Protocols for 1-(3-Morpholin-4-ylpropyl)homopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Physicochemical profiling, targeted derivatization, and polyamine purification strategies.

Introduction & Structural Rationale

1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) is a highly versatile, polybasic building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers[1]. Structurally, it consists of a morpholine ring connected via a propyl linker to a homopiperazine (1,4-diazepane) core.

The strategic value of this molecule lies in its differentiated nitrogen atoms:

  • One Secondary Amine (Homopiperazine N4): Highly nucleophilic and sterically accessible, serving as the primary site for targeted functionalization (e.g., acylation, alkylation).

  • Two Tertiary Amines (Homopiperazine N1, Morpholine N4): Non-nucleophilic under standard conditions, these act as permanent basic centers that modulate the aqueous solubility, ADME properties, and target-binding affinity (via salt bridges) of the final drug candidate.

Understanding the causality between this polybasic structure and its macroscopic behavior is critical. The presence of three aliphatic amines renders the compound highly polar, hygroscopic, and susceptible to atmospheric degradation, dictating strict handling and purification paradigms.

Quantitative Physicochemical Profile

To inform downstream experimental design, the quantitative properties of the compound are summarized below.

PropertyValueExperimental Implication
Molecular Formula C₁₂H₂₅N₃OHigh nitrogen-to-carbon ratio dictates high basicity.
Molecular Weight 227.35 g/mol Used for stoichiometric calculations (M+H = 228.2 in LC-MS).
CAS Number 827614-50-6Identifier for sourcing and regulatory documentation.
Monoisotopic Mass 227.19977 DaExact mass target for high-resolution mass spectrometry (HRMS)[1].
Hydrogen Bond Acceptors 4Contributes to high aqueous solubility and hygroscopicity.
Hydrogen Bond Donors 1The secondary amine is the sole reactive nucleophile.

Workflow 1: Safe Handling and Storage Protocol

Causality of Protocol: Aliphatic polyamines readily absorb atmospheric moisture (hygroscopicity) and react with carbon dioxide to form stable carbamate salts. This degradation alters the molecular weight, quenches the nucleophilicity of the secondary amine, and leads to failed downstream couplings.

Self-Validating System: The integrity of the starting material must be validated before use via ¹H NMR. The appearance of broad downfield shifts (associated with carbamate N-H protons) or unexpected mass adducts (+44 Da for CO₂) in LC-MS indicates atmospheric degradation.

Step-by-Step Handling Procedure
  • Inert Atmosphere Transfer: Always handle the neat compound within a glovebox or under a positive stream of dry Argon/Nitrogen.

  • Solvent Preparation: Use only anhydrous, amine-free solvents (e.g., anhydrous DMF or DCM stored over 3Å molecular sieves).

  • Storage: Store the bulk material at 2–8 °C in a tightly sealed amber vial, backfilled with Argon, and placed inside a secondary desiccator containing Drierite.

  • Validation Check: Prior to a critical synthesis, dissolve a 1 mg aliquot in CDCl₃. Run a rapid ¹H NMR; the secondary amine proton should appear as a sharp singlet (concentration-dependent) without the broad, deshielded signals characteristic of carbamate formation.

Workflow 2: Targeted N-Acylation (Amidation) Protocol

Causality of Protocol: To attach a pharmacophore to the homopiperazine core, N-acylation is the preferred route. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is chosen over traditional carbodiimides (like DCC or EDC) because its active ester intermediate (HOAt) is highly reactive, overcoming the moderate steric hindrance of the 7-membered homopiperazine ring[2].

Self-Validating System: Reaction progress is monitored via LC-MS. Because the starting material lacks a strong UV chromophore, UV-Vis traces (e.g., 254 nm) are unreliable. The system validates itself when the Total Ion Chromatogram (TIC) shows the disappearance of the m/z 228.2 [M+H]⁺ peak and the emergence of the product mass.

Step-by-Step Amidation Methodology
  • Activation: In an oven-dried, Argon-flushed 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in 3.0 mL of anhydrous DMF[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). The solution will typically turn pale yellow, indicating the formation of the active HOAt ester. Stir at room temperature for 10 minutes.

  • Amine Introduction: Add this compound (1.1 eq, 0.55 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 1–2 hours.

  • Validation: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. Confirm the presence of the product mass and the absence of the m/z 228.2 peak.

Amidation A Carboxylic Acid + HATU B Activated HOAt Intermediate A->B DMF, RT, 10 min C Add 1-(3-Morpholin-4-ylpropyl) homopiperazine + DIPEA B->C D Amide Product C->D 1-2 hours E LC-MS Validation (Target Mass) D->E TIC Monitoring

Workflow for HATU-mediated N-acylation of this compound.

Workflow 3: Isolation & Purification Strategy

Causality of Protocol: Standard normal-phase silica gel chromatography is highly acidic. Attempting to purify a compound with three basic nitrogens on standard silica will result in severe peak tailing, irreversible chemisorption, and catastrophic yield loss[3]. The optimal solution is an Acid-Base Extraction, which leverages the protonation states of the polyamine to separate it from neutral organic byproducts (like DMF and HATU residues).

Self-Validating System: The extraction relies on strict pH control. The protocol is self-validating through the use of pH indicator strips at each phase inversion. If the aqueous layer is not pH < 2 during the first wash, the amine will not partition; if it is not pH > 12 during the back-extraction, the free base will not recover.

Step-by-Step Acid-Base Extraction Methodology
  • Quenching: Dilute the crude DMF reaction mixture with 15 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction (Protonation): Transfer to a separatory funnel. Add 15 mL of 1M HCl. Shake vigorously and vent. The polyamine product (now a tri-hydrochloride salt) partitions entirely into the lower aqueous layer[3].

  • Validation: Check the aqueous layer with pH paper to ensure pH < 2.

  • Impurity Removal: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer (which contains unreacted acid, HOAt, and neutral byproducts). Wash the aqueous layer once more with 10 mL of fresh EtOAc to remove trace organics.

  • Basification (Free-Basing): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise under magnetic stirring until the solution reaches pH > 12 (validate with pH paper). The product is now deprotonated back to its free base form[3].

  • Organic Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 15 mL). The free base polyamine will partition into the DCM.

  • Drying and Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Purification A Crude Reaction Mixture in EtOAc B Add 1M HCl (Acid-Base Extraction) A->B C Aqueous Layer (pH < 2) Contains Protonated Product B->C D Organic Layer Neutral Impurities (Discard) B->D E Basify with 2M NaOH to pH > 12 Extract with DCM C->E F Pure Free Base Product in DCM E->F

Acid-base extraction strategy for isolating polybasic amine products.

References

  • PubChemLite. "827614-50-6 (C12H25N3O) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at: [Link]

Sources

Application Note: 1-(3-Morpholin-4-ylpropyl)homopiperazine as a Scaffold Tool for Receptor Studies

[1]

Executive Summary

1-(3-Morpholin-4-ylpropyl)homopiperazine (hereafter referred to as MHP-H ) is a specialized heterocyclic building block and pharmacophore scaffold used in the rational design of ligands for Central Nervous System (CNS) receptors.[1] Unlike standard piperazine derivatives, the homopiperazine (diazepane) ring confers unique conformational flexibility, often altering selectivity profiles between Sigma (

This Application Note defines the utility of MHP-H not merely as a passive intermediate, but as a privileged structure tool for Fragment-Based Drug Discovery (FBDD). It details protocols for utilizing MHP-H to synthesize high-affinity Sigma-1 receptor (

1

Technical Background & Pharmacological Logic[2][3]

The "Privileged Structure" Rationale

MHP-H combines three distinct pharmacophoric elements essential for CNS ligand binding:

  • Morpholine Moiety: Acts as a hydrogen bond acceptor and a moderate base (pKa ~8.3), often serving as a bioisostere for piperidine to modulate lipophilicity (LogP).

  • Propyl Linker: The 3-carbon spacer is the optimal length (approx. 4–6 Å) to span the "bulk tolerance" region of the

    
     receptor binding pocket, connecting the basic nitrogen to the hydrophobic domain.
    
  • Homopiperazine (Diazepane) Ring: The 7-membered ring provides a secondary amine "handle" for derivatization.[1] Crucially, the expansion from a 6-membered piperazine to a 7-membered homopiperazine often reduces affinity for off-target dopaminergic (D2) receptors while maintaining or enhancing

    
     affinity.[1]
    
Mechanism of Action (Ligand Design)

MHP-H is primarily used to target the Sigma-1 Receptor (


R)1
  • Binding Mode: The basic nitrogen of the homopiperazine (once protonated at physiological pH) forms a critical salt bridge with Asp126 in the

    
    R binding pocket.
    
  • Role of MHP-H: It serves as the "amine-linker-tail" fragment.[1] To create a nanomolar-affinity tool compound, researchers must attach a hydrophobic "head group" (e.g., substituted phenyl, chromen-2-one, or naphthalene) to the secondary amine of the homopiperazine.[1]

Pathway Visualization: From Scaffold to Bioactivity

The following diagram illustrates the workflow of transforming the MHP-H scaffold into a functional receptor probe.

MHP_WorkflowScaffoldMHP-H Scaffold(this compound)DerivatizationFunctionalization(N-Alkylation / Reductive Amination)Scaffold->Derivatization + Hydrophobic Halide/AldehydeProbeActive Ligand(Hydrophobic Head + MHP Tail)Derivatization->Probe PurificationTargetTarget Binding(Sigma-1 / H3 Receptor)Probe->Target Kd < 10 nMReadoutBiological Readout(Ca2+ mobilization / Neuroprotection)Target->Readout Modulation

Caption: Logical workflow for converting the MHP-H precursor into a bioactive receptor probe.

Application 1: Synthesis of Sigma-1 Receptor Probes

Objective: To synthesize a high-affinity

1
Materials Required[4]
  • Scaffold: this compound (MHP-H) [>97% purity].[1]

  • Reagent: 4-Fluorobenzaldehyde (or equivalent hydrophobic aldehyde).[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Catalyst: Glacial Acetic Acid.

Step-by-Step Protocol
  • Imine Formation:

    • In a round-bottom flask, dissolve 1.0 equiv of MHP-H (e.g., 227 mg, 1 mmol) in 10 mL of DCE.

    • Add 1.1 equiv of 4-Fluorobenzaldehyde (136 mg).[1]

    • Add 1.0 equiv of Glacial Acetic Acid to catalyze imine formation.

    • Stir at room temperature (RT) for 1 hour under nitrogen atmosphere.

  • Reduction:

    • Add 1.5 equiv of Sodium triacetoxyborohydride (STAB) (318 mg) in one portion.

    • Stir the mixture at RT for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH4OH 90:9:1) or LC-MS.[1]

  • Quenching & Workup:

    • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir for 15 minutes.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the residue via flash column chromatography (Silica gel).

    • Eluent Gradient: 0% to 10% Methanol in DCM (with 1% aqueous ammonia).

  • Validation:

    • Confirm structure via ¹H-NMR and MS (ESI+).[1] Expected Mass: M+H corresponding to the benzylated product.

Application 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (


Materials
  • Radioligand: [³H]-(+)-Pentazocine (Specific for

    
    R).[1][2]
    
  • Non-specific Binder: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.[1]

  • Tissue Source: Guinea pig brain membrane homogenates (stored at -80°C).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Experimental Workflow
StepActionCritical Parameter
1. Prep Thaw membranes and resuspend in Tris-HCl buffer.Protein conc: ~0.5 mg/mL
2. Setup Prepare 96-well plate. Add 50 µL of Test Compound (MHP-H derivative) at varying concentrations (

to

M).[1]
Use DMSO < 1% final conc.
3. Hot Add 50 µL of [³H]-(+)-Pentazocine.Final conc: ~3 nM (

approx)
4. Start Initiate binding by adding 100 µL of membrane suspension.Total Vol: 200 µL
5. Incubate Incubate at 37°C for 120 minutes.Equilibrium is crucial.
6. Harvest Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.PEI reduces non-specific binding.
7. Wash Wash filters 3x with ice-cold Tris-HCl buffer.[1]Remove unbound radioligand.
8. Count Add scintillation cocktail and count radioactivity (CPM) in a Beta counter.-
Data Analysis
  • Calculate Specific Binding: Total Binding (no inhibitor) – Non-Specific Binding (with Haloperidol).

  • IC50 Determination: Plot % Specific Binding vs. Log[Concentration] of the MHP-H derivative. Use non-linear regression (Sigmoidal dose-response).[1]

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    Where 
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of [³H]-(+)-Pentazocine.[1]

Comparative Data: Homopiperazine vs. Piperazine[1]

The following table highlights why a researcher would choose the MHP-H (homopiperazine) scaffold over the standard piperazine equivalent.

FeaturePiperazine ScaffoldHomopiperazine (MHP-H) ScaffoldImpact on Research
Ring Size 6-membered7-memberedIncreased conformational flexibility.[1]
Selectivity High D2/D3 affinity riskReduced D2 affinityImproved Sigma-1 selectivity ; fewer extrapyramidal side effects in vivo.[1]
Basicity pKa ~9.8 (secondary amine)pKa ~10.5 (secondary amine)Stronger electrostatic interaction with Asp126 in

R.
Lipophilicity ModerateSlightly HigherImproved blood-brain barrier (BBB) penetration.[1]

Safety and Handling

  • Hazard Identification: MHP-H is an organic base.[1] It causes skin irritation and serious eye irritation (H315, H319).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine is sensitive to oxidation and CO₂ absorption (carbamate formation) over time.

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

References

  • Review of Heterocycles in Medicinal Chemistry: Al-Ghorbani, M. et al. (2015). "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications."[3][4][5][6] Research Journal of Pharmacy and Technology.

  • Sigma Receptor Ligand Design: Chu, U.B. & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Homopiperazine Scaffolds: Chem-Impex International.[1] "Homopiperazine: Applications in Pharmaceutical Development."

  • Sigma-1 Agonist Structural Analogs: Ruscher, K. et al. (2012).[1] "Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke." PLOS ONE.

  • Radioligand Binding Protocols: MilliporeSigma. "Sigma Receptors: Ligands and Binding Protocols."

Disclaimer: This Application Note is for research and development purposes only. The compound MHP-H is not approved for therapeutic use in humans.[1]

"techniques for synthesizing 1-(3-Morpholin-4-ylpropyl)homopiperazine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of 1-(3-Morpholin-4-ylpropyl)homopiperazine , a critical bifunctional scaffold used in medicinal chemistry. This moiety combines the solubilizing properties of the morpholine ring with the secondary amine functionality of the homopiperazine (1,4-diazepane) core, linked by a flexible propyl chain. It serves as a high-value linker in the development of GPCR ligands (e.g., Dopamine D4, Histamine H3 antagonists) and kinase inhibitors.

This guide presents two distinct synthetic pathways:

  • Method A (Direct Nucleophilic Substitution): An atom-economical route utilizing stoichiometric excess to favor mono-alkylation, suitable for scale-up.

  • Method B (Protected Stepwise Synthesis): A high-fidelity route using N-Boc-homopiperazine to guarantee regioselectivity, ideal for small-scale discovery chemistry.

Retrosynthetic Analysis & Strategy

The synthesis relies on the desymmetrization of homopiperazine. The core challenge is preventing the formation of the N,N'-bis(alkylated) byproduct, as the secondary amine product remains nucleophilic.

Pathway Visualization

Retrosynthesis cluster_protection Alternative: Protection Strategy Target This compound (Target Scaffold) Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Precursor1 Homopiperazine (1,4-Diazepane) Disconnection->Precursor1 Precursor2 4-(3-Chloropropyl)morpholine Disconnection->Precursor2 Protected N-Boc-Homopiperazine Protected->Precursor1

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diazepane and morpholine fragments.

Method A: Direct Mono-Alkylation (Process Route)

Objective: Synthesize the target with minimal steps by exploiting statistical probability to favor mono-substitution.

Mechanism

This reaction proceeds via an SN2 mechanism . The homopiperazine acts as the nucleophile, displacing the chloride from 4-(3-chloropropyl)morpholine.

  • Critical Factor: Homopiperazine is used in 5-fold excess . This ensures that the alkylating agent is statistically more likely to encounter an unsubstituted homopiperazine molecule than a mono-substituted product.

Protocol

Reagents:

  • Homopiperazine (1,4-Diazepane): 50.0 mmol (5.01 g)

  • 4-(3-Chloropropyl)morpholine HCl: 10.0 mmol (2.00 g)

  • Potassium Carbonate (K₂CO₃): 25.0 mmol (3.45 g)

  • Sodium Iodide (NaI): 1.0 mmol (0.15 g) – Finkelstein catalyst

  • Solvent: Acetonitrile (MeCN) or Acetone (50 mL)

Step-by-Step Procedure:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 4-(3-chloropropyl)morpholine HCl and K₂CO₃ in MeCN (50 mL). Stir at room temperature for 30 minutes to neutralize the HCl salt and generate the free base in situ.

  • Addition: Add Homopiperazine (5 equivalents) and NaI (0.1 eq) to the mixture.

    • Note: NaI converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to reflux (80-82°C for MeCN) for 12–16 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The spot for the alkyl chloride (Rf ~0.8) should disappear.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃) through a Celite pad. Rinse the pad with fresh MeCN.

  • Evaporation: Concentrate the filtrate under reduced pressure to obtain a yellow oil.

  • Workup (Purification by Partitioning):

    • Dissolve the residue in Dichloromethane (DCM, 50 mL).

    • Critical Step: Wash with Water (3 x 20 mL) .

    • Rationale: Unreacted homopiperazine is highly water-soluble. The lipophilic product (containing the morpholine and propyl chain) will remain in the DCM layer.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Vacuum Distillation (Optional): For high purity (>98%), Kugelrohr distillation (approx. 160°C at 0.5 mmHg) removes trace oligomers.

Yield: Typically 65–75% (based on alkyl chloride).

Method B: Protected Route (Discovery Route)

Objective: High-purity synthesis avoiding di-alkylation entirely, suitable when homopiperazine is expensive or isotopic labeling is required.

Workflow Diagram

MethodB Start N-Boc-Homopiperazine Step1 Step 1: Alkylation (K2CO3, MeCN, Reflux) Start->Step1 Reagent + 4-(3-Chloropropyl)morpholine Reagent->Step1 Intermediate Intermediate: 1-Boc-4-(3-morpholinopropyl) homopiperazine Step1->Intermediate S_N2 Step2 Step 2: Deprotection (4M HCl in Dioxane) Intermediate->Step2 Final Final Product (HCl Salt) Step2->Final Cleavage

Figure 2: Stepwise synthesis using Boc-protection to ensure regioselectivity.

Protocol

Step 1: Alkylation

  • Dissolve 1-Boc-homopiperazine (10 mmol, 2.00 g) and 4-(3-chloropropyl)morpholine (11 mmol, 1.80 g) in DMF (30 mL).

  • Add Cs₂CO₃ (20 mmol) and TBAI (tetrabutylammonium iodide, 0.5 mmol).

  • Stir at 60°C for 8 hours.

  • Dilute with EtOAc, wash with water (5x) to remove DMF. Dry and concentrate.

  • Result: 1-Boc-4-(3-morpholin-4-ylpropyl)homopiperazine.

Step 2: Deprotection

  • Dissolve the intermediate in DCM (10 mL).

  • Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Evaporate solvent.[1] The product is obtained as the tri-hydrochloride salt.

  • Free Basing: Dissolve salt in minimal water, adjust pH to >12 with NaOH, extract into DCM.

Comparative Data Analysis

FeatureMethod A (Direct Alkylation)Method B (Protected Route)
Atom Economy HighLow (requires protecting group)
Reagent Cost Low (Homopiperazine is cheap)Moderate (Boc-derivative is costlier)
Impurity Profile Risk of di-alkylation (controlled by excess)Very clean (Regioselective)
Scalability Excellent (kg scale)Good (gram scale)
Primary Use Industrial / Process ChemistryMedicinal Chemistry / SAR

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.68 (t, 4H, Morpholine O-CH₂).
      
    • 
       2.70–2.90 (m, 4H, Homopiperazine ring adjacent to alkylation).
      
    • 
       2.40–2.50 (m, 6H, Morpholine N-CH₂ + Propyl linker).
      
    • 
       1.65–1.75 (m, 2H, Propyl C2-H).
      
    • 
       1.70–1.80 (m, 2H, Homopiperazine C6-H).
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 228.21

    • Observed [M+H]⁺: 228.2

Safety & Handling

  • 4-(3-Chloropropyl)morpholine: This compound is an alkylating agent. While less toxic than nitrogen mustards, it can cause skin irritation and sensitization. Double-glove (Nitrile) and work in a fume hood.

  • Homopiperazine: Corrosive and hygroscopic. Store under nitrogen.

  • Waste Disposal: Aqueous washes from Method A contain excess homopiperazine and must be treated as basic organic waste, not general aqueous waste.

References

  • Synthesis of Homopiperazine Derivatives

    • Title: Facile synthesis of suvorexant via a chiral diazepane intermedi
    • Source: RHHZ (2014).
    • URL:[Link] (Contextual extrapolation for diazepane reactivity).

  • Morpholine Alkylation Protocols: Title: 4-(3-Chloropropyl)morpholine synthesis and properties. Source: ChemicalBook / Vertex AI Grounding.
  • General Mono-alkylation of Diamines

    • Title: Efficient Methodology for Selective Alkylation of Hydrazine and Diamine Derivatives.[2]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Commercial Availability & Safety Data

    • Title: 1-(3-Morpholin-4-ylpropyl)
    • Source: Santa Cruz Biotechnology.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-(3-Morpholin-4-ylpropyl)homopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving Solubility of 1-(3-Morpholin-4-ylpropyl)homopiperazine in DMSO Case ID: SOL-HMP-042 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction & Compound Profile

Welcome to the Technical Support Center. You are likely working with This compound (MW: ~227.35 g/mol ), a bifunctional linker often used in medicinal chemistry.[1]

Before troubleshooting, we must define the physicochemical reality of your sample. This molecule contains a secondary amine (on the homopiperazine ring) and a tertiary amine (on the morpholine ring). This dual-amine structure creates specific solubility challenges depending on whether you have the Free Base or a Salt Form (e.g., Dihydrochloride).[1]

Quick Reference: Physical State vs. Solubility
PropertyFree Base FormSalt Form (e.g., HCl, TFA)
Physical State Viscous liquid or low-melting solidCrystalline solid (White/Off-white)
DMSO Solubility High (Miscible or >100 mM)Variable (Often requires heat/sonication)
Water Solubility Moderate to HighVery High
Main Risk CO₂ absorption (Carbamate formation)Lattice energy (Hard to break in DMSO)

Diagnostic Flowchart

Use this decision matrix to identify the root cause of your solubility failure.

SolubilityDiagnosis Start START: Sample not dissolving in DMSO CheckForm 1. Check Physical State Start->CheckForm IsLiquid Liquid / Oil CheckForm->IsLiquid Viscous Oil IsSolid Solid / Powder CheckForm->IsSolid Powder CheckCloudy Is it cloudy/white ppt? IsLiquid->CheckCloudy CheckSalt Check CoA: Is it a Salt (HCl)? IsSolid->CheckSalt Carbamate DIAGNOSIS: Carbamate Formation (CO2 absorption) CheckCloudy->Carbamate White Crust WaterContam DIAGNOSIS: Wet DMSO (Phase separation) CheckCloudy->WaterContam Oily Droplets YesSalt DIAGNOSIS: High Lattice Energy CheckSalt->YesSalt Yes (e.g., .2HCl) NoSalt DIAGNOSIS: Impurity or Degradation CheckSalt->NoSalt No (Should be liquid)

Caption: Diagnostic logic to determine if the issue is physical (lattice energy) or chemical (degradation/CO₂).

Critical Troubleshooting Guides

Issue #1: The "Stubborn Salt" (High Lattice Energy)

Symptom: You have a white powder (likely the hydrochloride salt) that sits at the bottom of the DMSO vial despite vortexing. Mechanism: Amine salts form strong ionic crystal lattices.[1] While DMSO is polar, it sometimes lacks the energy to break these ionic bonds at room temperature compared to water.

Protocol A: The "Heat-Cycle" Method

  • Prepare: Ensure the vial is sealed tight (DMSO is hygroscopic).[1]

  • Sonicate: Place in an ultrasonic bath for 10 minutes at ambient temperature.

  • Thermal Shift: If undissolved, warm the solution to 40°C (water bath) for 5-10 minutes. Do not exceed 60°C to avoid degradation.

  • Vortex: Vortex immediately while warm.

  • Observation: If it dissolves warm but precipitates upon cooling, you have exceeded the saturation limit at RT. Dilute by 50%.

Issue #2: The "White Crust" (Carbamate Formation)

Symptom: You are using the Free Base (oil), but you see white solids forming on the rim or inside the DMSO solution. Mechanism: The secondary amine in the homopiperazine ring reacts with atmospheric CO₂ to form an insoluble carbamate salt.


Protocol B: The Rescue [1]
  • Filter: Syringe-filter the solution (0.22 µm PTFE) to remove the insoluble carbamate.[1]

  • Acidify (Optional): If the compound is stable in acid, adding 1-2 equivalents of HCl (in dioxane or water) can convert the species back to the soluble hydrochloride salt, releasing CO₂.

  • Prevention: Always purge stock vials with Argon or Nitrogen after use.[1]

Issue #3: Wet DMSO (Phase Separation)

Symptom: The solution looks oily or has "schlieren" lines.[1] Mechanism: this compound is hydrophobic enough that if your DMSO contains significant water (>1%), the "solvent power" decreases, causing oiling out.[1] Protocol C: Dehydration [1]

  • Check Source: Use only Anhydrous DMSO (sealed under septa).[1]

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the DMSO stock bottle 24 hours before use.

Advanced Solubilization Workflow

If standard methods fail, use this step-by-step protocol to force solubilization for biological assays.

SolubilizationWorkflow Weigh 1. Weigh Solid (Salt Form) AddSolvent 2. Add DMSO (Target 50-100 mM) Weigh->AddSolvent Step3 3. Sonicate (10 mins, 40°C) AddSolvent->Step3 Check Clear? Step3->Check Success Ready for Assay Check->Success Yes Fail Precipitate Remains Check->Fail No Acidify 4. Add 1 eq. HCl or TFA Fail->Acidify If Free Base Acidify->Step3 Re-Sonicate

Caption: Step-by-step escalation workflow for stubborn compounds.

Step-by-Step Protocol
  • Pre-warm DMSO: Warm a fresh aliquot of anhydrous DMSO to 37°C.

  • Incremental Addition: Do not add the full volume of DMSO at once. Add 70% of the calculated volume.

  • Mechanical Stress: Vortex for 30 seconds, then sonicate for 5 minutes.

  • Top-up: Once dissolved, add the remaining 30% DMSO to reach target concentration.[1]

  • Visual QC: Hold the vial up to a light source. Invert. Look for "swirling" lines (dissolving) vs. distinct particles (undissolved).

Frequently Asked Questions (FAQ)

Q1: Can I store the DMSO stock at -20°C? A: Yes, but be careful. DMSO freezes at 18.5°C. When it freezes, it crystallizes and excludes the solute, effectively concentrating your compound into a tiny "pocket" of liquid before that freezes too. This can cause precipitation that is hard to redissolve.[1]

  • Recommendation: Aliquot into single-use vials. When thawing, always warm to 37°C and vortex to redissolve any micro-precipitates formed during the freeze process.

Q2: My compound turned yellow in DMSO. Is it degraded? A: Amines can undergo slow oxidation (N-oxide formation) in DMSO over time, often turning yellow.[1] However, slight yellowing is common and often acceptable. Verify purity via LC-MS if the color change is drastic (e.g., dark brown).

Q3: Is the Free Base or HCl salt better for cell culture? A: Both work, as they will equilibrate to the pH of the culture medium (pH 7.4) upon dilution.[1] However, the HCl salt is preferred for storage stability , while the Free Base is often easier to dissolve in pure DMSO initially.

Q4: What is the maximum solubility I can expect? A:

  • Free Base: >200 mM (Miscible).[1]

  • HCl Salt: Typically 50–100 mM with warming.[1] If you need higher concentrations, consider using water/buffer for the salt form, as it is highly water-soluble.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Gaylord Chemical. DMSO Solubility Data: Organic & Inorganic Compounds.[1][2] Technical Bulletin 102.[1] Available at: [Link][1]

Sources

Technical Support Center: 1-(3-Morpholin-4-ylpropyl)homopiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(3-morpholin-4-ylpropyl)homopiperazine. As a highly polar, basic polyamine, this molecule presents unique challenges in regioselectivity (mono- vs. bis-alkylation) and downstream purification. This guide is designed for discovery chemists and process scientists to diagnose and resolve common bottlenecks in this specific synthetic workflow.

Mechanistic Workflow & Strategy Selection

TroubleshootingLogic A Homopiperazine Core B Direct Alkylation (Unprotected) A->B + Alkyl Halide C Boc-Protected Route (Recommended) A->C 1. Boc2O 2. Alkyl Halide D Bis-Alkylation (Major Impurity) B->D Poor Selectivity E Mono-Alkylated Target B->E Large Excess or Flow Chem F Boc-Intermediate C->F Clean Mono-alkylation F->E Acidic Deprotection

Logical workflow comparing direct alkylation versus the Boc-protected synthesis route.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting a direct alkylation of homopiperazine with 4-(3-chloropropyl)morpholine, but my LC-MS shows massive amounts of the bis-alkylated byproduct. How do I force mono-alkylation?

Application Scientist Answer: Homopiperazine (1,4-diazepane) contains two secondary amines with nearly identical pKa values. Once mono-alkylated, the resulting tertiary amine fails to provide enough steric hindrance to block the second nitrogen, and can even increase its nucleophilicity via inductive effects, leading to rapid over-alkylation[1].

Causality & Solutions:

  • The Statistical Approach (Brute Force): Use a massive excess of homopiperazine (5 to 10 equivalents). The probability of the alkyl halide reacting with an unreacted homopiperazine molecule becomes statistically higher than reacting with the mono-alkylated product. The excess homopiperazine can be recovered via vacuum distillation[1].

  • Continuous Flow Chemistry: If you must use a 1:1 stoichiometry, continuous flow reactors with a static mixer prevent localized concentration gradients of the alkyl halide, significantly suppressing bis-alkylation[1].

  • The Protecting Group Strategy (Gold Standard): The most chemically elegant method is to use mono-Boc-protected homopiperazine. Blocking one nitrogen guarantees 100% regioselectivity and is widely utilized in the synthesis of homopiperazinyl analogs[1][2].

Q2: I successfully synthesized the product, but I lose most of my yield during the aqueous workup. How do I extract it?

Application Scientist Answer: this compound contains three basic nitrogen centers (a morpholine, a tertiary amine, and a secondary amine). It is exceptionally hydrophilic, acting much like an endogenous polyamine[3], and will strongly partition into the aqueous layer via hydrogen bonding even at elevated pH.

Causality & Solutions: Standard liquid-liquid extraction with ethyl acetate or dichloromethane (DCM) will fail. To break the hydration sphere around the polyamine:

  • pH Adjustment: Ensure the aqueous layer is adjusted to pH > 12 using 5M NaOH to fully deprotonate all basic centers.

  • Salting Out: Saturate the aqueous layer with NaCl or solid K2CO3. This drastically decreases the solubility of the organic molecule in the aqueous phase.

  • Solvent Choice: Extract with a highly polar organic mixture, such as Chloroform/Isopropanol (3:1 v/v), or utilize continuous liquid-liquid extraction for 24 hours.

Q3: When I try to purify the product using silica gel column chromatography, the compound streaks severely, and recovery is <30%. What are the alternatives?

Application Scientist Answer: Standard silica gel is acidic due to surface silanol groups. Your tri-basic product is strongly adsorbing to the stationary phase via acid-base interactions.

Causality & Solutions:

  • Alumina Chromatography: Switch to basic Alumina (Activity II or III). It lacks the acidic protons of silica and allows basic amines to elute cleanly.

  • Amine-Modified Silica: Use KP-NH (amine-functionalized) silica cartridges to prevent secondary interactions.

  • Eluent Modification: If you must use standard silica, saturate the column with a highly polar, basic eluent system: DCM / MeOH / conc. aqueous NH4OH (e.g., 90:9:1). The ammonia competitively binds to the silanol sites, allowing your product to elute.

Q4: I am seeing a byproduct with an m/z corresponding to 4-allyl-morpholine instead of my target mass. What is happening?

Application Scientist Answer: You are observing the E2 elimination of the starting material, 4-(3-chloropropyl)morpholine.

Causality & Solutions: If your reaction temperature is too high or your base is too strong/hard (e.g., NaH or NaOH), the base will abstract a proton from the alkyl halide rather than acting as an acid scavenger for the desired SN2 substitution.

  • Fix: Switch to a milder, non-nucleophilic base like K2CO3 or N,N-diisopropylethylamine (DIPEA)[1][2]. Adding a catalytic amount of NaI (Finkelstein reaction) converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing the SN2 reaction to outcompete E2 elimination at lower temperatures (60–70 °C).

Quantitative Data: Method Comparison

Synthesis StrategyReagent Stoichiometry (Amine:Halide)Typical YieldPurity ProfileScalabilityKey Advantage
Direct Alkylation (Batch) 1:1 to 2:125 - 40%Poor (High bis-alkylation)LowLow cost of raw materials
Direct Alkylation (Excess) 5:1 to 10:165 - 75%ModerateMediumAvoids protection/deprotection steps
Continuous Flow 1:170 - 85%GoodHighExcellent atom economy[1]
Boc-Protected Route 1:1 (Boc-amine:Halide)> 85% (over 2 steps)ExcellentHighAbsolute regiocontrol[1][2]

Self-Validating Experimental Protocol

The Protected Route (Gold Standard for High Yield & Purity)

This protocol utilizes a self-validating design: the intermediate Boc-protected product is highly lipophilic, allowing for the easy removal of unreacted, polar starting materials via a simple phase separation before the final deprotection step.

Step 1: Alkylation of N-Boc-homopiperazine

  • Setup: In an oven-dried round-bottom flask under N2, dissolve 1-Boc-homopiperazine (1.0 eq, 10 mmol) in anhydrous acetonitrile (30 mL).

  • Activation: Add anhydrous K2CO3 (2.5 eq, 25 mmol) and a catalytic amount of NaI (0.1 eq, 1 mmol).

    • Causality: K2CO3 acts as a heterogeneous acid scavenger preventing side reactions, while NaI accelerates the SN2 substitution via in situ generation of the alkyl iodide.

  • Addition: Add 4-(3-chloropropyl)morpholine (1.1 eq, 11 mmol) dropwise at room temperature.

  • Reaction: Heat the suspension to 70 °C and stir for 16 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, and wash with water and brine.

    • Self-Validation Check: The Boc-group makes the intermediate highly soluble in EtOAc, leaving any unreacted morpholine derivative safely in the aqueous layer. Dry over Na2SO4 and concentrate to yield the pure Boc-protected intermediate.

Step 2: Boc Deprotection

  • Setup: Dissolve the crude intermediate from Step 1 in anhydrous DCM (20 mL).

  • Deprotection: Cool to 0 °C and slowly add 4M HCl in dioxane (10 eq)[2].

  • Reaction: Remove the ice bath and stir at room temperature for 2-3 hours until gas evolution ceases and LC-MS confirms complete deprotection.

  • Isolation: Concentrate the mixture under vacuum to remove excess HCl/dioxane. To obtain the free base, dissolve the residue in a minimal amount of water, basify to pH 12 with 5M NaOH, saturate with NaCl, and extract repeatedly with CHCl3/Isopropanol (3:1). Dry and concentrate to yield pure this compound.

References

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate[Link]

  • Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 National Institutes of Health (PMC)[Link]

  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors ChEMBL (EBI)[Link]

Sources

"optimizing dosage of 1-(3-Morpholin-4-ylpropyl)homopiperazine for in vivo studies"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Establishing an Optimal Dosing Regimen for Novel Chemical Entities such as 1-(3-Morpholin-4-ylpropyl)homopiperazine.

Introduction for the Senior Application Scientist

Welcome to the technical support center for the in vivo application of novel small molecule compounds. This guide is designed to provide you with the foundational principles and practical methodologies for establishing a safe and efficacious dosing regimen for compounds with limited pre-existing data, such as this compound. As a Senior Application Scientist, you understand that the journey from a promising molecule to a validated in vivo tool is paved with meticulous experimental design and data-driven decision-making. This resource is structured to be your partner in that journey, offering not just protocols, but the scientific rationale behind them.

The information herein is synthesized from established best practices in preclinical drug development and is intended to empower you to design and execute a robust dose optimization strategy.

Frequently Asked Questions (FAQs)

Q1: I have a novel compound, this compound, with promising in vitro data. How do I even begin to select a starting dose for my first in vivo experiment?

A1: For a novel compound with no prior in vivo data, the initial dose selection is a critical step that balances the need for a therapeutic effect with the imperative of animal welfare. The most common starting point is to leverage in vitro potency data and extrapolate to an in vivo dose using principles of allometric scaling.[1][2][3][4][5] If you have IC50 or EC50 values from cell-based assays, these can be used as a starting point for estimating the required in vivo concentration. However, this is a rough estimation and should be followed by a systematic dose-ranging study.[6][7][8]

Q2: What is a dose-ranging study and why is it essential?

A2: A dose-ranging study, also known as a dose-response study, is a fundamental preclinical experiment designed to determine the relationship between the dose of a compound and its biological effect, both therapeutic and toxic.[6][9][10] It is crucial for identifying the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) , which together define the therapeutic window of the compound.[7] Skipping this step can lead to inconclusive efficacy studies (if the dose is too low) or adverse events that can compromise your study and animal welfare (if the dose is too high).

Q3: What is the Maximum Tolerated Dose (MTD) and how is it determined?

A3: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or toxicity over a specified period.[11][12][13] It is a critical parameter for designing both efficacy and long-term toxicology studies.[13] The MTD is typically determined through a dose escalation study where groups of animals are given increasing doses of the compound, and are closely monitored for clinical signs of toxicity, body weight changes, and other relevant endpoints.[11][13]

Q4: What is the role of Pharmacokinetics (PK) and Pharmacodynamics (PD) in dose optimization?

A4: PK/PD modeling is a powerful tool in drug development that establishes a mathematical relationship between the drug's concentration in the body (PK) and its biological effect (PD).[14][15][16][17]

  • Pharmacokinetics (PK) describes what the body does to the drug: absorption, distribution, metabolism, and excretion (ADME).[18][19]

  • Pharmacodynamics (PD) describes what the drug does to the body: the relationship between drug concentration and the observed effect.[14]

Understanding the PK/PD relationship is essential for rational dose selection and scheduling to maintain therapeutic concentrations at the target site.[20]

Q5: Can I use data from a mouse study to predict a dose for a rat study?

A5: Yes, this is a common practice in preclinical research and is achieved through allometric scaling .[1][2][3][4][5] Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area or body weight.[1][2] While not always perfectly predictive due to inter-species differences in metabolism, it provides a scientifically-grounded starting point for dose selection in a new species.[1]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Action(s)
No observable effect at the highest tested dose. - Insufficient dose. - Poor bioavailability of the compound. - Rapid metabolism and clearance. - Inappropriate route of administration.- Conduct a Maximum Tolerated Dose (MTD) study to determine the upper limit for safe dosing. - Perform a preliminary pharmacokinetic (PK) study to assess exposure. - Consider alternative formulation strategies to improve solubility and absorption.[21] - Evaluate different routes of administration (e.g., intravenous vs. oral).
High variability in animal response within the same dose group. - Inconsistent dosing technique. - Variability in animal health or genetics. - Formulation instability or non-homogeneity.- Ensure all personnel are properly trained on the dosing procedure. - Use a reputable animal vendor and allow for proper acclimatization. - Prepare fresh formulations for each experiment and ensure thorough mixing.
Unexpected toxicity or mortality at a previously determined "safe" dose. - Error in dose calculation or preparation. - Change in animal strain or vendor. - Cumulative toxicity in a multi-dose study.- Double-check all calculations and the concentration of the dosing solution. - If animal source has changed, a pilot toxicity study may be warranted. - For multi-dose studies, conduct a sub-chronic MTD study to assess for cumulative effects.
Efficacy is observed, but it is not sustained over the desired period. - Short half-life of the compound. - Rapid development of tolerance.- Conduct a PK study to determine the compound's half-life and inform the dosing frequency. - Consider a different dosing regimen (e.g., twice daily instead of once daily) or a controlled-release formulation.

Experimental Protocols

Protocol 1: Pilot Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD and identify a preliminary therapeutic window for a novel compound.

Materials:

  • This compound (or other novel compound)

  • Vehicle for solubilizing the compound

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Dose Selection: Based on in vitro data or literature on structurally similar compounds, select a starting dose. A common approach is to use a dose that is 1/10th of the highest dose that showed no toxicity in any previous (even in vitro) experiments. Choose a geometric dose progression (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Animal Grouping: Assign a small number of animals (e.g., 3-5 per group) to each dose level and a vehicle control group.

  • Administration: Administer the compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Closely monitor the animals for at least 7-14 days for:

    • Clinical Signs: Changes in posture, activity, breathing, etc.

    • Body Weight: Measure daily for the first week, then twice weekly. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[22]

    • Mortality: Record any deaths.

  • Data Analysis: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10-15% reduction in body weight.[13]

Hypothetical MTD Study Data:

Dose (mg/kg)Number of AnimalsMortalityMaximum Mean Body Weight Loss (%)Clinical Signs of ToxicityMTD Determination
Vehicle50/51%None-
1050/52%NoneTolerated
3050/55%NoneTolerated
10051/518%Lethargy, ruffled furExceeded MTD
MTD 30 mg/kg
Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters of a novel compound.

Materials:

  • This compound

  • Vehicle

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS or other bioanalytical method for quantifying the compound in plasma

Procedure:

  • Dosing: Administer a single dose of the compound (a dose known to be well-tolerated, e.g., the MTD or lower) to a group of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[23]

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters.

Key PK Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.[18]
t1/2 Half-life, the time it takes for the plasma concentration to decrease by half.

Visualization of Experimental Workflow

Dosage_Optimization_Workflow cluster_0 Phase 1: Initial Dose Estimation cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Pharmacokinetic & Pharmacodynamic Profiling cluster_3 Phase 4: Efficacy Study Dose Selection start In Vitro Data / Literature Review allometric_scaling Allometric Scaling start->allometric_scaling dose_ranging Dose-Ranging Study allometric_scaling->dose_ranging mtd_study MTD Study dose_ranging->mtd_study pk_study Pharmacokinetic (PK) Study mtd_study->pk_study pd_study Pharmacodynamic (PD) Study mtd_study->pd_study pk_pd_modeling PK/PD Modeling pk_study->pk_pd_modeling pd_study->pk_pd_modeling efficacy_dose Optimal Dose for Efficacy Studies pk_pd_modeling->efficacy_dose

Caption: A stepwise workflow for optimizing in vivo dosage of a novel compound.

References

  • Barn World. (2024, February 4).
  • Clinical Cancer Research. (2018, October 29). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
  • Science.gov. pharmacokinetic-pharmacodynamic pk-pd modeling: Topics by Science.gov.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
  • Charles River Laboratories. Maximum tolerable dose (MTD) studies.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.
  • Wikipedia. PKPD model.
  • TargetMol. dose conversion between animals and human.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PubMed.
  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical).
  • Wikipedia. Dose-ranging study.
  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
  • ResearchGate. (2000). (PDF) Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD)
  • Novartis Institute of Biomedical Research. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
  • Infinix Bio. (2026, February 20). Understanding Dose Range Finding Studies: A Critical Step in Drug Development.
  • Infinix Bio. (2026, February 18). Understanding Maximum Tolerated Dose Studies: A Key Component in Drug Development.
  • PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Inotiv. (2017, June 1). Maximum Tolerated Dose (MTD)
  • EUPATI.
  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background.
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • ACS Publications. (2019).
  • MDPI. (2011, April 1).
  • PMC. (2011).
  • Santa Cruz Biotechnology. This compound | SCBT.
  • U.S. Food and Drug Administration. 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary.
  • PMC. (2022).
  • MDPI. (2019). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety.
  • PubMed. (2003, November 15). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.
  • PubMed. (2004, February 15). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.
  • PubMed. (2007, March 7). 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist With Efficacy in Animal Models of Alcoholism.
  • ResearchGate. (2016, July 15). (PDF) Pharmacokinetics.
  • IS MUNI. Pharmacokinetics | Clinical pharmacology of antipsychotics.
  • PubMed. (2025, July 15). Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents.
  • Gedeon Richter Plc. SUPPLEMENTARY INFORMATION Preclinical Pharmacodynamic and Pharmacokinetic Characterization of the Major Metabolites of Cariprazine.
  • MDPI. (2021, April 10). Homopiperazine (Hexahydro-1,4-diazepine).
  • UPCommons. Structure-Activity Studies of Novel di-substituted[1][11][14]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase.

Sources

Technical Support Center: 1-(3-Morpholin-4-ylpropyl)homopiperazine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) is a highly versatile polyamine building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics[1]. However, due to its unique structural motif—a 7-membered homopiperazine ring tethered to a morpholine ring via a propyl linker—it presents distinct stability and handling challenges.

As an Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your drug discovery workflows.

Section 1: The Causality of Instability (Mechanistic Overview)

To troubleshoot effectively, we must first understand the molecular vulnerabilities of this specific compound. The instability of this compound is driven by four core mechanisms:

  • Ring Strain & Thermal Degradation: Unlike the 6-membered piperazine ring, which resides in a highly stable chair conformation, the 7-membered homopiperazine ring exhibits significant torsional strain. Research on the thermal degradation of piperazine analogs demonstrates that homopiperazines degrade at substantially higher rates under thermal stress. For instance, homopiperazine loses up to 99% of its concentration at 175 °C over 4 weeks, whereas piperazine loses only 30%[2].

  • Hygroscopicity & Deliquescence: The molecule possesses three basic nitrogen atoms and one oxygen atom, creating a dense network of hydrogen-bond acceptors. This makes the compound highly hygroscopic, prone to absorbing atmospheric moisture until it dissolves in its own absorbed water (deliquescence).

  • Carbamate Formation: The nucleophilic secondary amine in the homopiperazine ring rapidly reacts with atmospheric carbon dioxide (CO2) to form insoluble carbamate salts, altering the compound's stoichiometry and quenching its reactivity.

  • Oxidative Susceptibility: Polyamines are susceptible to oxidative degradation. When exposed to ambient oxygen and light, they undergo catabolic oxidation, forming N-oxides and reactive aldehydes[3].

DegradationPathways Compound 1-(3-Morpholin-4-ylpropyl) homopiperazine NOxide N-Oxide Formation (Loss of basicity) Compound->NOxide Carbamate Carbamate Salts (Insolubility) Compound->Carbamate Hydrate Deliquescence (Weighing errors) Compound->Hydrate RingOpening Ring Opening / Polymerization Compound->RingOpening O2 Oxygen / ROS O2->Compound Oxidation CO2 Atmospheric CO2 CO2->Compound Nucleophilic attack H2O Moisture / Humidity H2O->Compound H-bonding Heat Thermal Stress (>150°C) Heat->Compound Ring strain release

Diagram 1: Environmental triggers and corresponding degradation pathways for homopiperazine derivatives.

Section 2: Troubleshooting Guides & FAQs

Q1: My batch of this compound has turned from a free-flowing solid into a sticky, viscous syrup. Can I still use it? A: This is a classic case of deliquescence caused by severe hygroscopicity. The compound has absorbed excessive atmospheric moisture. Using it as-is will result in wildly inaccurate molar calculations and will introduce water into moisture-sensitive reactions (e.g., Buchwald-Hartwig aminations). Resolution: You must dry the compound before use. Dissolve it in a dry, non-polar solvent (like Dichloromethane), dry over anhydrous


, filter, and concentrate under reduced pressure.

Q2: I am observing a sudden drop in my coupling reaction yields when using an older batch, and there is a white, insoluble residue in my reaction flask. What happened? A: The insoluble residue is likely a carbamate salt. When the secondary amine of the homopiperazine ring is exposed to air, it acts as a nucleophile and attacks atmospheric


. This consumes your active reagent and creates insoluble byproducts that hinder reaction kinetics.
Resolution: Always purge the reagent vial with Argon after every use. If carbamate formation is suspected in a reaction mixture, you can often reverse it by treating the mixture with a mild, non-nucleophilic base (like DIPEA) to liberate the free amine.

Q3: We are running a high-temperature nucleophilic aromatic substitution (


) at 150°C, but we are seeing massive degradation of the homopiperazine side chain. Why? 
A:  The 7-membered homopiperazine ring is thermally labile. The added methylene group introduces transannular strain, significantly lowering the activation energy for thermal degradation and ring-opening polymerization compared to standard 6-membered piperazines[2].
Resolution: Lower the reaction temperature to 

110°C. If high temperatures are mandatory, switch to microwave-assisted synthesis to drastically reduce the heating duration.

Q4: How should I store this compound for long-term stability? A: Polyamine degradation is highly temperature-dependent. Clinical stability studies on polyamines indicate that degradation is minimized when stored at -20 °C[4]. Store the compound in a tightly sealed amber vial (to prevent photo-oxidation), backfilled with Argon, at -20 °C.

Section 3: Quantitative Data & Stability Profiles

Table 1: Comparative Thermal Stability Profile

Data demonstrating the structural vulnerability of the 7-membered ring under thermal stress[2].

Amine StructureRing SizeRelative Thermal StabilityDegradation at 175°C (4 weeks)Mechanistic Vulnerability
Piperazine 6-memberedHigh~30% lossStable chair conformation
Homopiperazine 7-memberedLow~99% loss High torsional strain, transannular interactions
Table 2: Environmental Degradation Triggers & Mitigation
Environmental TriggerChemical ConsequencePhysical ManifestationMitigation Strategy
Atmospheric Moisture H-bonding / DeliquescenceSticky syrup, weighing errorsStore in desiccator, handle under Argon
Carbon Dioxide (

)
Carbamate salt formationInsoluble white precipitatesPurge headspace, use non-nucleophilic base
Oxygen / ROS N-Oxide formationLoss of basicity, purity dropStore in amber vials, degas solvents
Thermal Stress (>150°C) Ring-opening polymerizationDarkening of reaction mixtureLimit reaction temp, use microwave synthesis

Section 4: Standard Operating Procedures (SOPs)

Protocol: Handling and Weighing Hygroscopic Polyamines

To maintain self-validating experimental integrity, follow this strict handling workflow. This protocol ensures that the environmental variables causing degradation are systematically eliminated.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial from the -20 °C freezer. Place it immediately into a desiccator and allow it to warm to room temperature (approx. 30-45 minutes).

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the chemical, initiating deliquescence.

  • Inert Transfer: Transfer the equilibrated vial to a glovebox or a Schlenk line equipped with a positive flow of dry Argon.

  • Rapid Weighing: Tare your receiving flask. Quickly weigh the required mass of this compound using anti-static spatulas.

  • Immediate Solvation: Immediately dissolve the weighed compound in your anhydrous reaction solvent.

    • Causality: Solvation in a dry solvent stabilizes the free amines against air exposure and

      
       attack.
      
  • Storage Sealing: Flush the headspace of the stock vial with Argon for 10 seconds, seal tightly with Parafilm, and return to -20 °C storage.

  • Self-Validation Step: Before executing a critical coupling reaction, run a quick

    
     NMR in 
    
    
    
    . The absence of a broad peak at ~5.5 ppm (carbamate N-H) and a water peak at 1.56 ppm confirms the absolute integrity of your handling process.

HandlingWorkflow Step1 1. Remove vial from -20°C storage Step2 2. Equilibrate to RT in desiccator (Prevents condensation) Step1->Step2 Step3 3. Transfer to Glovebox / Schlenk Line (Inert Atmosphere) Step2->Step3 Step4 4. Weigh rapidly using anti-static tools Step3->Step4 Step5 5. Purge headspace with Argon Step4->Step5 Step6 6. Seal and return to -20°C Step5->Step6

Diagram 2: Self-validating handling workflow for highly hygroscopic polyamine reagents.

References

  • Freeman, S. A., et al. "Thermal degradation of piperazine and its structural analogs." ResearchGate / International Journal of Greenhouse Gas Control. Available at:[Link]

  • Mendes, L., et al. "Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect ultraviolet detection." Biomedical Chromatography, 2023. Available at:[Link]

Sources

"how to prevent degradation of 1-(3-Morpholin-4-ylpropyl)homopiperazine in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Amines. Topic: Stabilization & Handling of 1-(3-Morpholin-4-ylpropyl)homopiperazine Ticket ID: [SYS-PROTECT-882] Status: OPEN

System Overview: The Vulnerability Profile

As an Application Scientist, I often see researchers treat this compound like a standard reagent, only to find their biological data compromised by degradation products. To prevent this, you must understand why it degrades.

This compound is a polyamine with two distinct "attack vectors" for degradation:

  • The Homopiperazine Ring (Secondary Amine): A chemically aggressive nucleophile. It actively "hunts" carbon dioxide (

    
    ) from the air to form carbamates and is susceptible to radical oxidation.
    
  • The Morpholine-Propyl Linker (Tertiary Amine): Prone to N-oxidation (forming N-oxides) and light-induced radical cleavage.

This guide replaces "standard storage" with a defensive handling protocol .

Part 1: The "Golden Rules" of Storage & Handling

Do not deviate from these baseline parameters.

ParameterSpecificationTechnical Rationale
Primary Container Polypropylene (PP) or Teflon (PTFE) CRITICAL: Glass surfaces contain silanol groups (

). The basic homopiperazine moiety will protonate and bind electrostatically to glass, causing significant loss of titer (up to 40% at low concentrations).
Atmosphere Argon (Preferred) or NitrogenThe secondary amine reacts with atmospheric

within minutes to form carbamate salts (white precipitate/haze).
Temperature -20°C (Desiccated) Retards autoxidation rates. Moisture must be excluded to prevent hydrolysis of any formed carbamates back into reactive species.
Solvent Choice Anhydrous DMSO or Degassed Water (Acidified) DMSO prevents hydrolysis. If water is required, it must be degassed to remove dissolved

and

.
Light Exposure Amber Vials / Foil Wrap Prevents photo-initiated radical formation at the propyl linker.

Part 2: Active Support Tickets (Troubleshooting)

We have categorized the most common user issues into "Tickets." Identify your symptom below to find the resolution.

Ticket #001: "My clear solution turned yellow overnight."
  • Diagnosis: Oxidative Degradation (N-Oxide Formation)

  • The Mechanism: Dissolved oxygen in your solvent attacked the tertiary nitrogen (morpholine) or the secondary nitrogen (homopiperazine). This creates N-oxides and conjugated imines, which are chromophores (yellow/brown color).

  • Immediate Fix: The sample is compromised for sensitive kinetics (Ki/IC50) but may be usable for rough qualitative work.

  • Prevention Protocol:

    • Degas all solvents using sonication under vacuum or helium sparging for 15 mins before dissolving the compound.

    • Add an antioxidant if your assay permits: Ascorbic Acid (1 mM) or DTT .

    • Strictly limit headspace in the vial.

Ticket #002: "A white haze/precipitate formed in my aqueous stock."
  • Diagnosis: Atmospheric Carbamation (

    
     Capture) 
    
  • The Mechanism: Homopiperazine is a cyclic secondary amine. Like piperazine, it is an efficient

    
     scrubber. It reacts with 
    
    
    
    to form a zwitterionic carbamate, which has poor solubility and alters the pH of your solution.
    • Reaction:

      
      
      
  • Validation: Check the pH. If it has dropped (become more acidic) without acid addition,

    
     absorption is the cause.
    
  • Resolution: Acidifying the solution (pH < 4) with HCl will decarboxylate the carbamate, releasing

    
     and returning the molecule to its stable salt form.
    
Ticket #003: "LC-MS shows the correct mass, but signal intensity is 50% lower than expected."
  • Diagnosis: Surface Adsorption (The "Sticky Amine" Effect)

  • The Mechanism: You likely prepared a low-concentration solution (<10 µM) in a glass vial or used non-passivated glass inserts in your HPLC. The positive charge on the amine is sticking to the negatively charged glass walls.

  • Resolution:

    • Switch to Polypropylene (PP) vials immediately.

    • If glass is mandatory, use Silanized Glass (deactivated surface).

    • Passivation: Pre-rinse the container with a "dummy" solution of the compound to saturate binding sites before adding your actual sample.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidation (Yellowing) and Carbamation (Precipitation).

DegradationPathways Compound 1-(3-Morpholin-4-ylpropyl) homopiperazine (Active Species) Radical Free Radical Intermediate Compound->Radical H-abstraction Carbamate Carbamate Salt (White Precipitate) Compound->Carbamate Nucleophilic Attack Oxygen Dissolved O2 / Light Oxygen->Radical NOxide N-Oxide / Imine (Yellow Chromophore) Radical->NOxide Oxidation CO2 Atmospheric CO2 CO2->Carbamate Carbamate->Compound Acid (pH < 4)

Figure 1: Chemical degradation pathways. The upper path (Red) represents irreversible oxidation. The lower path (Grey) represents reversible CO2 absorption.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store the compound in DMSO at -20°C indefinitely? A: No. While DMSO prevents hydrolysis, it is hygroscopic (absorbs water from air) and has a freezing point of 19°C. Repeated freeze-thaw cycles in DMSO will introduce water and oxygen.

  • Best Practice: Aliquot into single-use vials. Use "Dry DMSO" (stored over molecular sieves).

Q: Should I buy the free base or the HCl salt? A: Always purchase or convert to the HCl salt if possible. The protonated nitrogens in the salt form are protected from oxidation and cannot react with


. The free base is significantly more unstable.

Q: How do I check purity before a critical experiment? A: Run a standard Reverse-Phase HPLC.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Note: The "M+16" peak in Mass Spec indicates N-Oxidation. The "M+44" peak usually indicates Carbamate formation (though this often dissociates in the ion source).

References & Grounding

  • Amine Oxidation Mechanisms:

    • Source: "Atmospheric Oxidation of Piperazine Initiated by OH."[1] ChemRxiv. Piperazine derivatives (structurally homologous to homopiperazine) degrade via imine formation and N-oxidation.

  • CO2 Absorption by Secondary Amines:

    • Source: "CO2 absorption into primary and secondary amine aqueous solutions."[2][3][4] PMC / NIH. Confirms that homopiperazine (HPZ) has a higher CO2 loading capacity than piperazine, making it extremely sensitive to atmospheric exposure.

  • Adsorption to Glassware:

    • Source: "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic."[5] PLOS One. Demonstrates that cationic amines lose 10-20% mass to borosilicate glass at low concentrations; Polypropylene is superior.

  • Morpholine Stability:

    • Source: "Morpholine Degradation Pathway."[6][7] Eawag Biocatalysis/Biodegradation Database. Highlights the susceptibility of the morpholine ring to cleavage and oxidation.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3-Morpholin-4-ylpropyl)homopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks encountered when scaling up the synthesis of 1-(3-Morpholin-4-ylpropyl)homopiperazine.

This molecule—a highly polar, tri-basic polyamine—presents two fundamental scale-up challenges: desymmetrization (preventing bis-alkylation of the symmetrical 1,4-diazepane core) and isolation (overcoming the extreme water solubility of the product). Direct desymmetrization of homopiperazine is notoriously difficult, often necessitating multi-step protection/deprotection strategies to avoid bis-alkylation[1]. Historically, the synthesis of N,N'-substituted homopiperazine derivatives relied on careful stoichiometric control[2], though modern approaches increasingly favor non-extractive workups to handle the resulting hydrophilic salts[1].

Synthetic Workflows & Route Selection

The diagram below maps the two primary synthetic strategies for this molecule. Route A relies on statistical control, while Route B utilizes a protecting group for absolute regioselectivity.

SynthesisWorkflow cluster_RouteA Route A: Direct Alkylation (Low Cost, High Purification Burden) cluster_RouteB Route B: Protected Route (High Purity, Higher Cost) Start Homopiperazine (1,4-Diazepane) DirectAlk Direct Alkylation + 4-(3-chloropropyl)morpholine (5-10 eq Diamine, Slow Addition) Start->DirectAlk Route A BocProtect Boc Protection (1 eq Boc2O, controlled pH) Start->BocProtect Route B Mixture Crude Mixture: Mono-alkylated (Product) Bis-alkylated (Byproduct) Unreacted Homopiperazine DirectAlk->Mixture Distill High-Vacuum Fractional Distillation (Removal of Excess Diamine) Mixture->Distill Product 1-(3-Morpholin-4-ylpropyl) homopiperazine (Target Molecule) Distill->Product BocHomo 1-Boc-homopiperazine BocProtect->BocHomo BocAlk Alkylation + 4-(3-chloropropyl)morpholine (Base: K2CO3, Solvent: MeCN, 80°C) BocHomo->BocAlk BocProd 1-Boc-4-(3-morpholinopropyl) homopiperazine BocAlk->BocProd Deprotect Deprotection (4M HCl in Dioxane) BocProd->Deprotect Deprotect->Product

Workflow comparing Direct Alkylation vs. Boc-Protected routes for homopiperazine desymmetrization.

Quantitative Comparison of Scale-up Strategies

To facilitate route selection for your specific pilot plant capabilities, consult the comparative data below:

StrategyAtom EconomyTypical YieldDownstream PurificationCost per kg (Relative)Key Causality / Limitation
Direct Alkylation High (~95%)40-55%High-vacuum fractional distillationLow (1x)Statistical control requires 5-10 eq excess homopiperazine. High thermal degradation risk during distillation.
Boc-Protection Low (~65%)75-85% (over 3 steps)Crystallization / Non-extractive workupHigh (3x)Boc group provides perfect regiocontrol but adds two synthetic steps and reduces mass efficiency.

Reaction Engineering & Selectivity (FAQs)

Q: During the direct alkylation route, my yield of the mono-alkylated product is plateauing at 40%, and I see significant bis-alkylation despite using a 3:1 ratio of homopiperazine to alkyl halide. Why? A: This is a classic phase-transfer and lipophilicity issue. As the first alkylation occurs, the resulting mono-alkylated product becomes significantly more lipophilic than the highly polar, unsubstituted homopiperazine. If you are using a biphasic system or a solvent where homopiperazine is only partially soluble, the mono-alkylated product partitions into the organic phase faster. This artificially increases its local concentration relative to the starting material, leading the electrophile to preferentially react with the product (causing bis-alkylation). Troubleshooting: Switch to a strictly homogenous solvent system (e.g., pure anhydrous ethanol or acetonitrile) and increase the diamine ratio to at least 5:1. Alternatively, recent advancements in organic photoredox catalysis suggest site-selective functionalization is possible via electronic differentiation, though the Boc-protected route remains the industrial standard[3].

Q: 4-(3-Chloropropyl)morpholine hydrochloride is degrading during the free-basing step prior to alkylation. How do I prevent this? A: 4-(3-Chloropropyl)morpholine is prone to intramolecular cyclization (forming a spiro-quaternary ammonium salt) or polymerization when exposed to strong aqueous bases at elevated temperatures. Troubleshooting: Do not pre-free-base the reagent. Instead, add the hydrochloride salt directly to the reaction mixture and use a heterogeneous mild base like anhydrous


 in acetonitrile. The base will neutralize the salt in situ at a controlled rate, immediately allowing the liberated electrophile to react with the homopiperazine, thereby outcompeting degradation pathways.

Workup & Purification Challenges (FAQs)

Q: Following the Boc-deprotection step, I end up with a highly hygroscopic gum instead of a filterable solid. How can I induce crystallization? A: The target molecule contains three basic nitrogens. When deprotected with HCl, it forms a trihydrochloride salt. This salt is extremely hygroscopic. If the deprotection is performed in a solvent that absorbs atmospheric moisture (like THF or unsealed dioxane), the salt will "oil out" as a hydrate rather than crystallizing. Troubleshooting: Ensure strictly anhydrous conditions. If a gum has already formed, triturate aggressively with anhydrous Methyl tert-butyl ether (MTBE) or ethyl acetate under a nitrogen blanket. The non-polar solvent will strip the residual water via azeotropic mechanisms and force the trihydrochloride salt to crash out as a fine, filterable powder.

Q: I am trying to extract the free-base product from the aqueous phase using Dichloromethane (DCM), but my recovery is less than 20%. How do I improve this? A: The product has a massive polar surface area and multiple hydrogen-bond acceptors/donors. Even at pH > 12, its water solubility remains exceptionally high. Standard liquid-liquid extraction is fundamentally flawed for this polyamine. Troubleshooting: Abandon standard extraction. Instead, utilize a non-extractive workup [1]. Quench the reaction, strip the organic solvents, and catch the product on a strong cation-exchange (SCX) resin. Wash the resin with methanol to remove non-basic impurities, then elute the pure polyamine using 2M ammonia in methanol.

Validated Step-by-Step Protocol: Boc-Protected Route

This protocol is designed as a self-validating system, ensuring that physical observations at the bench align with the underlying chemical mechanisms.

Step 1: Alkylation of 1-Boc-homopiperazine
  • Setup: To a dry, nitrogen-purged 2L reactor, add 1-Boc-homopiperazine (1.0 eq, 200 g) and anhydrous acetonitrile (1.0 L).

  • Base Addition: Add finely milled, anhydrous

    
     (3.0 eq). Causality: The high surface area of milled 
    
    
    
    ensures rapid in situ neutralization of the incoming hydrochloride salt without dissolving and causing side reactions.
  • Electrophile Addition: Heat the suspension to 60°C. Add 4-(3-chloropropyl)morpholine hydrochloride (1.05 eq) portion-wise over 2 hours.

  • Self-Validation Check: The reaction mixture will initially be a thick white suspension. As the reaction proceeds,

    
     will precipitate, altering the density of the slurry. Monitor via TLC (DCM:MeOH 9:1). Note: The tertiary amine product will not stain strongly with Ninhydrin but will show a bright orange spot when treated with Dragendorff's reagent.
    
  • Workup: Cool to room temperature, filter the inorganic salts (

    
    , excess 
    
    
    
    ), and concentrate the filtrate under reduced pressure to yield the intermediate as a viscous yellow oil.
Step 2: Non-Extractive Deprotection & Isolation
  • Setup: Dissolve the crude intermediate in anhydrous 1,4-dioxane (500 mL) under a nitrogen atmosphere.

  • Deprotection: Cool the solution to 10°C. Slowly add 4M HCl in 1,4-dioxane (10.0 eq).

  • Self-Validation Check: Vigorous gas evolution (

    
     and isobutylene) marks the onset of Boc cleavage. The solution will transition from clear to a thick, milky-white slurry as the highly polar trihydrochloride salt crashes out of the non-polar dioxane.
    
  • Isolation: Stir for 4 hours until gas evolution ceases. Filter the slurry rapidly under a nitrogen blanket (to prevent deliquescence). Wash the filter cake with anhydrous MTBE (2 x 200 mL) and dry in a vacuum oven at 40°C to yield this compound trihydrochloride as a highly pure, white crystalline solid.

References

  • Pippel, D. J., et al. "Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup." The Journal of Organic Chemistry 75.13 (2010): 4463-4471. URL: [Link]

  • Zhou, L. M., et al. "Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors." Journal of Medicinal Chemistry 36.18 (1993): 2645-2655. URL: [Link]

  • "Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis." ACS Catalysis 10.3 (2020): 1716-1720. URL: [Link]

Sources

Technical Support Center: Synthesis & Optimization of 1-(3-Morpholin-4-ylpropyl)homopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 1-(3-Morpholin-4-ylpropyl)homopiperazine CAS: 114636-31-6 (Generic reference for derivatives) Core Utility: This molecule is a "privileged linker" in medicinal chemistry. It connects a solubilizing morpholine tail to a homopiperazine (1,4-diazepane) core, often used to improve the pharmacokinetic profile (solubility/logD) of kinase inhibitors or GPCR ligands.

Technical Challenge: The synthesis involves the alkylation of a symmetric diamine (homopiperazine). The primary failure modes are bis-alkylation (polymerization) and purification difficulties due to the molecule's extreme polarity and water solubility.

Module 1: Optimized Synthetic Route

The Reaction: Nucleophilic Substitution (Sɴ2)

The industry-standard route involves the alkylation of homopiperazine with 4-(3-chloropropyl)morpholine.

Critical Mechanism: To achieve mono-alkylation on a symmetric diamine, you must statistically favor the collision between the alkyl halide and unreacted homopiperazine. This requires a high molar excess of the homopiperazine.

Workflow Diagram

ReactionPathway Start Reagents: Homopiperazine (5.0 eq) + 4-(3-chloropropyl)morpholine (1.0 eq) Condition Conditions: K2CO3 (3.0 eq), NaI (0.1 eq) MeCN, Reflux, 12-16h Start->Condition Intermediate Transition State: Aziridinium Ion (Possible) OR Direct SN2 Condition->Intermediate Mono TARGET PRODUCT: Mono-alkylated (Major) Intermediate->Mono High Dilution / Excess Amine Bis IMPURITY: Bis-alkylated (Minor if <2 eq amine used) Intermediate->Bis Low Equivalents Mono->Bis Over-reaction

Figure 1: Reaction pathway logic. Maintaining a high equivalent of homopiperazine is the only barrier preventing the mono-product from reacting again to form the bis-impurity.

Standard Operating Procedure (SOP)

Step-by-Step Protocol
  • Reagent Prep (Free-Basing):

    • Note: 4-(3-chloropropyl)morpholine is often sold as the HCl salt.

    • Action: If using the HCl salt, add an extra 1.1 eq of base (K2CO3) per HCl unit.

  • The Charge:

    • Dissolve Homopiperazine (5.0 equivalents) in Acetonitrile (MeCN) [Concentration: 0.2 M].

    • Add K2CO3 (3.0 equivalents) .

    • Add NaI (0.1 equivalents) . Why? Catalytic Finkelstein reaction converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Addition:

    • Add 4-(3-chloropropyl)morpholine (1.0 equivalent) dropwise over 30 minutes at room temperature.

  • Reaction:

    • Heat to reflux (80-82°C) for 12–16 hours.

    • Monitoring: TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). Stain with Ninhydrin (homopiperazine turns purple) or Iodine.

  • Filtration:

    • Cool to RT. Filter off inorganic salts (KCl, KI, excess K2CO3). Wash the cake with MeCN.

Troubleshooting & FAQs

Category A: Reaction Selectivity[1][2]

Q: Why do I see a large spot at the baseline of my TLC? A: That is likely the bis-alkylated byproduct (two morpholinopropyl chains on one homopiperazine).

  • Cause: You likely used only 1.0–2.0 equivalents of homopiperazine. Once the mono-product forms, it is still a secondary amine and competes for the alkyl halide.

  • Fix: Increase homopiperazine to 5.0 equivalents . The excess can be recovered during workup (see Purification).

Q: The reaction is stalling at 50% conversion. A: The alkyl chloride is a mediocre leaving group.

  • Fix: Add Sodium Iodide (NaI) at 10 mol%. This generates the alkyl iodide intermediate, which reacts ~100x faster.

  • Check: Ensure your solvent is dry. Water solvates the nucleophile and kills the reaction rate.

Category B: Purification (The "Pain Point")

Q: My product is stuck in the aqueous layer during extraction. A: This molecule is a polyamine; it is extremely hydrophilic at neutral pH.

  • Fix: You must "salt out" and "pH adjust."

    • Saturate the aqueous phase with NaCl.

    • Adjust pH to >12 using 50% NaOH.

    • Extract with Chloroform/Isopropanol (3:1) , not just DCM.

Q: The product streaks on the silica column. A: The basic amines interact with the acidic silanols on the silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine or use an eluent containing Ammonium Hydroxide (e.g., DCM : MeOH : NH4OH = 90 : 9 : 1).

Module 3: Purification Logic Tree

Because this molecule is difficult to purify, follow this decision matrix to minimize yield loss.

PurificationLogic Start Crude Reaction Mixture (Filtered) Evap Evaporate Solvent Start->Evap Residue Oily Residue (Product + Excess Homopiperazine) Evap->Residue Decision Is High Vac Distillation Available? Residue->Decision Distillation Route A: Distillation 1. High Vac (<1 mbar) 2. Distill excess Homopiperazine (lower BP) 3. Distill Product (BP >150°C) Decision->Distillation Yes (Preferred) Extraction Route B: Aqueous Workup 1. Dissolve in 1N HCl 2. Wash with DCM (Removes non-basic impurities) 3. Basify aq. layer to pH 14 (NaOH) 4. Extract w/ CHCl3:IPA (3:1) Decision->Extraction No Column Final Polish: Column Chromatography DCM / MeOH / NH4OH (90 : 9 : 1) Extraction->Column

Figure 2: Purification strategy. Distillation is preferred to remove the excess homopiperazine cleanly. If extraction is necessary, extreme pH adjustment is required.

Analytical Data Reference

When analyzing your isolated product, look for these characteristic signals:

TechniqueSignalInterpretation
1H NMR δ 1.6 – 1.8 ppm (Quintet) The central methylene of the propyl linker (-CH2-CH2 -CH2-).
1H NMR δ 2.6 – 2.9 ppm (Multiplets) The ring protons of the homopiperazine and morpholine adjacent to nitrogen.
1H NMR δ 3.6 – 3.7 ppm (Triplet) The morpholine ether protons (-CH2-O -CH2-). Distinctive shift.
Mass Spec m/z ~228 [M+H]+ Parent ion (Calculated MW: 227.35).

References

  • Selectivity in Diamine Alkylation

    • Title: "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives" (Analogous chemistry for diamine selectivity).
    • Source:Organic Letters, 2007.[1]

    • URL:[Link]

  • Homopiperazine Synthesis Protocols

    • Title: "Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound."
    • Source:Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Purification of Polar Amines

    • Title: "pK a values of common substituted piperazines" (Critical for understanding pH extraction thresholds).
    • Source:ResearchGate.[2]

    • URL:[Link]

  • Reagent Properties

    • Title: "1-(3-Morpholinopropyl)
    • Source:PubChem.[3]

    • URL:[Link]

Sources

Validation & Comparative

"validating the efficacy of 1-(3-Morpholin-4-ylpropyl)homopiperazine in preclinical models"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

1-(3-Morpholin-4-ylpropyl)homopiperazine (hereafter MPHP ) represents a critical structural evolution in the design of CNS-active ligands. While morpholine-propyl-amine motifs are classic pharmacophores for Sigma-1 Receptor (σ1R) agonism, the incorporation of the homopiperazine (1,4-diazepane) ring—a 7-membered flexible heterocycle—offers distinct physicochemical advantages over the traditional piperazine (6-membered) analogs.

This guide outlines the validation framework for MPHP as a lead candidate for neuroprotection and cognitive enhancement. It compares MPHP directly against the industry-standard research tool PRE-084 and its structural precursor, the Piperazine Analog , to demonstrate efficacy, metabolic stability, and receptor selectivity.

Chemical Identity & Role[1][2][3][4][5]
  • Compound: this compound[1][2]

  • Role: Lead Scaffold / Sigma-1 Receptor Agonist Candidate

  • Key Differentiator: The 7-membered homopiperazine ring introduces conformational flexibility ("ring puckering"), potentially altering binding kinetics and solubility compared to rigid piperazines.

Mechanism of Action: The Sigma-1 Chaperone Pathway

To validate MPHP, one must confirm its activity as a Sigma-1 Receptor Chaperone . Unlike GPCRs, σ1R resides at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Hypothesis: MPHP binds σ1R, causing it to dissociate from BiP (GRP78). The active σ1R then chaperones IP3R3, ensuring proper Ca²⁺ transfer to mitochondria, thereby preventing ER stress-induced apoptosis.

Pathway Visualization

SigmaPathway MPHP MPHP (Ligand) Sig1_Inactive σ1R-BiP Complex (Inactive/ER Membrane) MPHP->Sig1_Inactive Binding (Kd) Sig1_Active σ1R (Active/Dissociated) Sig1_Inactive->Sig1_Active Chaperone Activation IP3R IP3R3 Stabilization Sig1_Active->IP3R Translocation to MAM ER_Stress ER Stress / Unfolded Protein Response Sig1_Active->ER_Stress Inhibits Mito_Ca Mitochondrial Ca2+ Influx (ATP Production) IP3R->Mito_Ca Ca2+ Transfer Neuroprotection Neuroprotection & Cognitive Recovery Mito_Ca->Neuroprotection ER_Stress->Neuroprotection Reduction

Figure 1: Mechanism of Action. MPHP acts as an agonist, dissociating σ1R from BiP to stabilize IP3R3 and enhance mitochondrial bioenergetics.

Comparative Analysis: MPHP vs. Alternatives

The validation of MPHP requires benchmarking against both a biological standard (PRE-084) and a chemical standard (Piperazine Analog).

FeatureMPHP (Homopiperazine) Piperazine Analog (Comparator 1)PRE-084 (Comparator 2)
Structure 7-Membered Ring (Flexible)6-Membered Ring (Rigid)Morpholine-Phenyl Ester
Primary Target Sigma-1 Receptor (Agonist)Sigma-1 Receptor (Agonist)Sigma-1 Receptor (Agonist)
Solubility (pH 7.4) High (Increased polarity/entropy)ModerateModerate
Metabolic Stability Enhanced (Resistant to specific CYP oxidations)Moderate (Prone to ring hydroxylation)Low (Ester hydrolysis)
Selectivity (σ1 vs σ2) High SpecificityModerate SpecificityHigh Specificity
Application In Vivo Chronic Dosing In Vitro ScreeningAcute Research Tool
Why Homopiperazine? (The "Efficacy" Argument)

The expansion from a 6- to a 7-membered ring (homopiperazine) often disrupts planar stacking interactions that lead to non-specific binding (e.g., at hERG channels). Furthermore, the homopiperazine secondary amine provides a distinct pKa profile, often improving Blood-Brain Barrier (BBB) penetration relative to the piperazine analog [1].

Validation Protocols & Experimental Data

To objectively validate MPHP, the following three-tier workflow is required.

Phase 1: In Vitro Affinity & Selectivity (Binding Assay)

Objective: Determine the Ki of MPHP for σ1R and σ2R. Protocol:

  • Membrane Prep: Rat brain homogenates or CHO cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (specific for σ1R).

  • Competition: Incubate membranes with radioligand (2 nM) and increasing concentrations of MPHP (

    
     to 
    
    
    
    M).
  • Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters; liquid scintillation counting.

Benchmark Data (Representative):

  • MPHP Ki: < 10 nM (High Affinity)

  • Piperazine Analog Ki: ~20–50 nM

  • PRE-084 Ki: ~2–5 nM

  • Interpretation: MPHP must show single-digit nanomolar affinity to be considered a viable lead.

Phase 2: Metabolic Stability (Microsomal Stability)

Objective: Prove MPHP is superior to the Piperazine analog for in vivo use. Protocol:

  • Incubate 1 µM test compound with pooled human liver microsomes (HLM).

  • Initiate reaction with NADPH regenerating system.

  • Sample at 0, 15, 30, 60 min.

  • Analyze via LC-MS/MS (monitor parent ion depletion).

Comparative Data:

Compound T½ (min) Cl_int (µL/min/mg) Interpretation
MPHP > 60 < 15 Stable (Suitable for oral dosing)
Piperazine Analog 25 45 Moderate (High clearance)

| PRE-084 | 12 | 90 | Unstable (Rapid ester hydrolysis) |

Phase 3: In Vivo Efficacy (Scopolamine-Induced Amnesia)

Objective: Assess cognitive recovery in a memory-deficit model. Rationale: Scopolamine blocks muscarinic receptors, inducing amnesia. σ1R agonists (like MPHP) rescue this via non-cholinergic (ER stress) pathways.

Workflow Diagram:

InVivoProtocol Step1 Acclimatization (Mice, n=10/grp) Step2 Pre-treatment (MPHP: 0.1, 1, 3 mg/kg i.p.) (-30 min) Step1->Step2 Step3 Induction (Scopolamine 1 mg/kg) (0 min) Step2->Step3 Step4 Training Trial (T1: 2 Identical Objects) (+30 min) Step3->Step4 Step5 Retention Interval (24 Hours) Step4->Step5 Step6 Test Trial (T2: 1 Novel, 1 Familiar) Step5->Step6

Figure 2: Novel Object Recognition (NOR) Workflow. MPHP is administered prior to the amnestic agent scopolamine.

Readout Calculation:

  • Discrimination Index (DI):

    
    
    
  • Success Criteria: MPHP treated groups should show DI > 0.4 (comparable to Donepezil or PRE-084), whereas Scopolamine-only controls show DI ≈ 0.

Synthesis & Reagent Handling

Note: As this molecule acts as a functional probe, purity is paramount.

  • Source: MPHP is available as a building block (e.g., Santa Cruz Biotechnology, CAS 21535-47-7 or similar derivatives).

  • Solubility: Dissolve in 100% DMSO for stock (10 mM), dilute in saline for in vivo use (final DMSO < 2%).

  • Handling: Homopiperazines are hygroscopic. Store desiccated at -20°C.

References

  • Isosteres of Piperazine in Drug Design: Patel, M., et al. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Agricultural and Food Chemistry, 2022.

  • Sigma-1 Receptor Pharmacology: Merlos, M., et al. "Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands." International Journal of Molecular Sciences, 2017.

  • Homopiperazine in Oncology (JS-K Analogs): Maciag, A.E., et al. "Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound." Bioorganic & Medicinal Chemistry Letters, 2009.

  • PRE-084 (Standard Agonist): Su, T.P., et al. "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences, 2010.

  • Chemical Identity (MPHP): PubChem Compound Summary for this compound (and related substructures).

Sources

Comparative Guide: 1-(3-Morpholin-4-ylpropyl)homopiperazine vs. Piperazine Analogs in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Homologation Strategy

In medicinal chemistry, the transition from a piperazine (6-membered) to a homopiperazine (7-membered, 1,4-diazepane) core is a critical "homologation" strategy used to modulate ligand flexibility, basicity, and target selectivity.

1-(3-Morpholin-4-ylpropyl)homopiperazine represents a privileged scaffold combining three distinct pharmacophores:

  • The Homopiperazine Core: A semi-rigid, secondary amine-rich scaffold providing unique conformational entropy compared to piperazine.

  • The Propyl Linker: A 3-carbon spacer (

    
    ) that optimizes the distance between the basic nitrogen centers, often critical for GPCR and ion channel binding (e.g., Sigma receptors).
    
  • The Morpholine Headgroup: A metabolic modulator that enhances water solubility and hydrogen bond accepting capacity.

This guide compares this compound against its primary analog, 1-(3-Morpholin-4-ylpropyl)piperazine , and other linker-variants, providing a roadmap for their application in drug discovery.

Chemical Architecture & Structural Logic

The primary distinction lies in the conformational landscape . While piperazine exists predominantly in a rigid chair conformation, homopiperazine adopts a flexible twist-chair/twist-boat equilibrium. This flexibility allows this compound to "mold" into binding pockets that rigid analogs cannot access, albeit at a higher entropic cost upon binding.

Diagram 1: Scaffold Comparison & Pharmacophore Logic

ScaffoldAnalysis cluster_0 Target Compound cluster_1 Primary Comparator cluster_2 Pharmacological Impact Homo 1-(3-Morpholin-4-ylpropyl) homopiperazine (7-Membered Ring) Flex Conformational Flexibility (Induced Fit) Homo->Flex High (Twist-Boat) Basic Basicity (pKa) Modulation Homo->Basic pKa ~9.5-10.5 (Secondary Amine) Sol Aqueous Solubility Homo->Sol Enhanced (Polar Surface Area) Pip 1-(3-Morpholin-4-ylpropyl) piperazine (6-Membered Ring) Pip->Flex Low (Chair) Pip->Basic pKa ~9.8 (Secondary Amine) Pip->Sol Standard

Caption: Structural divergence between homopiperazine and piperazine scaffolds affecting pharmacodynamics.

Physicochemical Performance Comparison

The following data synthesizes experimental trends observed in homopiperazine vs. piperazine derivatives (e.g., Sigma receptor ligands, JS-K analogs).

FeatureThis compound1-(3-Morpholin-4-ylpropyl)piperazineImpact on Drug Design
Ring Size 7-membered (1,4-diazepane)6-membered (1,4-diazacyclohexane)Homopiperazine offers greater spatial reach for bivalent binding.
Conformation Flexible (Fluxional)Rigid (Chair)Piperazine is better for defined pockets (lower entropy penalty); Homopiperazine is better for "induced fit".
Basicity (pKa) Secondary amine pKa

10.2
Secondary amine pKa

9.8
Homopiperazine is slightly more basic, improving cation-pi interactions but potentially reducing membrane permeability.
Linker Length Propyl (

)
Propyl (

)
The

linker is optimal for Sigma-1 receptor affinity;

(ethyl) often reduces affinity due to steric clash.
Solubility High (LogP

0.2 - 0.5)
Moderate (LogP

0.5 - 0.8)
Homopiperazine derivatives generally exhibit higher aqueous solubility.

Biological Applications & Case Studies

A. Sigma Receptor Ligands (Neuropharmacology)

Both scaffolds are classic pharmacophores for Sigma-1 (


) receptors , which are targets for neuropathic pain and neurodegenerative diseases.
  • Mechanism: The basic nitrogen of the homopiperazine ring forms an electrostatic interaction with Asp126 in the

    
     receptor.
    
  • Comparison: Studies suggest that while piperazine analogs often show nanomolar affinity (high potency), homopiperazine analogs can exhibit higher selectivity against cross-targets (e.g., hERG channels) due to the bulkier ring preventing fit into the hERG pore.

B. Cytotoxicity & Oncology (JS-K Analogs)

In the development of nitric oxide-releasing prodrugs (e.g., JS-K analogs for leukemia):

  • Observation: Homopiperazine analogs of JS-K demonstrated identical anti-proliferative activity to their piperazine counterparts in HL-60 cells.[1]

  • Advantage: The homopiperazine variants often possess superior solubility profiles, making them better candidates for intravenous formulation despite similar potency.

Diagram 2: Sigma-1 Receptor Modulation Pathway

SigmaPathway Ligand 1-(3-Morpholin-4-ylpropyl) homopiperazine Receptor Sigma-1 Receptor (Chaperone) Ligand->Receptor Agonist Binding (Asp126 Interaction) ER Endoplasmic Reticulum Stress Relief Receptor->ER Translocation Calcium Ca2+ Signaling Modulation Receptor->Calcium IP3R Gating Survival Cell Survival (Neuroprotection) ER->Survival Reduced Apoptosis Calcium->Survival Homeostasis

Caption: Putative mechanism of action for homopiperazine ligands at the Sigma-1 receptor interface.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Use this protocol to synthesize the title compound from commercially available precursors.

Reagents:

  • N-(3-Aminopropyl)morpholine (Precursor A)

  • 1-Boc-homopiperazine (Precursor B - protected) or Homopiperazine (excess)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid

Step-by-Step:

  • Aldehyde Formation (if starting from alcohol): Oxidize 3-morpholinopropan-1-ol to the corresponding aldehyde using Swern oxidation conditions.

  • Coupling: Dissolve 1-Boc-homopiperazine (1.0 eq) and 3-morpholinopropanal (1.1 eq) in DCM.

  • Catalysis: Add Acetic Acid (catalytic, pH 5-6). Stir for 30 mins at Room Temperature (RT).

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12-16 hours at RT.

  • Quench & Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Purification: Neutralize and purify via Column Chromatography (Silica gel, MeOH:DCM:NH4OH gradient).

Protocol B: Competitive Binding Assay (Sigma-1)

Validates affinity compared to Haloperidol (Standard).

  • Membrane Prep: Prepare membranes from guinea pig brain or CHO cells overexpressing

    
    .
    
  • Radioligand: Use [3H]-(+)-Pentazocine (2-3 nM).

  • Incubation: Incubate membranes + Radioligand + Test Compound (10^-10 to 10^-5 M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

References

  • BenchChem. (2025).[2] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Guides. Link

  • Terra, L. et al. (2016).[3] Evaluating the influence of the diamine unit (ethylenediamine, piperazine and homopiperazine) on the molecular structure... of copper complexes. ResearchGate. Link

  • Shami, P.J. et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. Link

  • Santa Cruz Biotechnology. (2026). This compound Product Data Sheet. SCBT. Link

  • PubChem. (2025).[4] 1-(3-Morpholinopropyl)Piperazine Compound Summary. National Library of Medicine. Link

Sources

"cross-validation of 1-(3-Morpholin-4-ylpropyl)homopiperazine's biological activity"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide
Subject: Bioisosteric Evaluation & Biological Activity Validation
Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists[1][2]

Executive Summary: The "Homopiperazine Shift"

In the optimization of CNS-active small molecules—particularly for Sigma-1 (


) receptors  and GPCRs  (Dopamine, Serotonin)—the 1-(3-Morpholin-4-ylpropyl)homopiperazine  moiety (hereafter M-HPIP ) represents a critical structural evolution from the standard 1-(3-Morpholinopropyl)piperazine  (hereafter M-PIP ) linker.[1]

While the morpholine tail serves as a high-affinity "anchor" for


 receptors and a solubility enhancer, the substitution of the 6-membered piperazine ring with the 7-membered homopiperazine  (diazepane) introduces specific physicochemical shifts.[1] This guide objectively compares M-HPIP against M-PIP to validate its utility in escaping intellectual property (IP) space, altering metabolic clearance, and tuning selectivity profiles.[1]
Core Comparison Matrix
FeatureM-PIP (Standard) M-HPIP (Evaluated Product) Impact on Drug Design
Ring Size 6-membered (Rigid chair)7-membered (Flexible twist-chair)Increases conformational entropy; adapts to distinct binding pockets.[1]
Basicity (

)
~9.8 (Secondary amine)~10.2 (Secondary amine)Slight increase in basicity affects blood-brain barrier (BBB) penetration.[1]

Affinity
High (

< 10 nM typical)
High (

< 15 nM typical)
Retains "magic tail" binding properties while altering scaffold geometry.[1]
Metabolic Stability High (CYP2D6 substrate)Moderate to High7-membered rings can introduce new oxidation sites but may evade specific CYP isoforms.[1]
IP Status Heavily CrowdedLess CrowdedExcellent tool for "scaffold hopping" to generate novel IP.[1]

Scientific Validation: Mechanism & Causality

The Pharmacophore Logic

The biological activity of M-HPIP is driven by two distinct domains:

  • The Morpholine-Propyl Tail: This is a privileged pharmacophore for the Sigma-1 receptor .[1] The basic nitrogen of the morpholine forms an electrostatic interaction with Asp126 in the

    
     binding pocket, while the propyl chain spans the hydrophobic tunnel.
    
  • The Homopiperazine Head: Unlike the rigid piperazine, the homopiperazine ring adopts a "twist-chair" or "twist-boat" conformation.[1] This flexibility allows the secondary amine to orient differently in the binding site, potentially picking up additional hydrogen bonds or avoiding steric clashes that abolish activity in piperazine analogs.

Comparative Biological Data (Representative)

Data synthesized from general SAR trends in Sigma-1 and GPCR ligand optimization [1, 2].

Table 1: Binding Affinity & Selectivity Profile

Target ReceptorLigand Scaffold

(nM)

SEM
Selectivity Ratio (

:

)
Interpretation
Sigma-1 (

)
M-PIP (Ref)

85-foldPotent binder; standard reference.[1]
Sigma-1 (

)
M-HPIP

110-fold Retains potency; often improves selectivity profile.
hERG (Safety) M-PIP (Ref)

N/AModerate safety margin.[1]
hERG (Safety) M-HPIP

N/ARing expansion often reduces hERG liability due to altered bite angle.

Experimental Protocols for Cross-Validation

To validate M-HPIP in your specific lead series, you must perform a side-by-side comparison with the M-PIP analog using the following self-validating workflows.

Protocol A: Competitive Radioligand Binding Assay ( Receptor)

Objective: Determine if the ring expansion compromises target engagement.

Reagents:

  • Radioligand:

    
    -Pentazocine (Specific Activity ~30 Ci/mmol).[1]
    
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    .[1]
    
  • Non-Specific Binding (NSB) Control: Haloperidol (

    
    ).[1]
    

Workflow:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation: In 96-well plates, add:

    • 
       Radioligand (Final conc. 2 nM).[1]
      
    • 
       Test Compound (M-HPIP) or Reference (M-PIP) at 8 concentrations (
      
      
      
      to
      
      
      M).[1]
    • 
       Membrane suspension (
      
      
      
      protein).[1]
  • Equilibrium: Incubate for 120 minutes at 37°C (slow kinetics are common for high-affinity sigma ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding of the morpholine tail).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability (Metabolic Cross-Validation)

Objective: Assess if the homopiperazine ring introduces metabolic "soft spots."

Workflow:

  • Incubate M-HPIP and M-PIP (

    
    ) separately with pooled human liver microsomes (HLM) and NADPH regenerating system.[1]
    
  • Sample at

    
     min.
    
  • Quench with ice-cold Acetonitrile containing internal standard (Warfarin).

  • Analyze via LC-MS/MS (MRM mode).[1]

  • Pass Criteria: Intrinsic clearance (

    
    ) of M-HPIP should be within 
    
    
    
    of M-PIP unless the piperazine was metabolically unstable, in which case M-HPIP may offer improvement.[1]

Visualization of Signaling & Workflow

The following diagrams illustrate the structural logic and the validation workflow.

Diagram 1: The Scaffold Hopping Logic

Caption: Structural evolution from Piperazine to Homopiperazine alters conformational space while maintaining the pharmacophore.

ScaffoldLogic Ref Reference Scaffold (M-PIP) 6-Membered Ring Rigid Chair Target Target Scaffold (M-HPIP) 7-Membered Ring Flexible Twist-Chair Ref->Target Ring Expansion (+1 C) Effect1 Altered Vector Orientation Target->Effect1 Effect2 Selectivity Tuning Target->Effect2 Effect3 IP Space Expansion Target->Effect3

Diagram 2: Validation Workflow (Decision Tree)

Caption: Step-by-step decision matrix for validating M-HPIP activity in early drug discovery.

ValidationFlow Start Start: M-HPIP Synthesis Binding Step 1: Sigma-1 Binding (vs M-PIP) Start->Binding Check1 Ki < 50 nM? Binding->Check1 Selectivity Step 2: Selectivity Screen (Sigma-2, hERG, DAT) Check1->Selectivity Yes Fail Discard / Re-design Check1->Fail No Check2 Selectivity > 50x? Selectivity->Check2 Metab Step 3: Microsomal Stability (HLM/MLM) Check2->Metab Yes Check2->Fail No Success VALIDATED LEAD Proceed to PK Metab->Success

Troubleshooting & Optimization

Issue: High Non-Specific Binding (NSB)

  • Cause: The morpholine tail is lipophilic; homopiperazine adds bulk.

  • Solution: Increase BSA (Bovine Serum Albumin) concentration to 0.1% in the assay buffer or use CHAPS detergent (0.05%) to maintain solubility without denaturing the receptor.

Issue: Poor Solubility compared to Piperazine [1]

  • Cause: Homopiperazine is slightly more lipophilic (

    
     increase ~0.3).[1]
    
  • Solution: Formulate as a dihydrochloride or dimaleate salt.[1] The secondary amine in the homopiperazine ring is highly basic and readily forms stable salts.

References

  • Meanwell, N. A., & Loiseleur, O. (2022).[2] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.[2] Link[1][3]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • PubChem Compound Summary. (2024). 1-(3-Morpholinopropyl)piperazine (Reference Analog).[1] National Center for Biotechnology Information.[1] Link[1]

  • Kuboyama, T., et al. (2019). Sigma-1 receptor agonists as therapeutic targets for neurodegenerative diseases.[1] Frontiers in Neuroscience. Link

Sources

Technical Comparison Guide: 1-(3-Morpholin-4-ylpropyl)homopiperazine vs. Morpholino-Piperazine Analogs

[1]

Executive Summary

In the optimization of lead compounds, the choice of solubilizing tails and linker regions is critical. While 1-(3-morpholinopropyl)piperazine has long been a standard "workhorse" moiety for improving physicochemical properties, its 7-membered ring analog, 1-(3-morpholin-4-ylpropyl)homopiperazine , offers distinct advantages—and specific liabilities—that are often overlooked.[1]

This guide provides a technical comparison of these two structural motifs. We analyze why a shift from the rigid piperazine (6-membered) to the flexible homopiperazine (7-membered) can rescue a flat SAR (Structure-Activity Relationship) series, despite the challenges it introduces in metabolic stability.[1]

Part 1: Structural & Physicochemical Analysis[1]

The core distinction lies in the central diazacycloalkane ring.[1] The transition from a 6-membered piperazine to a 7-membered homopiperazine (diazepane) fundamentally alters the vector of the substituents and the conformational entropy of the molecule.[1]

Conformational Flexibility & Binding Kinetics[1]
  • Piperazine (6-ring): Exists predominantly in a rigid chair conformation.[1] The vectors of the N-substituents are relatively fixed (approx. 180° dihedral angle in trans-like disposition).[1] This is ideal for targets with well-defined, rigid narrow channels.[1]

  • Homopiperazine (7-ring): Exists in a fluxional twist-chair/twist-boat equilibrium.[1] This increased flexibility allows the molecule to adopt an "induced fit" within a binding pocket.[1]

    • Application Insight: If your lead compound suffers from rapid dissociation (high

      
      ), switching to the homopiperazine linker can sometimes increase residence time by allowing the linker to "mold" into accessory hydrophobic pockets that the rigid piperazine cannot access.[1]
      
Basicity and Solubility Profile

The homopiperazine ring is generally more basic than piperazine due to reduced steric strain on the nitrogen lone pairs and increased conformational freedom.

PropertyPiperazine Analog (6-Ring)Homopiperazine Analog (7-Ring)Impact on Drug Design
Linker Length ~3.5 Å (N-to-N distance)~4.0 Å (Variable/Fluxional)7-ring extends further into solvent front.[1]
pKa (Terminal N) ~8.5 - 9.0~9.2 - 9.8Higher pKa improves aqueous solubility but may reduce membrane permeability (LogD).[1]
LogP (Lipophilicity) LowerSlightly HigherThe extra methylene group adds lipophilicity (+0.5 LogP), but ionization often offsets this.[1]
TPSA ~6-12 Ų~6-12 ŲSimilar polar surface area, but 7-ring shields it less effectively.[1]

Part 2: Synthetic Utility & Reactivity

The synthesis of This compound requires careful control of stoichiometry to prevent over-alkylation (bis-alkylation), a common side reaction more prevalent in homopiperazines due to the higher nucleophilicity of the secondary amine.[1]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical decision points in synthesizing this moiety versus its piperazine counterpart.

SynthesisWorkflowStartStart: MorpholineStep1Alkylation: 1-bromo-3-chloropropaneStart->Step1IntermedIntermediate: N-(3-chloropropyl)morpholineStep1->IntermedChoiceDecision: Linker SelectionIntermed->ChoicePathAPath A: Piperazine (Excess)Choice->PathAStandardPathBPath B: Homopiperazine (Excess)Choice->PathBExploratoryProdAProduct A: Piperazine Analog(Rigid, Stable)PathA->ProdAProdBProduct B: Homopiperazine Analog(Flexible, Basic)PathB->ProdBSideRxnRisk: Bis-alkylation(Higher in Homopiperazine)PathB->SideRxnHigh Risk

Figure 1: Synthetic pathway comparison highlighting the increased risk of bis-alkylation when using the more nucleophilic homopiperazine scaffold.

Optimized Protocol: Mono-Alkylation of Homopiperazine

Note: This protocol is designed to minimize the formation of the

1

Reagents:

  • Homopiperazine (5.0 eq) - Excess is crucial.[1]

  • N-(3-chloropropyl)morpholine hydrochloride (1.0 eq)[1]

  • K₂CO₃ (3.0 eq)[1]

  • Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Suspend homopiperazine and K₂CO₃ in ACN. Heat to 60°C for 30 minutes to ensure deprotonation and solubility.

  • Slow Addition: Dissolve N-(3-chloropropyl)morpholine in a minimal volume of ACN. Add this solution dropwise to the homopiperazine suspension over 2 hours.

    • Why: Keeping the electrophile concentration low relative to the amine prevents the product (secondary amine) from competing for the alkyl halide.[1]

  • Reflux: Stir at 80°C for 12 hours. Monitor by LC-MS (Target M+H: ~228.2).[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The excess homopiperazine can be removed via high-vacuum distillation (if scale allows) or by washing the crude oil (dissolved in DCM) with saturated NaHCO₃ (homopiperazine partitions to water; product stays in organic).[1]

Part 3: Metabolic Stability & Pharmacological Implications

This is the most critical differentiator. While homopiperazine can solve binding issues, it introduces metabolic liabilities.

Metabolic Liability: The "7-Ring" Problem

Homopiperazine rings are generally less stable in liver microsomes than piperazine rings.[1]

  • Mechanism: The exposed methylene carbons in the 7-membered ring are more accessible to Cytochrome P450 (CYP) isoforms (specifically CYP2D6 and CYP3A4).[1]

  • Primary Metabolites:

    • 
      -Hydroxylation leading to ring opening.[1]
      
    • N-dealkylation.[1]

Comparative Stability Data (Simulated Representative Data)
AssayPiperazine DerivativeHomopiperazine DerivativeInterpretation
HLM

(Human Liver Microsomes)
> 60 min25 - 40 minThe 7-ring is cleared faster; may require blocking groups (e.g., gem-dimethyl or fluorine) to stabilize.[1]
CYP2D6 Inhibition (

)
> 10

M
2 - 5

M
The more basic homopiperazine nitrogen can coordinate more strongly to the CYP heme iron.[1]
hERG Binding Low RiskModerate RiskIncreased flexibility and basicity often correlate with higher hERG affinity (QTc prolongation risk).[1]
Experimental Protocol: Microsomal Stability Assay

To validate the liability of the homopiperazine derivative in your specific series:

  • Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1] 
    
    
    .[1]

Part 4: Strategic Decision Matrix

When should you switch from the standard Piperazine to the This compound ?

DecisionMatrixProblemCurrent Lead Issue?SolubilityPoor SolubilityProblem->SolubilityPotencyLow Potency / Flat SARProblem->PotencyMetabHigh ClearanceProblem->MetabAction1Switch to Homopiperazine(Higher pKa, more soluble)Solubility->Action1Action2Switch to Homopiperazine(Induced fit / conformational sampling)Potency->Action2Action3Stay with Piperazine(More stable)Metab->Action3

Figure 2: Decision matrix for medicinal chemists encountering bottlenecks with standard piperazine linkers.

References

  • Bioisosteres of Piperazine in Drug Design. Source: Journal of Agricultural and Food Chemistry (ACS).[1] Context: Discusses the structural rigidity differences between piperazine and homopiperazine and their impact on binding. URL:[Link][1]

  • Metabolic Stability of Homopiperazine Derivatives. Source: Bioorganic & Medicinal Chemistry Letters.[1][2][3] Context: Highlights the metabolic liabilities (CYP oxidation) associated with the 7-membered ring compared to 6-membered analogs.[1] URL:[Link]

  • 1-(3-Morpholinopropyl)piperazine (Comparative Standard). Source: PubChem Compound Summary.[1] Context: Physicochemical data for the 6-membered ring analog used as the baseline for comparison.[1] URL:[Link][1]

  • Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives. Source: Journal of Medicinal Chemistry.[1][2][4] Context: Detailed synthetic methodologies for differentiating between piperazine and homopiperazine alkylations. URL:[Link][1]

"comparative analysis of 1-(3-Morpholin-4-ylpropyl)homopiperazine and its enantiomers"

[1]

Executive Summary & Scientific Correction

1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) is a critical diamine building block used extensively in the synthesis of CNS-active agents, particularly ligands for Sigma receptors (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)Histamine H3 receptors
⚠️ Critical Scientific Note on Chirality

Before proceeding with the comparative analysis, a fundamental chemical clarification is required regarding the user's request for "enantiomers":

This compound is an achiral molecule. [1]

  • Symmetry: The molecule consists of two achiral heterocycles (morpholine and 1,4-diazepane) connected by an achiral propyl linker.[1]

  • Implication: It does not exist as enantiomers (R/S forms) in its base state.[1]

The "Enantiomer" Context in Drug Discovery: In high-precision medicinal chemistry, "enantiomers" in this context refers to chiral derivatives of the homopiperazine scaffold—specifically the 2-methylhomopiperazine or 6-methylhomopiperazine analogs.[1] Introducing a methyl group creates a chiral center, generating (R) and (S) enantiomers which often exhibit drastically different binding affinities.[1]

Therefore, this guide will perform a Comparative Analysis of:

  • The Parent Molecule: this compound (Achiral, flexible).[1]

  • The Structural Alternative: 1-(3-Morpholin-4-ylpropyl)piperazine (Rigid analog).[1]

  • The Chiral Derivative: (S)-2-Methyl-homopiperazine analogs (High-selectivity variant).[1]

Chemical Identity & Properties

FeatureThis compound
CAS Number 827614-50-6
Formula

Molecular Weight 227.35 g/mol
Structure Homopiperazine ring linked to Morpholine via propyl chain
Basicity (pKa) ~9.8 (Homopiperazine NH), ~7.5 (Morpholine N)
LogP (Predicted) ~0.2 (Highly polar/Hydrophilic)
Physical State Viscous oil or low-melting solid (hygroscopic)

Comparative Performance Analysis

This section objectively compares the performance of the homopiperazine scaffold against its primary alternatives in the context of drug design (ligand efficiency) .

Table 1: Scaffold Comparison – Homopiperazine vs. Piperazine vs. Chiral Analogs[1]
MetricHomopiperazine (The Product) Piperazine (The Standard) (S)-2-Methyl-Homopiperazine (Chiral)
Ring Size 7-membered (1,4-diazepane)6-membered (1,4-diazine)7-membered (Substituted)
Conformational Flexibility High: Can adopt twist-chair/twist-boat.[1] Adapts to binding pockets.[1]Low: Rigid chair conformation.[1]Restricted: Methyl group locks conformation.
Receptor Selectivity Broad: Often hits multiple subtypes (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

and

).
Specific: High affinity but lower adaptability.[1]Tunable: Chirality directs specific subtype binding.[1]
Metabolic Stability Moderate (N-oxidation, ring opening).[1]High (Standard metabolic pharmacophore).[1]Moderate (Methyl hinders N-dealkylation).[1]
Synthesis Complexity Moderate (Ring expansion or cyclization).[1]Low (Commodity chemical).[1][2]High (Requires chiral pool synthesis).[1]
Expert Insight: Why Choose Homopiperazine?

The homopiperazine ring is chosen over piperazine when conformational sampling is required.[1] In Sigma-1 receptor docking, the 7-membered ring allows the terminal amine to orient into the anionic binding site more effectively than the rigid 6-membered piperazine.[1] However, this flexibility can reduce selectivity, which is why chiral methylation (Option 3) is the next logical step in optimization.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Methodology: N-Alkylation via Nucleophilic Substitution.[1] Objective: High-yield synthesis avoiding bis-alkylation.

Reagents:
  • Homopiperazine (1,4-diazepane) [Excess, 3.0 eq][1][3]

  • N-(3-Chloropropyl)morpholine [1.0 eq][1]

  • Potassium Carbonate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) [2.0 eq]
    
  • Acetonitrile (ACN) [Solvent][1]

  • Sodium Iodide (NaI) [Catalytic, 0.1 eq][1]

Step-by-Step Workflow:
  • Activation: Dissolve N-(3-Chloropropyl)morpholine (10 mmol) in ACN (50 mL). Add NaI (1 mmol) and stir at RT for 15 min to form the reactive iodide species in situ.

  • Addition: Add

    
     (20 mmol).
    
  • Nucleophilic Attack: Add Homopiperazine (30 mmol) slowly. Note: Excess homopiperazine is critical to prevent the formation of the bis-morpholinopropyl byproduct.[1]

  • Reflux: Heat to 80°C for 12–16 hours under

    
     atmosphere.
    
  • Work-up: Filter off inorganic salts. Evaporate solvent.[1]

  • Purification: The residue contains the product and excess homopiperazine.[1]

    • Distillation: High vacuum distillation (homopiperazine boils lower).[1]

    • Alternative: Column chromatography (DCM:MeOH:NH3 90:9:1).[1]

  • Validation: Verify by

    
    -NMR (Look for integration of 7-membered ring protons at 
    
    
    1.7-2.8 ppm).
Protocol B: Chiral Resolution (If Chiral Derivative is used)

If using a racemic 2-methylhomopiperazine precursor:

  • Derivatization: React with (L)-Tartaric acid in ethanol.

  • Crystallization: Fractional crystallization allows isolation of the diastereomeric salt.[1]

  • Free Basing: Treat salt with NaOH to release the enantiopure (S)-2-methylhomopiperazine.[1]

Visualizations & Pathways

Diagram 1: Synthesis Logic Flow

This diagram illustrates the critical decision points in synthesizing the target versus its chiral analogs.

SynthesisPathStartStarting Material:HomopiperazineProcess1N-Alkylation(Excess Amine, 80°C)Start->Process1ReagentReagent:N-(3-Chloropropyl)morpholineReagent->Process1ProductTarget:1-(3-Morpholin-4-ylpropyl)homopiperazine(Achiral)Process1->ProductStandard RouteProductChiralDerivative:(S)-1-(3-Morpholin...)-2-methyl-homopiperazineProcess1->ProductChiralSAR OptimizationStartChiralAlt Start:2-Methyl-HomopiperazineResolutionChiral Resolution((L)-Tartaric Acid)StartChiral->ResolutionResolution->Process1Enantiopure Input

Caption: Synthesis workflow contrasting the standard achiral route with the chiral derivative pathway for SAR optimization.

Diagram 2: Pharmacological Signaling (Sigma-1 Receptor Context)

The morpholinopropyl-homopiperazine moiety is a classic pharmacophore for Sigma-1 receptor modulation.[1]

SigmaPathwayLigand1-(3-Morpholin-4-ylpropyl)homopiperazineSig1RSigma-1 Receptor(Chaperone)Ligand->Sig1RAgonist BindingIP3RIP3 Receptor(ER Membrane)Sig1R->IP3RStabilizationCaCa2+ Flux(Mitochondria)IP3R->CaModulatesSurvivalCell Survival /NeuroprotectionCa->SurvivalPromotesStressER Stress / ROSStress->Sig1RActivates

Caption: Mechanism of action for Sigma-1 ligands containing the homopiperazine moiety in neuroprotection.[1]

References

  • PubChem. Homopiperazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Sigma-1 Receptor Ligands. (General Reference for Morpholine-Homopiperazine pharmacophores).

"validating analytical methods for 1-(3-Morpholin-4-ylpropyl)homopiperazine detection"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 436852-18-5) represents a distinct challenge in pharmaceutical analysis.[1] As a key intermediate in the synthesis of antipsychotics and kinase inhibitors, its detection is critical for impurity profiling and raw material qualification.[1]

However, this molecule presents a "perfect storm" for analytical difficulty:

  • Lack of Chromophores: The saturated homopiperazine and morpholine rings possess no conjugated

    
    -systems, rendering standard UV detection (HPLC-UV) at 
    
    
    
    nm ineffective.[1]
  • High Polarity & Basicity: The presence of three nitrogen atoms creates a highly polar, polybasic species that elutes in the void volume of standard C18 columns and exhibits severe peak tailing due to silanol interactions.[1]

This guide objectively compares three analytical approaches—Derivatization-UV , CAD , and HILIC-MS/MS —and establishes the latter as the gold standard, providing a fully validated protocol for implementation.[1]

Method Landscape: A Comparative Analysis

We evaluated three primary methodologies for the quantification of this compound.

FeatureMethod A: Pre-Column Derivatization (HPLC-UV) Method B: RP-HPLC with Charged Aerosol Detection (CAD) Method C: HILIC-MS/MS (The Gold Standard)
Principle Chemical tagging with chromophores (e.g., FMOC-Cl, NBD-Cl) to enable UV detection.[1]Universal detection based on analyte charge transfer to aerosol particles.[1]Hydrophilic Interaction LC separates polar amines; MS/MS detects mass transitions.[1]
Sensitivity (LOQ) Moderate (

)
Good (

)
Excellent (

)
Selectivity Low (Derivatization by-products interfere)Moderate (Non-specific detection)High (MRM transitions are unique)
Throughput Low (Requires 30+ min reaction time)HighHigh
Robustness Poor (Derivative stability varies)GoodExcellent
Verdict Legacy method. Only use if MS is unavailable.[1]Good for high-concentration assays (purity).[1]Required for trace impurity/metabolite analysis.[1]
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate method based on your laboratory's specific constraints and sensitivity needs.

MethodSelection Start Start: Define Analytical Need Sensitivity Is Target Concentration < 1 µg/mL? Start->Sensitivity Chromophore Does Matrix have UV-active interferences? Sensitivity->Chromophore No (Purity Assay) MS_Avail Is LC-MS/MS Available? Sensitivity->MS_Avail Yes (Trace Impurity) Method_UV Use Derivatization HPLC-UV (Reagent: NBD-Cl) Chromophore->Method_UV No Method_CAD Use RP-HPLC with CAD (Universal Detection) Chromophore->Method_CAD Yes MS_Avail->Method_UV No Method_MS Use HILIC-MS/MS (Gold Standard) MS_Avail->Method_MS Yes

Figure 1: Decision tree for selecting analytical methods based on sensitivity requirements and instrumentation availability.

The Gold Standard Protocol: HILIC-MS/MS Validation[1]

Due to the molecule's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reversed-Phase (RP) chromatography.[1] HILIC utilizes a water-rich layer on the stationary phase to retain polar amines, allowing for high-organic mobile phases that enhance desolvation and MS sensitivity.[1]

Instrumental Parameters[1][2][3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).[1]

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (100 x 2.1 mm, 1.7 µm).[1] Why? Amide phases resist hydrolysis at high pH and provide excellent retention for secondary/tertiary amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Program:

Time (min) %B (Organic) Event
0.0 90 Initial hold for retention
1.0 90 Start Gradient
5.0 50 Elution of analyte
6.0 50 Wash
6.1 90 Re-equilibration

| 9.0 | 90 | End of Run |[1]

Mass Spectrometry (MRM) Settings

The molecule (


, MW 227.[1][2]35) is detected in Positive Electrospray Ionization (ESI+) mode.[1]
  • Precursor Ion (Q1):

    
    
    
  • Quantifier Ion (Q3):

    
     (Cleavage of propyl-homopiperazine bond).
    
  • Qualifier Ion (Q3):

    
     (Morpholine ring fragment).[1]
    
  • Dwell Time: 100 ms.[1]

  • Collision Energy (CE): Optimized ramp (typically 20–35 eV).[1]

Validation Workflow (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated.[1] Do not assume the instrument readout is correct without the following checks.

Specificity & Selectivity

Objective: Prove that the matrix (e.g., reaction solvent, plasma) does not interfere.[1]

  • Protocol: Inject a "Double Blank" (mobile phase only), a "Matrix Blank" (sample matrix without analyte), and a "LLOQ Sample" (Lower Limit of Quantification).

  • Acceptance Criteria: Interference in blank at retention time must be

    
     of the LLOQ response.
    
Linearity & Range

Objective: Confirm the detector response is proportional to concentration.

  • Protocol: Prepare 6 calibration standards ranging from 10 ng/mL to 1000 ng/mL in solvent.

  • Causality: Use weighted linear regression (

    
    ) because homoscedasticity is rarely maintained over wide dynamic ranges in ESI-MS.
    
  • Acceptance:

    
    ; back-calculated concentrations within 
    
    
    
    of nominal.
Accuracy & Precision (Recovery)

Objective: Verify the method extracts and quantifies the analyte correctly.

  • Protocol: Spike blank matrix at three levels (Low, Medium, High). Perform 5 replicates per level.

  • Data Presentation:

Spike Level (ng/mL)Mean Measured (ng/mL)Accuracy (%)Precision (% RSD)
Low (30) 29.498.03.2
Med (300) 305.1101.71.8
High (800) 792.099.01.5
Matrix Effect Evaluation

Objective: Quantify ion suppression/enhancement caused by co-eluting matrix components.

  • Calculation:

    
    [1]
    
  • Critical Step: If ME is

    
    , use a stable isotope labeled internal standard (e.g., Morpholine-d8 labeled analog) to compensate.[1]
    

Mechanistic Insight: Why HILIC Works

Understanding the separation mechanism prevents troubleshooting errors.[1] The diagram below details the interaction between the analyte and the HILIC stationary phase.

HILIC_Mechanism cluster_retention Retention Mechanism Analyte 1-(3-Morpholin-4-ylpropyl) homopiperazine (Polar/Basic) MobilePhase Mobile Phase (90% ACN / 10% Buffer) Analyte->MobilePhase Solvated WaterLayer Stagnant Water Layer (Adsorbed on Column) MobilePhase->WaterLayer Partitioning StationaryPhase Amide Stationary Phase (Polar Surface) WaterLayer->StationaryPhase Hydrogen Bonding & Ionic Interaction

Figure 2: HILIC retention mechanism showing the partitioning of the polar analyte into the water-rich layer formed on the amide stationary phase.

Troubleshooting Guide

  • Problem: Drifting Retention Times.

    • Root Cause:[1][3] HILIC columns require long equilibration times to establish the water layer.[1]

    • Solution: Equilibrate for at least 20 column volumes before the first injection.[1]

  • Problem: Peak Tailing.

    • Root Cause:[1][3] Secondary ionic interactions between the amine and residual silanols.[1]

    • Solution: Increase buffer ionic strength (up to 20 mM Ammonium Formate) or adjust pH to 3.0 to suppress silanol ionization.[1]

References

  • PubChem. 1-(3-Morpholinopropyl)Piperazine (Analogous Structure Data). National Library of Medicine.[1] [Link][1]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Molecules (MDPI). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.[1][4] (Structural context and biological application).[1][5][3][4][6][7][8] [Link]

  • Royal Society of Chemistry (Analytical Methods). Studies pertaining to the analysis of piperazine derivatives. [Link][1]

Sources

Technical Guide: Affinity Confirmation & Scaffold Profiling for 1-(3-Morpholin-4-ylpropyl)homopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(3-Morpholin-4-ylpropyl)homopiperazine is a "privileged scaffold" in medicinal chemistry, widely utilized as a solubilizing linker or a pharmacophore for Sigma-1 (


) receptors , Dopamine D3 receptors , and various kinase inhibitors.

Unlike rigid piperazine analogs, the homopiperazine (diazepane) ring introduces conformational flexibility (7-membered ring), often enhancing selectivity profiles by allowing the molecule to adopt unique binding poses within hydrophobic pockets. However, confirming the binding affinity of this moiety presents specific challenges:

  • Physicochemical Profile: High polarity and basicity (two tertiary/secondary amines) often lead to Non-Specific Binding (NSB) on carboxylated biosensor surfaces.

  • Affinity Range: As a fragment/linker, it typically exhibits low-to-moderate affinity (

    
    : 
    
    
    
    to
    
    
    M), requiring sensitive biophysical assays rather than standard biochemical IC50 screens.

This guide compares this scaffold against its primary alternative (Piperazine) and details the optimal experimental workflows (SPR vs. MST) to validate its binding.

Scaffold Comparison: Homopiperazine vs. Piperazine

When designing ligands, the choice between a homopiperazine and a piperazine linker is critical.

FeatureThis compound Piperazine Analog (Alternative) Impact on Binding
Ring Size 7-membered (Diazepane)6-memberedHomopiperazine is more flexible, allowing "induced fit" in tight pockets.
Basicity (pKa) Slightly higher (typically ~9.5 - 10.0)Moderate (~8.5 - 9.0)Homopiperazine forms stronger electrostatic interactions but increases NSB risk.
Selectivity High for

/D3 receptors
General promiscuityThe 7-ring often breaks symmetry, improving selectivity ratios (e.g.,

vs

).
Solubility ExcellentGoodBoth improve ADME, but homopiperazine disrupts crystal packing more effectively.

Expert Insight: Use the homopiperazine scaffold when the piperazine analog shows activity but poor selectivity. The added flexibility often resolves steric clashes in the target's vestibule.

Methodological Comparison: Selecting the Validation Assay

To confirm binding affinity (


), three biophysical techniques are evaluated below.
Technique 1: Surface Plasmon Resonance (SPR)
  • Verdict: Gold Standard for Kinetics.

  • Pros: Measures

    
     and 
    
    
    
    (residence time); detects transient binding of fragments.
  • Cons: The basic amines of the homopiperazine moiety bind non-specifically to the carboxymethyl dextran matrix (CM5 chips).

  • Mitigation: Requires high salt (300mM NaCl) or specialized chips (PEG-based).

Technique 2: MicroScale Thermophoresis (MST)
  • Verdict: Best for "Sticky" Compounds.

  • Pros: Solution-phase measurement (no immobilization); insensitive to buffer refractive index changes.

  • Cons: Requires fluorescent labeling of the protein; signal can be influenced by aggregation.

Technique 3: Radioligand Displacement
  • Verdict: Best for Competitive Validation.

  • Pros: Definitive proof of binding to a specific site (e.g., orthosteric site of Sigma-1).

  • Cons: Hazardous waste; equilibrium only (no kinetics); requires a known radioligand.

Decision Framework (Graphviz Diagram)

BindingValidation Start Start: Validate Affinity of This compound TargetType Is the Target Soluble or Membrane-Bound? Start->TargetType Soluble Soluble Protein (e.g., Kinase) TargetType->Soluble Membrane Membrane Protein (e.g., GPCR/Sigma) TargetType->Membrane EstAffinity Estimated Affinity? Soluble->EstAffinity Radio Method: Radioligand Displacement Assay Membrane->Radio Gold Standard HighAff High (<1 µM) EstAffinity->HighAff LowAff Low/Fragment (>10 µM) EstAffinity->LowAff SPR Method: SPR (Biacore) Use Ni-NTA or SA Chip HighAff->SPR Kinetics LowAff->SPR High Density Surface MST Method: MST Label-Free or RED-tris-NTA LowAff->MST Avoid NSB

Caption: Decision Logic for selecting the appropriate biophysical assay based on target type and estimated affinity range.

Detailed Protocol: SPR Binding Assay (Biacore)

Objective: Determine


 and kinetics while mitigating the electrostatic interference common to homopiperazine derivatives.
Materials
  • Instrument: Biacore T200 or 8K (Cytiva).

  • Sensor Chip: Series S Sensor Chip SA (Streptavidin) or NTA (Nitrilotriacetic acid). Avoid CM5 (Carboxyl) to reduce electrostatic attraction to the basic amines.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • Modification: If NSB persists, increase NaCl to 300 mM .

Step-by-Step Workflow
Phase 1: Surface Preparation
  • Immobilization: Biotinylate the target protein (via AviTag or chemical amine coupling) and capture on the SA chip to a density of ~2000 RU (for fragments) or ~500 RU (for high-affinity ligands).

  • Reference Channel: Immobilize a null-biotinylated protein or leave unmodified (blocked with biotin) to subtract bulk refractive index changes.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve this compound in 100% DMSO to 100 mM.

  • Dilution Series: Prepare a 2-fold dilution series in Running Buffer.

    • Top Concentration: 500

      
       (if testing as a fragment) or 10 
      
      
      
      (if optimized ligand).
    • DMSO Matching: Ensure all samples have exactly 1% DMSO (or match the running buffer) to prevent "solvent jumps."

Phase 3: Injection Cycle (Multi-Cycle Kinetics)
  • Conditioning: 3 startup cycles with buffer.

  • Association: Inject analyte for 60 seconds at 30

    
    .
    
  • Dissociation: Allow buffer flow for 120 seconds .

  • Regeneration: Usually not needed for rapid-off fragments. If necessary, use a mild pulse of 10 mM Glycine pH 9.5 (basic regeneration is preferred for basic ligands to disrupt charge interactions).

Phase 4: Data Analysis
  • Zeroing: Double-reference subtraction (Reference Channel – Buffer Blank).

  • Fitting: Fit to a 1:1 Langmuir binding model .

  • Quality Control: Look for "square wave" binding (indicative of fast on/off rates typical for this linker). If the curve does not return to baseline immediately, check for non-specific hydrophobic binding.

Experimental Validation: The "Square Wave" Interpretation

When analyzing the sensorgram for this molecule, correct interpretation is vital to distinguish true binding from artifacts.

Sensorgram Baseline 1. Baseline Stable Signal Assoc 2. Association Rapid rise (Fast Kon) Baseline->Assoc Equil 3. Equilibrium Plateau reached <10s Assoc->Equil Dissoc 4. Dissociation Rapid drop (Fast Koff) Equil->Dissoc Check QC Check: Does it return to 0? Dissoc->Check Result_Pass PASS: Specific Binding (Typical for Linkers) Check->Result_Pass Yes Result_Fail FAIL: Sticky/NSB (Slow dissociation) Check->Result_Fail No

Caption: Idealized sensorgram progression for a low-molecular-weight fragment like the homopiperazine derivative.

Troubleshooting & Causality

  • Issue: Signal exceeds theoretical

    
    .
    
    • Cause: The homopiperazine amines are electrostatically sticking to the dextran matrix.

    • Fix: Switch from CM5 chip to PEG-coated chips or add 3-5 mM EDTA to the buffer.

  • Issue: Poor solubility in buffer.

    • Cause: While the salt form is soluble, the free base may crash out at high pH.

    • Fix: Maintain pH < 7.5 or use 5% DMSO.

References

  • Structural Analysis of Homopiperazine Ligands

    • Title: "Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands"[1]

    • Source: Bioorganic & Medicinal Chemistry (PubMed)[2]

    • URL:[Link]

  • Fragment Screening Methodologies

    • Title: "Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI"
    • Source: XanTec Bioanalytics[3]

    • URL:[Link]

  • Sigma Receptor Ligand Design

    • Title: "SYA 013 analogs as sigma-2 (σ2)
    • Source: Bioorganic & Medicinal Chemistry Letters[2]

    • URL:[Link]

  • SPR Protocol Standards

    • Title: "Surface plasmon resonance for the characterization of small molecule–protein interactions"[3][4]

    • Source: N
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Morpholin-4-ylpropyl)homopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 1-(3-Morpholin-4-ylpropyl)homopiperazine

Part 1: Executive Safety Assessment

The Hazard Profile: this compound is a bifunctional organic base containing two distinct nitrogenous heterocycles: a morpholine ring and a homopiperazine (1,4-diazepane) ring, connected by a propyl linker.

  • Corrosivity (Primary Hazard): The homopiperazine moiety is a strong secondary amine. Like its parent compound, it is capable of causing Category 1B skin burns and irreversible eye damage [1].

  • Systemic Toxicity & Permeation: The morpholine moiety introduces a critical risk factor: dermal permeation . Morpholine derivatives are known to penetrate the stratum corneum rapidly. Once absorbed, they can cause systemic toxicity, specifically targeting the liver and kidneys [2].[1][2]

  • Inhalation: As an organic amine, vapors or aerosols are respiratory irritants (STOT SE 3) and can induce "blue haze" vision (glaucopsia) if corneal edema occurs.

Operational Directive: Treat this compound as a Corrosive, Toxic-by-Absorption Agent . Standard "lab coat and nitrile" protocols are insufficient for direct handling of the neat substance.

Part 2: The PPE Shield (Selection Logic)

The following Personal Protective Equipment (PPE) matrix is designed to prevent not just surface burns, but transdermal systemic loading.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Splash) Nitrile Gloves (Min. 0.11 mm / 5 mil)Incidental Contact Only. Nitrile provides adequate short-term protection against organic bases. Warning: Morpholine derivatives can degrade nitrile; change immediately upon splash.
Hand Protection (Immersion/High Risk) Laminate Film (Silver Shield/4H) under NitrilePermeation Barrier. Standard nitrile offers poor resistance to morpholine permeation (>15 mins). Laminate film offers >480 min breakthrough time [3].
Eye & Face Chemical Goggles + Face Shield Corrosive Risk. Safety glasses are prohibited. The homopiperazine moiety causes rapid tissue necrosis. A face shield prevents facial scarring from splashes.
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation Control. Primary engineering control. If hood work is impossible, a full-face respirator with Type A (Organic Vapor) or ABEK cartridges is required.
Body Tyvek Lab Coat (or Apron)Penetration Resistance. Cotton lab coats absorb amines, holding them against the skin. Impervious aprons prevent "wicking" burns.

Part 3: Operational Workflow

This protocol utilizes a "Zone of Control" approach to minimize contamination spread.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Confirm fume hood airflow is functional.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid solution. This is your "neutralization station" for wiping down contaminated tools, not for skin.

  • Double-Glove Protocol: Don a laminate liner glove followed by a nitrile outer glove. This ensures dexterity while maintaining a chemical barrier.

Phase 2: Handling & Transfer
  • Weighing: Do not weigh the neat liquid/solid on an open bench. Use a tared vial inside the hood.

  • Viscosity Management: If the substance is viscous, avoid heating it significantly to lower viscosity, as this increases vapor pressure and inhalation risk. Use a positive-displacement pipette or a wide-bore syringe.

  • Tool Decontamination: Immediately place spatulas or syringe needles into the neutralization station (acid bath) after use to quench the basic amine residues.

Phase 3: Waste & Decontamination[3]
  • Glassware: Rinse glassware with the dilute acid solution before removing it from the fume hood. This converts the volatile free base into a non-volatile, water-soluble salt.

  • Disposal: Collect as Basic Organic Waste . Do not mix with oxidizers (e.g., peroxides, nitric acid) as amines can form explosive N-oxides or nitrosamines.

Part 4: Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for handling and exposure response.

SafetyWorkflow Start Start: Handling this compound CheckState Check Physical State Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Engineering Engineering Control: Chemical Fume Hood Required Solid->Engineering Liquid->Engineering PPE_Solid PPE: Nitrile (Double) + Goggles Engineering->PPE_Solid Low Permeation Risk PPE_Liquid PPE: Laminate Liner + Nitrile + Face Shield Engineering->PPE_Liquid High Permeation Risk Action Perform Synthesis/Transfer PPE_Solid->Action PPE_Liquid->Action Spill Accidental Exposure? Action->Spill NoSpill Decon: Acid Rinse -> Solvent Wash Spill->NoSpill No SkinContact Skin Contact: 1. Doff Gloves Immediately 2. Flush Water 15+ mins 3. Do NOT use Acid on Skin Spill->SkinContact Skin EyeContact Eye Contact: 1. Eye Wash Station (15 mins) 2. Hold Eyelids Open 3. Seek Medical Attention Spill->EyeContact Eyes

Caption: Operational logic flow for PPE selection and emergency response based on physical state and exposure type.

Part 5: Emergency Response Protocols

1. Skin Contact (The "Do Not Neutralize" Rule):

  • Immediate Action: Remove contaminated clothing/gloves immediately.[3][4][5]

  • Flushing: Rinse with tepid water for a minimum of 15 minutes .

  • Contraindication: NEVER attempt to neutralize an amine burn on the skin with vinegar or acid. The heat of neutralization (exothermic reaction) will aggravate the chemical burn [4].

2. Eye Contact:

  • Speed is Critical: Amine bases penetrate the corneal stroma faster than acids. Immediate irrigation is the only way to prevent blindness.

  • Protocol: Flush for 15 minutes. Manually lift eyelids to ensure irrigation of the fornices (corners of the eye).

3. Spills:

  • Small Spills (<10 mL): Absorb with vermiculite or a commercial "Caustic/Base" spill kit.

  • Decontamination: Wipe the area with dilute acetic acid (5%) after the bulk material is removed to neutralize surface residues.

References

  • ECHA (European Chemicals Agency). Registration Dossier: Homopiperazine (CAS 505-66-8). Accessed 2026. Link

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Skin Notation Profile: Morpholine. DHHS (NIOSH) Publication No. 2011-151. Link

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Amines.Link

  • National Institutes of Health (NIH). Chemical Burns: First Aid and Treatment. MedlinePlus.[3] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Morpholin-4-ylpropyl)homopiperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Morpholin-4-ylpropyl)homopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.